2-Bromo-6-formylbenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-formylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO/c9-8-3-1-2-6(5-11)7(8)4-10/h1-3,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJDOXNDDNCROH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309654 | |
| Record name | 2-Bromo-6-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77532-87-7 | |
| Record name | 2-Bromo-6-formylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77532-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-6-formylbenzonitrile: Properties, Reactivity, and Synthetic Applications
Introduction
2-Bromo-6-formylbenzonitrile, a trifunctional aromatic compound, stands as a pivotal intermediate in the synthesis of complex organic molecules. Its unique structural arrangement, featuring a bromine atom, a formyl group, and a nitrile moiety on a benzene ring, offers a versatile platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic utility of this compound, tailored for researchers, scientists, and professionals in drug development and materials science. The strategic positioning of its functional groups allows for selective and sequential reactions, making it a valuable building block in the construction of novel pharmaceuticals, agrochemicals, and advanced organic materials.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis. The table below summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 77532-87-7 | [1][2][3] |
| Molecular Formula | C₈H₄BrNO | [1][4] |
| Molecular Weight | 210.03 g/mol | [1][4] |
| Appearance | Solid (predicted) | |
| Purity | ≥98% | [1] |
| Storage Conditions | 2-8°C, under inert gas | [1] |
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely published, a prediction of its key spectroscopic features can be made based on the analysis of its functional groups and related structures.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the benzene ring. The aldehyde proton will exhibit a characteristic downfield singlet.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The carbon atoms of the nitrile and formyl groups will appear at the downfield end of the spectrum, while the carbon attached to the bromine atom will also have a characteristic chemical shift.[5]
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C≡N stretching of the nitrile group (around 2220-2240 cm⁻¹), the C=O stretching of the aldehyde (around 1690-1715 cm⁻¹), and C-Br stretching in the fingerprint region.
Synthesis of this compound
A definitive, peer-reviewed synthesis of this compound is not prominently documented. However, a plausible synthetic route can be proposed based on established organic transformations and the synthesis of analogous compounds, such as 2-bromo-6-fluorobenzaldehyde.[6] A potential pathway could involve the selective bromination of 2-methylbenzonitrile followed by oxidation of the methyl group to an aldehyde.
Figure 1: Proposed synthetic route to this compound.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups. This allows for a range of transformations, including palladium-catalyzed cross-coupling reactions, modifications of the aldehyde, and cyclization reactions involving the nitrile group.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of a bromine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are instrumental in the formation of carbon-carbon bonds.[7][8][9]
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the brominated aromatic ring and an organoboron compound, typically a boronic acid or its ester. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[10][11][12]
Proposed Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).
-
Catalyst Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.) or a combination of tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equiv.) and a suitable phosphine ligand like SPhos (0.1 equiv.).
-
Solvent and Reaction: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Heat the reaction mixture with stirring (typically 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.[13]
Figure 2: General scheme of the Suzuki-Miyaura coupling reaction.
The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne, yielding an arylethyne derivative. This reaction is a powerful tool for constructing conjugated systems.[9][14][15][16][17]
Proposed Protocol for Sonogashira Coupling:
-
Reaction Setup: To a flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02-0.05 equiv.), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.04-0.10 equiv.).
-
Reagents and Solvent: Add a suitable solvent, typically an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as the base. Then, add the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: After the reaction is complete, filter the mixture to remove the amine hydrobromide salt. The filtrate is concentrated, and the residue is purified by column chromatography.
Figure 3: General scheme of the Sonogashira coupling reaction.
The Heck reaction involves the coupling of this compound with an alkene to form a substituted alkene. This reaction is highly valuable for the synthesis of complex olefinic structures.[7][8][18][19]
Proposed Protocol for Heck Reaction:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.1-2.0 equiv.), a palladium source like palladium(II) acetate [Pd(OAc)₂] (0.01-0.05 equiv.), and a phosphine ligand (e.g., triphenylphosphine, PPh₃).
-
Base and Solvent: Add a base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), and a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN).
-
Reaction: Heat the mixture (typically 80-140 °C) and monitor the reaction progress.
-
Work-up and Purification: After completion, cool the reaction, filter off any solids, and partition the mixture between water and an organic solvent. The organic layer is then dried, concentrated, and the product is purified by chromatography.
Reactions of the Formyl Group
The aldehyde functionality in this compound is a versatile handle for various transformations.
The formyl group can be selectively reduced to a hydroxymethyl group using mild reducing agents like sodium borohydride (NaBH₄). This transformation is generally chemoselective, leaving the nitrile and bromo groups intact.[20][21]
Proposed Protocol for Aldehyde Reduction:
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a protic solvent such as methanol or ethanol.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.0-1.5 equiv.) portion-wise.
-
Reaction and Quenching: Stir the reaction mixture at low temperature and allow it to warm to room temperature. Once the reaction is complete (monitored by TLC), quench it by the slow addition of water or a dilute acid (e.g., 1 M HCl).
-
Work-up and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude alcohol, which can be purified by crystallization or chromatography.
Synthesis of Heterocycles: Isoindolinones
This compound is a precursor for the synthesis of isoindolinones, a class of heterocyclic compounds with significant biological activities.[22][23][24][25][26] The reaction typically involves a cascade process where an amine reacts with both the formyl and nitrile groups.
Proposed Protocol for Isoindolinone Synthesis:
-
Reaction Setup: Dissolve this compound (1.0 equiv.) and a primary amine (1.0-1.2 equiv.) in a suitable solvent like methanol or ethanol.
-
Reaction Conditions: The reaction can be promoted by a base, such as potassium hydroxide (KOH), and may require heating.[26]
-
Cyclization: The initial imine formation is followed by an intramolecular cyclization of the amine onto the nitrile group, which, after tautomerization and hydrolysis, yields the isoindolinone ring system.
-
Work-up and Purification: The product often precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization.
Figure 4: General workflow for the synthesis of isoindolinones.
Applications in Research and Drug Development
The diverse reactivity of this compound makes it a valuable building block in medicinal chemistry and drug discovery. The ability to introduce various substituents through cross-coupling reactions allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies. The isoindolinone core, readily accessible from this intermediate, is a privileged scaffold found in numerous biologically active molecules.
Conclusion
This compound is a highly functionalized and synthetically valuable molecule. Its three distinct reactive sites—the aryl bromide, the aldehyde, and the nitrile—provide a rich platform for a wide array of organic transformations. While detailed experimental data and specific peer-reviewed protocols for this compound are not extensively available, its reactivity can be confidently predicted based on well-established chemical principles and the behavior of analogous structures. This guide has outlined the key chemical properties and provided robust, proposed protocols for its application in Suzuki-Miyaura, Sonogashira, and Heck couplings, as well as in the synthesis of alcohols and isoindolinones. As a versatile intermediate, this compound holds significant potential for the advancement of pharmaceutical and materials science research.
References
- 1. 77532-87-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. 1261817-22-4|3-Bromo-2-formylbenzonitrile|BLD Pharm [bldpharm.com]
- 3. 580-17-6[3-Aminoquinoline]- Acmec Biochemical [acmec.com.cn]
- 4. 2-BROMO-6-METHYLBENZONITRILE | 77532-87-7 [m.chemicalbook.com]
- 5. 13Carbon NMR [chem.ch.huji.ac.il]
- 6. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. youtube.com [youtube.com]
- 22. Isoindolinone synthesis [organic-chemistry.org]
- 23. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-6-formylbenzonitrile
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-6-formylbenzonitrile, a key building block in the development of novel therapeutics and advanced organic materials.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed, field-proven insights into its preparation and rigorous analytical validation. We will delve into a robust synthetic protocol, elucidate the rationale behind key experimental choices, and present a systematic approach to the characterization of the final product, ensuring scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound is a versatile organic compound distinguished by its trifunctional nature, incorporating a bromine atom, a formyl group, and a nitrile group on a benzene ring.[1] This unique arrangement of reactive sites makes it an exceptionally valuable intermediate in medicinal chemistry and materials science.[1] The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental for constructing complex molecular architectures.[1] The aldehyde and nitrile functionalities are precursors to a wide array of heterocyclic compounds, a class of molecules that form the core of many pharmaceuticals.[1][2] Given its utility, a reliable and well-characterized supply of this compound is crucial for advancing research and development in these areas.
Strategic Synthesis: A Validated Protocol
While several synthetic routes to this compound exist, this guide details a common and effective method starting from 2-bromo-6-methylbenzonitrile. This approach is favored for its relatively high yields and the commercial availability of the starting material. The overall transformation involves the selective oxidation of the methyl group to an aldehyde.
Causality Behind the Chosen Synthetic Route
The selection of 2-bromo-6-methylbenzonitrile as the starting material is strategic. The presence of the electron-withdrawing nitrile and bromine groups deactivates the aromatic ring, making direct formylation challenging. Therefore, the oxidation of a pre-existing methyl group is a more direct and controllable approach. Various oxidizing agents can be employed, but this protocol will focus on a method that offers a good balance of reactivity, selectivity, and safety.
Detailed Experimental Protocol
Reaction: Oxidation of 2-Bromo-6-methylbenzonitrile to this compound.
Materials:
-
2-Bromo-6-methylbenzonitrile (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
AIBN (Azo-bis-isobutyronitrile) (catalytic amount)
-
Carbon tetrachloride (CCl4), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Sodium sulfite (Na2SO3), 10% aqueous solution
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-methylbenzonitrile in anhydrous carbon tetrachloride.
-
Initiation: Add N-Bromosuccinimide and a catalytic amount of AIBN to the solution.
-
Reaction Progression: Heat the mixture to reflux. The reaction is initiated by the thermal decomposition of AIBN, which generates radicals that facilitate the bromination of the benzylic position. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct.
-
Hydrolysis: The resulting benzylic bromide is then hydrolyzed to the corresponding aldehyde. This can be achieved by stirring the crude product with a saturated aqueous solution of sodium bicarbonate.
-
Quenching: Wash the organic layer with a 10% aqueous solution of sodium sulfite to remove any remaining bromine.
-
Extraction and Drying: Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.[3]
-
Purification: Concentrate the solution under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.[3]
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Rigorous Characterization: A Multi-Technique Approach
Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and spectrometric techniques provides a comprehensive and self-validating characterization.
The Logic of Spectroscopic and Spectrometric Analysis
Each analytical technique provides a unique piece of structural information. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework. Infrared (IR) spectroscopy identifies the key functional groups. Mass Spectrometry (MS) confirms the molecular weight and elemental composition. Together, these methods provide irrefutable evidence for the structure and purity of the target molecule.
Expected Analytical Data
The following table summarizes the expected characterization data for this compound.
| Technique | Parameter | Expected Value |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons, Aldehyde proton (CHO) |
| (CDCl₃, 400 MHz) | δ ~10.4 (s, 1H), δ ~7.8-8.1 (m, 3H) | |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl, Nitrile, Aromatic carbons |
| (CDCl₃, 101 MHz) | δ ~189, δ ~138, δ ~136, δ ~135, δ ~129, δ ~126, δ ~116 | |
| IR | Wavenumber (cm⁻¹) | C=O (aldehyde), C≡N (nitrile), C-Br |
| (ATR) | ~1700 cm⁻¹, ~2230 cm⁻¹, ~600-800 cm⁻¹ | |
| Mass Spec. | m/z | [M]+ and [M+2]+ for Bromine isotopes |
| (EI) | ~209 and ~211 |
Detailed Interpretation of Characterization Data
-
¹H NMR Spectroscopy: The downfield singlet at approximately 10.4 ppm is characteristic of the aldehyde proton. The multiplet in the aromatic region (7.8-8.1 ppm) corresponds to the three protons on the benzene ring.
-
¹³C NMR Spectroscopy: The signal around 189 ppm is indicative of the aldehyde carbonyl carbon. The peak at approximately 116 ppm is characteristic of the nitrile carbon. The remaining signals in the aromatic region correspond to the carbons of the benzene ring, with their specific shifts influenced by the attached functional groups.
-
Infrared (IR) Spectroscopy: A strong absorption band around 1700 cm⁻¹ confirms the presence of the carbonyl group of the aldehyde.[4] The sharp, medium-intensity peak at approximately 2230 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration.[4] The presence of a C-Br bond is typically observed in the fingerprint region (600-800 cm⁻¹).
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak cluster characteristic of a bromine-containing compound. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are roughly 1:1), two peaks of nearly equal intensity will be observed at m/z values corresponding to the molecular weights of the two isotopic forms of the molecule (approximately 209 and 211 amu).[5]
Visualization of the Characterization Workflow
Caption: Workflow for the analytical characterization of the product.
Applications in Drug Discovery and Beyond
The strategic placement of the bromo, formyl, and cyano groups makes this compound a powerful scaffold in drug discovery.[6] It serves as a starting point for the synthesis of a diverse range of heterocyclic compounds, including quinazolines, phthalazines, and other nitrogen-containing ring systems that are prevalent in pharmacologically active molecules.[1] The ability to readily modify the molecule at multiple positions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical step in the hit-to-lead optimization process.[6] Furthermore, its utility extends to materials science, where it can be incorporated into the synthesis of novel organic materials with tailored electronic and photophysical properties.[1]
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By understanding the rationale behind the synthetic strategy and employing a multi-faceted analytical approach, researchers can confidently prepare and validate this important chemical intermediate. The protocols and data presented herein are designed to be a valuable resource for scientists engaged in cutting-edge research in drug discovery and materials science, enabling the development of the next generation of innovative molecules.
References
- 1. This compound [myskinrecipes.com]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-6-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. PubChemLite - this compound (C8H4BrNO) [pubchemlite.lcsb.uni.lu]
- 6. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Bromo-6-formylbenzonitrile for Advanced Chemical Synthesis
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists on the strategic utilization of 2-Bromo-6-formylbenzonitrile. We will delve into its physicochemical properties, synthesis, reactivity, and safe handling, providing the field-proven insights necessary to leverage this versatile building block in complex synthetic campaigns.
Introduction: The Strategic Value of a Trifunctional Intermediate
In the landscape of drug discovery and materials science, molecular architecture is paramount. This compound (CAS No. 77532-87-7 ) is a trifunctional aromatic compound that offers exceptional synthetic versatility.[1] Its benzene core is uniquely substituted with a bromine atom, a formyl (aldehyde) group, and a nitrile group. This specific arrangement of reactive sites allows for a highly controlled, stepwise functionalization, making it an invaluable precursor for constructing complex molecular scaffolds, particularly in the synthesis of novel pharmaceuticals and agrochemicals.[1]
Section 1: Physicochemical & Spectroscopic Profile
A thorough understanding of a reagent's physical properties is the foundation of its effective use in the laboratory. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 77532-87-7 | [1][2] |
| Molecular Formula | C₈H₄BrNO | [1] |
| Molecular Weight | 210.03 g/mol | [1] |
| MDL Number | MFCD18390711 | [1] |
| Storage Conditions | 2-8°C, store under inert gas | [1] |
Note: Melting point and boiling point data are not consistently reported across public domains and should be determined empirically for specific lots.
Section 2: Synthesis & Mechanistic Considerations
The synthesis of this compound typically involves the strategic introduction of its three functional groups onto the benzene ring. While multiple routes are conceivable, a common approach involves the formylation of a substituted benzonitrile. This process leverages the directing effects of the existing substituents to achieve the desired ortho-substitution pattern. The diagram below illustrates a generalized synthetic workflow.
Caption: Generalized workflow for the synthesis of this compound.
Causality in Synthesis: The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in the first step is critical. It allows for the deprotonation of the aromatic ring at the position ortho to the directing group without attacking the nitrile functionality. Subsequent quenching with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), installs the aldehyde group. This directed ortho-metalation (DoM) strategy is a powerful tool for achieving regioselective synthesis that would be challenging with classical electrophilic aromatic substitution methods.
Section 3: Chemical Reactivity & Strategic Applications
The true power of this compound lies in the differential reactivity of its three functional groups. This allows chemists to perform sequential, orthogonal transformations.
-
The Bromine Atom: Serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[1] This is often the first site addressed in a synthetic sequence to build the core carbon skeleton of the target molecule.
-
The Formyl Group: The aldehyde is a gateway to numerous classical transformations. It can undergo reductive amination to form secondary or tertiary amines, Wittig reactions to generate alkenes, and various condensation reactions. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further synthetic options.
-
The Nitrile Group: While generally less reactive than the other two groups, the nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or reduced to a primary amine. This functionality is often manipulated in the later stages of a synthesis.
The following diagram illustrates the logical relationships between the functional groups and their potential synthetic transformations.
Caption: Orthogonal reactivity pathways of this compound.
Section 4: Experimental Protocol: A Case Study
To illustrate its practical utility, here is a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction.
Objective: To couple this compound with phenylboronic acid.
Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio), followed by a base such as sodium carbonate (2.0 eq).
-
Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 90-100 °C) and monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically indicates reaction completion.
-
Workup and Isolation: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield the desired biaryl product.
Self-Validation: The success of the protocol is validated by the complete consumption of the starting material and the appearance of a new, less polar spot on TLC. The final structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 5: Safety, Handling, and Storage
As with any active chemical reagent, proper handling is essential for laboratory safety.
-
Hazard Identification: While a specific, comprehensive safety data sheet is not widely available, related structures suggest that this compound should be handled with care. It may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1] Recommended storage is at 2-8°C under an inert gas.[1]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. The material can typically be handled by a licensed chemical destruction facility.[2]
Section 6: Commercial Availability
This compound is available from several fine chemical suppliers. Researchers should inquire about purity, availability, and lead times.
| Supplier |
| ECHEMI |
| MySkinRecipes |
| Fisher Scientific |
| Sigma-Aldrich |
Note: This is not an exhaustive list and availability may vary.
Section 7: References
-
This compound - MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL0UTF2_YSRieqmKRNKYd5LAhh6Dv222QtA2yPhcCz1_azeuYNeuE9X1H5UY3nM2DsXbjMG7OQDXvAoB7PQEMZtec2Mqp7-rguXYiXvli7-xItgVrP_OnN2E0bSt9vwrCrXBsUfxCjB6vvsvAJavfenC9HL00FvDL2akXvrXBspABEdtSQ6wqKyyasiRGGtvvWrPl_Jg4FmREhSQ==]
-
This compound SDS, 77532-87-7 Safety Data Sheets - ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiOJLj3Wih-vovqr6z_TbQZXzUQIYiI_kHg7vt7WRXmLKLndvJ1c9Q-LPp67a4qZ9zPNefpgUfw6ul0et4PyIzTOsvnV6QK_DJwBxE8dMXPK8eKVQAtewKMPqe1MxDa29DDg8qkbhs6hbsw5gX02Ubex4GJHezG9HV_kjBXo1FYKICHeog]
References
Spectroscopic Characterization of 2-Bromo-6-formylbenzonitrile: A Technical Guide
Introduction
2-Bromo-6-formylbenzonitrile is a bespoke trifunctional aromatic compound holding significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nitrile, an aldehyde, and a bromine atom in a sterically demanding ortho-arrangement, offers a rich scaffold for the synthesis of complex heterocyclic systems and novel organic materials.[1] A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous identification of this key intermediate.
This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will leverage established principles of spectroscopy and data from structurally analogous compounds to provide a robust and predictive interpretation. All interpretations are grounded in fundamental spectroscopic principles and supported by data from related molecules.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound dictates its characteristic spectral signature. The electron-withdrawing nature of the nitrile and formyl groups, combined with the steric and electronic influence of the bromine atom, creates a unique electronic environment for each atom and bond within the molecule.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the aldehydic proton. The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nitrile and aldehyde groups will deshield the aromatic protons, shifting them downfield.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-CHO | 10.2 - 10.5 | Singlet (s) | - |
| H-3 | 7.8 - 8.0 | Doublet (d) | ~8.0 |
| H-4 | 7.6 - 7.8 | Triplet (t) | ~8.0 |
| H-5 | 8.0 - 8.2 | Doublet (d) | ~8.0 |
Causality of Experimental Choices: The spectrum would be acquired in a deuterated solvent that does not exchange with the aldehydic proton, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) would be used as an internal standard (0 ppm). A standard 400 or 500 MHz spectrometer would provide sufficient resolution to resolve the coupling patterns of the aromatic protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts of the carbon atoms are highly dependent on their local electronic environment.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (aldehyde) | 185 - 195 |
| C-Br | 120 - 125 |
| C-CN | 110 - 115 |
| C-CHO | 135 - 140 |
| C-3 | 130 - 135 |
| C-4 | 138 - 142 |
| C-5 | 132 - 137 |
| CN | 115 - 120 |
Expert Insights: Quaternary carbons (C-Br, C-CN, C-CHO) are expected to show weaker signals compared to the protonated carbons due to the absence of the Nuclear Overhauser Effect (NOE).[2] The chemical shifts are predicted based on additive models and comparison with similar structures. For instance, the aldehydic carbon is expected in the highly deshielded region typical for carbonyls.[3]
Caption: A typical workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption bands of the nitrile and aldehyde groups.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220 - 2240 | Medium to Strong |
| C=O (Aldehyde) | 1700 - 1720 | Strong |
| C-H (Aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium, two bands (Fermi resonance) |
| C=C (Aromatic) | 1580 - 1600 and 1450 - 1500 | Medium to Weak |
| C-Br | 500 - 600 | Medium to Strong |
Trustworthiness of Protocol: A standard protocol for acquiring the IR spectrum would involve preparing a KBr pellet of the solid sample or analyzing a thin film of the compound on a salt plate (e.g., NaCl or KBr). A background spectrum of the empty sample holder is always recorded and subtracted from the sample spectrum to ensure that atmospheric absorptions (e.g., CO₂ and H₂O) are removed.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum of this compound
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, the molecular ion will appear as a pair of peaks of almost equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Molecular Formula: C₈H₄BrNO
-
Monoisotopic Mass: 208.9476 g/mol [4]
-
Expected Molecular Ion Peaks (M⁺): m/z 209 and 211 (in a ~1:1 ratio)
Fragmentation Pattern:
The molecule is expected to fragment in a predictable manner under EI conditions. Key fragmentation pathways would likely involve:
-
Loss of the bromine atom: [M - Br]⁺
-
Loss of the formyl group: [M - CHO]⁺
-
Loss of carbon monoxide from the [M - H]⁺ ion.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16.
-
Relaxation Delay (d1): 1.0 s.
-
Acquisition Time: ~3-4 s.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz (on a 400 MHz system).
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2.0 s.
-
IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (~1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and significant fragment ions.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. While based on predictive analysis and data from analogous compounds, the interpretations herein offer a solid foundation for researchers working with this molecule. The provided protocols are robust and follow standard laboratory practices, ensuring reliable data acquisition. Unambiguous structural confirmation will ultimately require the acquisition and analysis of a complete set of experimental data for this specific compound.
References
solubility and stability of 2-Bromo-6-formylbenzonitrile in common solvents
An In-Depth Technical Guide to the Solubility and Stability of 2-Bromo-6-formylbenzonitrile
Introduction
This compound is a multifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its utility as a synthetic intermediate is noteworthy, particularly in the construction of complex molecular architectures.[1] The molecule incorporates three key functional groups on a benzene ring: a nitrile (-CN), a formyl (-CHO), and a bromine atom (-Br). This unique substitution pattern makes it a valuable precursor for a variety of chemical transformations, including cross-coupling reactions like Suzuki or Heck, which are fundamental for creating carbon-carbon bonds in drug discovery.[1] Furthermore, it serves as a building block in the synthesis of diverse heterocyclic compounds.[1]
This guide provides a comprehensive overview of the solubility and stability of this compound. A thorough understanding of these properties is critical for its effective storage, handling, and application in synthetic protocols, ensuring reproducibility and success in research and development endeavors.
Section 1: Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] this compound possesses a blend of polar and non-polar characteristics. The nitrile and formyl groups are strongly electron-withdrawing and polar, while the bromo-substituted phenyl ring is larger and more non-polar. This duality dictates its solubility across a range of common laboratory solvents.
Predicted Solubility in Common Solvents
While extensive empirical data for this specific molecule is not publicly available, a qualitative solubility profile can be predicted based on its structural features. The compound is expected to be most soluble in polar aprotic solvents that can engage in dipole-dipole interactions without donating protons. Its solubility in non-polar solvents will be moderate, facilitated by the phenyl ring. Due to the lack of highly effective hydrogen bond-donating or accepting groups for interaction with water, its aqueous solubility is predicted to be low.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF), Acetone | High to Moderate | The strong dipoles of the nitrile and formyl groups interact favorably with the dipoles of these solvents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The molecule can act as a hydrogen bond acceptor at the nitrile and formyl oxygen, but it lacks a hydrogen bond donor. Solubility decreases with increasing alkyl chain length of the alcohol. |
| Non-Polar | Hexane, Toluene, Dichloromethane (DCM), Diethyl Ether | Moderate to Low | The aromatic ring and bromine atom contribute to van der Waals interactions with these solvents. Dichloromethane and diethyl ether, having slight polarity, are expected to be better solvents than hexane. |
| Aqueous | Water | Very Low | The large, non-polar bromo-phenyl component of the molecule dominates, leading to poor solvation by water molecules despite the polar functional groups. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard procedure for determining the solubility of an organic compound.[3][4][5]
Methodology:
-
Preparation: Dispense a small, accurately weighed amount (e.g., 25 mg) of this compound into separate, small test tubes or vials.[3]
-
Solvent Addition: To each tube, add a specific volume (e.g., 0.25 mL) of the chosen solvent.
-
Equilibration: Vigorously shake or vortex the mixture for a set period (e.g., 60 seconds) to facilitate dissolution.[4]
-
Observation: Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered "soluble" at that concentration.
-
Incremental Addition: If the compound is soluble, continue adding the solid in known increments until saturation is reached (i.e., solid material remains undissolved after vigorous mixing). If the initial amount did not dissolve, add the solvent in small, measured portions (e.g., 0.25 mL increments up to a total of 3 mL) until the solid dissolves.
-
Classification:
-
Soluble: If less than ~30 parts of solvent are required for one part of solute.
-
Slightly Soluble: If 30 to 100 parts of solvent are required.
-
Very Slightly Soluble: If 100 to 1000 parts of solvent are required.
-
Insoluble: If more than 1000 parts of solvent are required.
-
-
Quantitative Analysis (Optional): For precise solubility determination, a saturated solution can be prepared, filtered to remove excess solid, and the concentration of the dissolved compound in the filtrate can be measured using techniques like HPLC or UV-Vis spectroscopy.
Workflow for Solubility Testing
The following diagram illustrates the decision-making process for classifying the solubility of a compound.
Caption: A simplified workflow for qualitative solubility testing.
Section 2: Chemical Stability and Reactivity
The stability of this compound is a function of its constituent chemical groups and their susceptibility to degradation under various environmental conditions.
Inherent Chemical Stability
The core structure is a substituted benzonitrile. Aromatic nitriles are generally robust and stable compounds.[6] The nitrile group itself is relatively unreactive but can undergo hydrolysis to a carboxylic acid under harsh acidic or basic conditions.[7][8] The aryl-bromine bond is also quite stable but can participate in reactions, most notably palladium-catalyzed cross-couplings.[9] It is generally resistant to simple nucleophilic attack unless activated by other strong electron-withdrawing groups.
The formyl (aldehyde) group is the most reactive site for potential degradation. Aldehydes are susceptible to oxidation, which would convert the formyl group into a carboxylic acid. This can occur upon exposure to air (auto-oxidation), especially in the presence of light or certain metal impurities.
Potential Degradation Pathways
-
Oxidation: The formyl group can be oxidized to a carboxylic acid (2-Bromo-6-cyanobenzoic acid). This is a common degradation pathway for aldehydes.
-
Hydrolysis: Under strongly acidic or basic conditions, the nitrile group can hydrolyze, first to an amide and then to a carboxylic acid.
-
Photodecomposition: While aromatic systems offer some stability, prolonged exposure to high-energy UV light could potentially lead to degradation, possibly involving the carbon-bromine bond.
-
Incompatible Materials: Strong oxidizing agents will react with the aldehyde group. Strong bases could potentially promote hydrolysis of the nitrile or other unforeseen reactions. Strong reducing agents can reduce the nitrile and aldehyde groups.[8]
Recommended Handling and Storage
To maintain the integrity of this compound, the following storage and handling procedures are recommended:
-
Storage Conditions: The compound should be stored in a tightly sealed container to protect it from moisture and air.[10] A cool, dry, and well-ventilated area is ideal.[11] Storage at room temperature is generally acceptable for the solid form.[12] For long-term storage, refrigeration (e.g., at 4°C) in an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize oxidation of the aldehyde.
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, strong acids, and moisture.[10]
-
Handling: Handle in a well-ventilated area, preferably under a fume hood, to avoid inhalation of any dust or vapors.[10] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
Experimental Protocol for Stability Assessment
A formal stability study provides data on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[13] The International Council for Harmonisation (ICH) provides guidelines for such studies.[14]
Methodology:
-
Batch Selection: Use at least one representative batch of this compound for the study.[15]
-
Container Closure: Store samples in containers that are inert and effectively simulate the proposed long-term storage packaging.[16]
-
Storage Conditions:
-
Long-Term (Real-Time): Store samples at 25°C ± 2°C with 60% ± 5% relative humidity (RH).[15]
-
Accelerated: Store samples at 40°C ± 2°C with 75% ± 5% RH.[15][17] This condition is used to increase the rate of chemical degradation and predict long-term stability.[14]
-
Photostability: Expose the sample to a controlled light source as per ICH Q1B guidelines.
-
-
Testing Frequency:
-
Analytical Methods: At each time point, analyze the samples for:
-
Appearance: Visual inspection for changes in color or physical form.
-
Purity/Assay: Use a validated stability-indicating HPLC method to quantify the amount of this compound remaining.
-
Degradation Products: The HPLC method should also be able to separate and detect any potential degradation products. Characterization of significant degradants may be necessary.
-
Workflow for Accelerated Stability Study
This diagram outlines the key stages of an accelerated stability study.
Caption: A flowchart for a typical 6-month accelerated stability study.
Conclusion
This compound is a versatile chemical intermediate with a predictable solubility profile, favoring polar aprotic solvents. Its stability is generally robust, with the primary point of sensitivity being the formyl group's susceptibility to oxidation. By adhering to the recommended storage and handling protocols and understanding its chemical properties, researchers can effectively utilize this compound in their synthetic endeavors, ensuring the integrity of the material and the reliability of experimental outcomes. The provided experimental frameworks for solubility and stability testing offer a systematic approach for generating crucial data for any research or drug development program.
References
- 1. This compound [myskinrecipes.com]
- 2. m.youtube.com [m.youtube.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.ws [chem.ws]
- 5. scribd.com [scribd.com]
- 6. Sixty Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-Bromo-6-fluorobenzonitrile | 79544-27-7 [sigmaaldrich.com]
- 13. japsonline.com [japsonline.com]
- 14. humiditycontrol.com [humiditycontrol.com]
- 15. gmpsop.com [gmpsop.com]
- 16. edaegypt.gov.eg [edaegypt.gov.eg]
- 17. pharmabeginers.com [pharmabeginers.com]
The Strategic Utility of 2-Bromo-6-formylbenzonitrile in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: A Multifunctional Scaffold for Complex Molecular Architectures
In the landscape of contemporary drug discovery, the efficient construction of novel molecular frameworks with tunable physicochemical properties is paramount. 2-Bromo-6-formylbenzonitrile has emerged as a highly versatile and strategic building block in medicinal chemistry. Its unique trifunctional arrangement—an ortho-bromo substituent, an aldehyde, and a nitrile group on a central benzene ring—offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the potential applications of this compound, detailing its reactivity, synthetic utility, and its role in the generation of medicinally relevant heterocyclic scaffolds. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and showcase its application in the synthesis of bioactive molecules, thereby offering a comprehensive resource for researchers in the field.
Core Chemical Attributes and Reactivity Profile
The synthetic potential of this compound is rooted in the distinct and synergistic reactivity of its three functional groups. Understanding the individual and collective chemical behavior of these groups is crucial for designing efficient and innovative synthetic routes.
Table 1: Functional Group Reactivity and Synthetic Potential
| Functional Group | Key Reactions | Role in Medicinal Chemistry |
| Bromine | Suzuki-Miyaura Coupling, Heck Reaction, Buchwald-Hartwig Amination, Sonogashira Coupling | Introduction of aryl, heteroaryl, vinyl, and amino moieties to build molecular complexity and modulate biological activity.[1] |
| Formyl (Aldehyde) | Reductive Amination, Wittig Reaction, Knoevenagel Condensation, Aldol Condensation, Cyclocondensation Reactions | Formation of C-N and C-C bonds, crucial for constructing heterocyclic rings and introducing diverse side chains.[2] |
| Nitrile | Hydrolysis to Carboxylic Acid, Reduction to Amine, Cycloaddition Reactions, Formation of Tetrazoles | Can act as a bioisostere for other functional groups, participate in hydrogen bonding, or be converted to other key functionalities.[1] |
The ortho-positioning of the bromo and formyl groups provides a unique steric and electronic environment that can be exploited for regioselective reactions and the construction of fused heterocyclic systems.
Strategic Applications in Heterocyclic Synthesis
The true power of this compound lies in its ability to serve as a linchpin for the synthesis of a wide variety of heterocyclic compounds, which are foundational scaffolds in numerous approved drugs.[3][4]
Synthesis of Quinolines: The Friedländer Annulation
The Friedländer synthesis is a classic and powerful method for constructing the quinoline scaffold.[5] It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This compound can be readily converted to the corresponding 2-amino derivative, which then serves as the key precursor for the Friedländer reaction.
Experimental Protocol: Synthesis of a 7-Bromo-8-cyanoquinoline Derivative
Step 1: Reduction of the Nitro Group and In Situ Cyclization
-
Reactants: this compound is first nitrated to introduce a nitro group, which is then reduced to an amine. For the purpose of this protocol, we will start with a hypothetical precursor, 2-amino-3-bromo-5-formylbenzonitrile.
-
Procedure:
-
To a solution of 2-amino-3-bromo-5-formylbenzonitrile (1.0 eq) and a ketone with an α-methylene group (e.g., acetone, 1.2 eq) in ethanol, add a catalytic amount of a base (e.g., pyrrolidine, 0.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 7-bromo-8-cyano-2-methylquinoline.
-
Causality Behind Experimental Choices:
-
Base Catalyst: The basic catalyst is essential to deprotonate the α-methylene group of the ketone, generating a nucleophilic enolate which then attacks the aldehyde.
-
Ethanol as Solvent: Ethanol is a polar protic solvent that is suitable for dissolving the reactants and facilitating the reaction at reflux temperature.
Caption: Friedländer Synthesis Workflow for Quinolines.
Synthesis of Isoquinolines: The Pomeranz-Fritsch and Bischler-Napieralski Approaches
The isoquinoline scaffold is another privileged heterocycle in medicinal chemistry. While direct synthesis from this compound is less common, its derivatives can be strategically employed in classical isoquinoline syntheses.
For instance, the aldehyde group can be used to construct the necessary side chain for a Bischler-Napieralski or Pictet-Spengler type cyclization.[6][7]
Conceptual Workflow: Bischler-Napieralski type Synthesis
-
Chain Elongation: The formyl group of this compound can be converted to a phenethylamine precursor through reactions such as a Henry reaction followed by reduction.
-
Amide Formation: The resulting amine is then acylated to form an N-acylphenethylamine derivative.
-
Cyclodehydration: Treatment with a dehydrating agent (e.g., POCl₃, P₂O₅) induces an electrophilic aromatic substitution to form the dihydroisoquinoline ring.
-
Aromatization: Subsequent oxidation yields the aromatic isoquinoline.
Caption: Bischler-Napieralski Conceptual Workflow.
Case Study: Application in the Synthesis of Kinase Inhibitors
Protein kinases are a critical class of enzymes and a major focus of modern drug discovery, particularly in oncology.[8] The structural motifs present in derivatives of this compound are well-suited for targeting the ATP-binding site of many kinases. The bromo-substituted heterocyclic core can be further functionalized using palladium-catalyzed cross-coupling reactions to introduce moieties that interact with specific residues in the kinase active site.
Table 2: Hypothetical Kinase Inhibitor Synthesis and Activity
| Compound ID | R-group (at C7) | IC₅₀ (nM) vs. Target Kinase |
| 1a | Phenyl | 150 |
| 1b | 4-Methoxyphenyl | 85 |
| 1c | 3-Pyridyl | 50 |
| 1d | 4-(Morpholino)phenyl | 25 |
Experimental Protocol: Suzuki-Miyaura Coupling for Kinase Inhibitor Scaffolds
-
Reactants: 7-Bromo-8-cyanoquinoline derivative (from Friedländer synthesis), appropriate boronic acid or ester (1.1 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Procedure:
-
To a degassed solution of the 7-bromo-8-cyanoquinoline in a suitable solvent (e.g., 1,4-dioxane/water), add the boronic acid, palladium catalyst, and base.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 7-aryl-8-cyanoquinoline.[9]
-
Causality Behind Experimental Choices:
-
Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Base: The base is required to activate the boronic acid for the transmetalation step.
Caption: Suzuki-Miyaura Coupling for Kinase Inhibitors.
Conclusion and Future Outlook
This compound represents a powerful and versatile building block for the synthesis of complex, medicinally relevant molecules. Its trifunctional nature allows for a wide range of synthetic manipulations, providing access to diverse heterocyclic scaffolds, including quinolines and isoquinolines. The strategic application of this compound, particularly in the construction of kinase inhibitors, highlights its significant potential in modern drug discovery. As the demand for novel and diverse chemical matter continues to grow, the utility of such multifunctional scaffolds will undoubtedly become even more pronounced. Future research in this area will likely focus on the development of novel multicomponent reactions utilizing this compound and the exploration of its utility in the synthesis of other important classes of bioactive compounds.
References
- 1. Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 5. du.edu.eg [du.edu.eg]
- 6. youtube.com [youtube.com]
- 7. Isoquinoline synthesis [quimicaorganica.org]
- 8. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline Series: Synthesis – openlabnotebooks.org [openlabnotebooks.org]
A Comprehensive Technical Guide to the Synthetic Routes of 2-Bromo-6-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-formylbenzonitrile is a valuable bifunctional aromatic compound that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its strategic placement of a bromo, a formyl, and a cyano group on the benzene ring offers multiple reaction sites for diversification, making it an important intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of the aldehyde and nitrile functionalities allows for the construction of various heterocyclic systems, while the bromo substituent is amenable to a range of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth review of the plausible synthetic routes to this compound, offering detailed experimental protocols and a comparative analysis of the different strategies.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several strategic disconnections. The key challenge lies in the selective introduction and manipulation of the three functional groups on the aromatic ring. This guide will focus on the most plausible and practical synthetic pathway, which commences from the commercially available 2-bromo-6-methylbenzonitrile. Additionally, alternative conceptual routes will be discussed to provide a comprehensive overview of the synthetic landscape.
The primary synthetic strategies can be categorized as follows:
-
Oxidation of a Methyl Precursor: This is arguably the most direct and practical approach, starting from 2-bromo-6-methylbenzonitrile.
-
Cyanation of an Aldehyde Precursor: This strategy involves the introduction of the nitrile group in the final synthetic step from 2-bromo-6-formylbenzaldehyde.
-
Formylation of a Nitrile Precursor: This approach entails the late-stage introduction of the formyl group onto a 2-bromobenzonitrile scaffold.
-
Sandmeyer Reaction from an Amino Precursor: This classic transformation allows for the introduction of either the bromo or the cyano group from a corresponding amino-substituted benzonitrile or benzaldehyde derivative.
Route 1: Oxidation of 2-Bromo-6-methylbenzonitrile (Recommended Route)
This synthetic pathway is considered the most promising due to the commercial availability of the starting material, 2-bromo-6-methylbenzonitrile, and the well-established methodologies for the selective oxidation of benzylic methyl groups. The overall strategy involves a two-step sequence: benzylic bromination followed by oxidation to the aldehyde.
Caption: Synthetic pathway from 2-Bromo-6-methylbenzonitrile.
Step 1: Benzylic Bromination of 2-Bromo-6-methylbenzonitrile
The selective bromination of the benzylic methyl group in the presence of an aromatic bromine and a nitrile is a key transformation. Free-radical bromination using N-bromosuccinimide (NBS) under photochemical or thermal initiation is the method of choice for this conversion.[2]
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is preferred over elemental bromine (Br₂) for benzylic bromination as it provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring.
-
Radical Initiator: A radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), or photochemical initiation (light) is required to generate the initial bromine radical from NBS, which then propagates the chain reaction.
-
Solvent: An inert, non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is typically used to prevent side reactions.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-methylbenzonitrile (1.0 eq) in carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and irradiate with a tungsten lamp for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-bromo-6-(bromomethyl)benzonitrile can be purified by recrystallization or column chromatography.
Step 2: Oxidation of 2-Bromo-6-(bromomethyl)benzonitrile
The conversion of the resulting benzylic bromide to the corresponding aldehyde can be achieved through several methods, with the Sommelet reaction and the Kornblum oxidation being two of the most established.
Option A: Sommelet Reaction
The Sommelet reaction involves the reaction of a benzyl halide with hexamine (hexamethylenetetramine) to form a quaternary ammonium salt, which upon hydrolysis yields the aldehyde.[3][4][5]
Causality Behind Experimental Choices:
-
Hexamine: Hexamine serves as both the alkylating agent and, upon hydrolysis, the source of the formyl group.
-
Solvent: The reaction is typically carried out in a protic solvent like aqueous acetic acid or ethanol.
Detailed Experimental Protocol (Sommelet Reaction):
-
Formation of the Quaternary Salt: Dissolve 2-bromo-6-(bromomethyl)benzonitrile (1.0 eq) in chloroform and add hexamine (1.2 eq). Stir the mixture at room temperature for 12-24 hours. The quaternary ammonium salt will precipitate out of the solution.
-
Hydrolysis: Filter the salt, wash with chloroform, and then add it to a mixture of water and acetic acid. Heat the mixture to reflux for 2-4 hours.
-
Work-up: After cooling, extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude this compound can be purified by column chromatography on silica gel.
Option B: Kornblum Oxidation
The Kornblum oxidation provides an alternative method for converting a primary halide to an aldehyde using dimethyl sulfoxide (DMSO) as the oxidant.[6]
Causality Behind Experimental Choices:
-
Dimethyl Sulfoxide (DMSO): DMSO acts as the oxidant in this reaction.
-
Base: A mild base, such as sodium bicarbonate or triethylamine, is used to facilitate the elimination step that forms the aldehyde.
Detailed Experimental Protocol (Kornblum Oxidation):
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-6-(bromomethyl)benzonitrile (1.0 eq) in dimethyl sulfoxide.
-
Addition of Base: Add sodium bicarbonate (2.0 eq) to the solution.
-
Reaction Conditions: Heat the mixture to 100-150 °C for 1-2 hours.
-
Work-up: Cool the reaction mixture and pour it into a large volume of ice-water.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Alternative Synthetic Routes (Conceptual)
While the oxidation of 2-bromo-6-methylbenzonitrile is the recommended route, it is valuable for researchers to be aware of other potential synthetic strategies. These routes are presented here conceptually, as detailed experimental protocols for the specific target molecule are less readily available in the literature.
Route 2: Cyanation of 2-Bromo-6-formylbenzaldehyde
This approach involves the introduction of the cyano group in the final step. The starting material, 2-bromo-6-formylbenzaldehyde, would need to be synthesized first. The cyanation of an aryl bromide can be achieved through various methods, most notably palladium-catalyzed cyanation.
Caption: Retrosynthetic analysis via cyanation.
Key Considerations:
-
Cyanide Source: Common cyanide sources include potassium cyanide (KCN), sodium cyanide (NaCN), and zinc cyanide (Zn(CN)₂). The choice of cyanide source can impact reaction efficiency and safety.
-
Palladium Catalyst and Ligand: A palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a suitable phosphine ligand (e.g., dppf, Xantphos) is typically required.
-
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent like DMF or NMP at elevated temperatures.
Route 3: Formylation of 2-Bromobenzonitrile
This strategy focuses on introducing the formyl group onto the 2-bromobenzonitrile backbone. Directed ortho-metalation followed by quenching with a formylating agent is a potential method.
Caption: Retrosynthetic analysis via formylation.
Key Considerations:
-
Directing Group: The cyano group can act as a directing group for ortho-lithiation.
-
Organolithium Reagent: A strong base like lithium diisopropylamide (LDA) or n-butyllithium is required for the deprotonation.
-
Formylating Agent: The resulting aryllithium species can be quenched with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).
-
Regioselectivity: Achieving high regioselectivity for formylation at the 6-position could be a challenge.
Route 4: Sandmeyer Reaction
The Sandmeyer reaction provides a versatile method for introducing a bromo or cyano group from a primary aromatic amine via a diazonium salt intermediate.[7][8][9]
Caption: Sandmeyer reaction pathways.
Key Considerations:
-
Precursor Synthesis: The synthesis of the required amino-substituted precursors (2-amino-6-formylbenzonitrile or 2-amino-6-bromobenzaldehyde) would be the initial challenge.
-
Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the diazonium salt.
-
Displacement: The diazonium salt is then treated with a copper(I) salt (CuBr for bromination, CuCN for cyanation) to yield the desired product.
Comparative Analysis of Synthetic Routes
| Route | Starting Material | Key Steps | Advantages | Disadvantages |
| 1. Oxidation (Recommended) | 2-Bromo-6-methylbenzonitrile | Benzylic Bromination, Oxidation | Commercially available starting material, well-established reactions. | Two-step process, may require optimization of oxidation conditions. |
| 2. Cyanation | 2-Bromo-6-formylbenzaldehyde | Palladium-catalyzed Cyanation | Potentially a single step from the aldehyde precursor. | Precursor not readily available, use of toxic cyanide reagents, potential for catalyst poisoning. |
| 3. Formylation | 2-Bromobenzonitrile | Directed ortho-metalation, Formylation | Utilizes a simple starting material. | Potential for poor regioselectivity, requires cryogenic conditions and highly reactive organometallic intermediates. |
| 4. Sandmeyer Reaction | Amino-substituted precursors | Diazotization, Copper-mediated displacement | Classic and reliable transformation. | Synthesis of the required amino precursors can be multi-step and challenging. |
Conclusion
This technical guide has provided a comprehensive overview of the synthetic strategies for obtaining this compound. The recommended and most practical route commences with the commercially available 2-bromo-6-methylbenzonitrile and proceeds through a two-step sequence of benzylic bromination followed by oxidation. Detailed experimental protocols for this route, including the Sommelet and Kornblum oxidations, have been provided to aid researchers in their synthetic endeavors. Alternative conceptual routes involving late-stage cyanation, formylation, and the Sandmeyer reaction have also been discussed, offering a broader perspective on the synthetic possibilities. The choice of the optimal synthetic route will ultimately depend on factors such as the availability of starting materials, scalability, and the specific requirements of the research or development program.
References
- 1. This compound [myskinrecipes.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 7. An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
The Emergence of a Versatile Scaffold: A Technical Guide to 2-Bromo-6-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-formylbenzonitrile, a seemingly niche aromatic compound, has quietly emerged as a pivotal building block in modern organic synthesis, particularly within the realm of pharmaceutical and agrochemical development. Its unique trifunctional architecture—comprising bromo, formyl, and nitrile moieties—offers a versatile platform for complex molecular construction. This guide provides an in-depth exploration of the discovery, synthesis, chemical properties, and applications of this important intermediate, offering field-proven insights for researchers and drug development professionals.
Introduction: The Strategic Importance of Trifunctionality
In the intricate chess game of drug discovery, the strategic value of a molecular scaffold is often determined by its synthetic versatility. This compound (CAS No. 77532-87-7) stands as a testament to this principle. The presence of three distinct and reactive functional groups on a single benzene ring provides chemists with a powerful tool for sequential and regioselective transformations.
-
The bromo group serves as a classic handle for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of diverse carbon-based substituents.
-
The formyl (aldehyde) group is a gateway to a vast landscape of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems.
-
The nitrile group, a stable and versatile functional group, can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding the synthetic possibilities.
This guide will dissect the chemistry of this remarkable molecule, providing a comprehensive resource for its effective utilization in research and development.
Historical Context and Discovery
While the precise first synthesis of this compound is not prominently documented in seminal, early chemical literature, its emergence is intrinsically linked to the broader development of substituted benzonitrile and benzaldehyde chemistry. The strategic importance of such multifunctional aromatic compounds became increasingly apparent in the mid-to-late 20th century with the rise of modern medicinal chemistry and the need for complex, highly functionalized drug candidates. It is likely that this compound was first synthesized as a research chemical or an intermediate in a larger synthetic campaign, with its utility being recognized and subsequently leading to its commercial availability.
The conceptual pathway to its synthesis likely stemmed from established methods for the introduction of bromo, formyl, and cyano groups onto aromatic rings. The development of selective oxidation and formylation techniques, alongside robust methods for the synthesis of substituted benzonitriles, paved the way for the creation of this specific trifunctionalized molecule.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in synthesis. The following table summarizes the key properties of this compound.
| Property | Value |
| CAS Number | 77532-87-7 |
| Molecular Formula | C₈H₄BrNO |
| Molecular Weight | 210.03 g/mol [1] |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 108.00 °C (for the related 2-Cyanobenzaldehyde)[2] |
| Boiling Point | 284.90 °C (for the related 2-Cyanobenzaldehyde)[2] |
| Solubility | Soluble in DMSO, methanol, and dichloromethane; slightly soluble in water[3] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The aldehyde proton will appear as a singlet significantly downfield, typically in the range of 9.5-10.5 ppm. The aromatic protons will exhibit complex splitting patterns due to their coupling with each other.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The aldehyde carbon will be the most downfield signal, typically appearing around 190-200 ppm. The nitrile carbon is expected in the 115-125 ppm region. The six aromatic carbons will resonate in the 120-150 ppm range, with the carbon attached to the bromine atom showing a characteristic chemical shift.
-
IR Spectroscopy: The infrared spectrum will be characterized by several key absorption bands. A strong, sharp peak around 2220-2260 cm⁻¹ will correspond to the C≡N stretching of the nitrile group. The C=O stretching of the aldehyde will be observed as a strong band in the region of 1690-1715 cm⁻¹. The aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the formyl group (CHO) and the bromine atom.
Synthetic Protocols
The synthesis of this compound can be approached through several strategic routes. A common and logical pathway involves the selective oxidation of the corresponding methyl-substituted precursor, 2-bromo-6-methylbenzonitrile.
Synthesis via Oxidation of 2-Bromo-6-methylbenzonitrile
This method leverages the selective oxidation of a benzylic methyl group to an aldehyde, a well-established transformation in organic synthesis.
Reaction Scheme:
Caption: Oxidation of 2-bromo-6-methylbenzonitrile.
Detailed Experimental Protocol:
-
Materials:
-
2-Bromo-6-methylbenzonitrile
-
Selenium dioxide (SeO₂) or other suitable oxidizing agent (e.g., potassium permanganate, chromium trioxide)
-
Dioxane or other suitable solvent
-
Hydrochloric acid
-
Sodium bicarbonate
-
Magnesium sulfate
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-methylbenzonitrile in a suitable solvent such as dioxane.
-
Add the oxidizing agent (e.g., selenium dioxide) to the solution. The stoichiometry will depend on the chosen oxidant.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic byproducts.
-
Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
-
Causality Behind Experimental Choices:
-
The choice of oxidizing agent is critical. Selenium dioxide is often effective for the oxidation of benzylic methyl groups. Other reagents like potassium permanganate or chromium trioxide can also be used, but reaction conditions may need to be optimized to avoid over-oxidation to the carboxylic acid.
-
Dioxane is a common solvent for such oxidations due to its high boiling point and ability to dissolve both the organic substrate and some inorganic reagents.
-
The aqueous workup with sodium bicarbonate is essential to neutralize any acidic byproducts and remove unreacted oxidizing agents.
-
Column chromatography is a standard and effective method for purifying the final product from any remaining starting material or side products.
Applications in Drug Discovery and Development
The trifunctional nature of this compound makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapies.[1]
Scaffold for Kinase Inhibitors
The core structure of this compound can be elaborated to generate scaffolds that are known to interact with the ATP-binding site of various protein kinases. The bromo and formyl groups provide convenient points for the introduction of substituents that can occupy different pockets of the kinase active site, thereby influencing potency and selectivity.
Caption: Synthetic route to kinase inhibitors.
Precursor for Heterocyclic Compounds
The formyl and nitrile groups can react in concert or sequentially to form a variety of heterocyclic systems that are prevalent in medicinal chemistry, such as isoindolinones and phthalides.[1] These heterocycles often serve as the core of pharmacologically active compounds.
Conclusion
This compound represents a prime example of a strategically designed building block that has found significant utility in modern organic synthesis. Its trifunctional nature allows for a high degree of synthetic flexibility, making it an invaluable tool for the construction of complex molecular architectures. As the demand for novel and highly specific therapeutic agents continues to grow, the importance of versatile intermediates like this compound in the drug discovery and development pipeline is set to increase. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering researchers to fully leverage its synthetic potential.
References
theoretical studies on the electronic structure of 2-Bromo-6-formylbenzonitrile
An In-depth Technical Guide to the Theoretical Investigation of the Electronic Structure of 2-Bromo-6-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of the electronic structure of this compound. While specific experimental data on this molecule is scarce, this document synthesizes established computational methodologies and insights from studies on analogous substituted benzonitriles to present a predictive analysis. By detailing a robust computational protocol using Density Functional Theory (DFT), this guide empowers researchers to elucidate the molecule's geometric parameters, frontier molecular orbitals, electrostatic potential, and spectroscopic properties. Understanding these fundamental electronic characteristics is paramount for applications in medicinal chemistry, materials science, and synthetic strategy optimization, where this compound may serve as a key building block.
Introduction: The Significance of Substituted Benzonitriles
Benzonitrile derivatives are a cornerstone in various chemical industries, serving as precursors for dyes, pharmaceuticals, and agrochemicals.[1] Their utility is deeply rooted in the electronic landscape of the molecule, which is significantly modulated by the nature and position of substituents on the benzene ring. The interplay between electron-donating and electron-withdrawing groups dictates the molecule's reactivity, stability, and intermolecular interaction potential.[2][3]
This compound presents a particularly interesting case study. It features three distinct functional groups: a cyano (-CN) group, a bromo (-Br) atom, and a formyl (-CHO) group, all of which are electron-withdrawing. Their ortho-positioning to each other suggests a complex electronic environment governed by both inductive and resonance effects, as well as potential steric interactions. A thorough theoretical examination of its electronic structure is therefore essential for predicting its chemical behavior and unlocking its potential in various applications, including as an intermediate for anti-inflammatory drugs.[4] This guide outlines the theoretical framework for achieving this understanding.
Computational Methodology: A Validated Approach
To investigate the electronic structure of this compound, Density Functional Theory (DFT) is the recommended computational method due to its balance of accuracy and computational efficiency for medium-sized organic molecules.[5][6] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust choice, widely employed for its reliable prediction of molecular geometries and electronic properties in aromatic systems.[7][8] A Pople-style basis set, such as 6-311++G(d,p), is advised as it provides a flexible description of the electron distribution by including polarization (d,p) and diffuse (++) functions, which are crucial for accurately modeling systems with electronegative atoms and potential for delocalized electrons.[4][9]
Step-by-Step Computational Workflow
-
Structure Optimization:
-
The initial molecular geometry of this compound is constructed using a molecular modeling program.
-
A full geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.
-
A frequency calculation is subsequently performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).[9]
-
-
Electronic Property Calculation:
-
Using the optimized geometry, single-point energy calculations are performed to derive key electronic properties.
-
These calculations will yield the energies and compositions of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10]
-
The molecular electrostatic potential (MEP) is calculated and mapped onto the electron density surface.[9]
-
Natural Bond Orbital (NBO) analysis is conducted to investigate charge distribution, hybridization, and hyperconjugative interactions.[11]
-
-
Spectroscopic Simulation:
-
Time-Dependent DFT (TD-DFT) calculations at the same level of theory are used to simulate the UV-Vis absorption spectrum, providing insights into the electronic transitions.[3]
-
The entire computational workflow can be visualized as follows:
Predicted Molecular Geometry
The geometry optimization is expected to reveal a largely planar structure for the benzene ring. However, minor out-of-plane rotations of the formyl and cyano groups may occur due to steric hindrance from the adjacent bromo atom.[1] The bond lengths and angles will reflect the electronic influence of the substituents. For instance, the C-Br bond length will be a key parameter, and the C-C bonds within the aromatic ring may exhibit slight variations from the typical length in benzene due to the asymmetric electron withdrawal.
Table 1: Predicted Key Geometrical Parameters for this compound
| Parameter | Predicted Value | Rationale |
| C-Br Bond Length | ~1.89 Å | Typical for brominated aromatic rings. |
| C≡N Bond Length | ~1.16 Å | Characteristic of a nitrile group.[12] |
| C=O Bond Length | ~1.21 Å | Typical for an aldehyde. |
| Ring C-C Bond Lengths | 1.39 - 1.41 Å | Slight deviation from benzene (1.39 Å) due to substituent effects. |
| Dihedral Angle (C-C-C-H) | ~0° | Indicative of a planar aromatic ring. |
| Dihedral Angle (Br-C-C-C) | ~0° | Indicating the bromo group is coplanar with the ring. |
In-depth Analysis of Electronic Properties
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are critical in determining the chemical reactivity and electronic behavior of a molecule.[10] For this compound, both orbitals are expected to be of π-character, delocalized over the aromatic system.
-
HOMO (Highest Occupied Molecular Orbital): This orbital represents the ability to donate an electron. It is anticipated to be primarily localized on the benzene ring, with some contribution from the bromine atom's p-orbitals.
-
LUMO (Lowest Unoccupied Molecular Orbital): This orbital signifies the ability to accept an electron. Due to the strong electron-withdrawing nature of the cyano and formyl groups, the LUMO is expected to be delocalized over the entire molecule but with significant contributions from the C≡N and C=O π* orbitals.
The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity.[10] A smaller gap suggests higher reactivity and easier electronic excitation. Given the presence of multiple electron-withdrawing groups, this compound is predicted to have a moderately low HOMO-LUMO gap.
Table 2: Predicted Frontier Orbital Energies
| Orbital | Predicted Energy (eV) | Description |
| HOMO | ~ -7.5 eV | π-orbital on the aromatic ring and bromine atom. |
| LUMO | ~ -3.0 eV | π*-orbital with significant density on the -CN and -CHO groups. |
| HOMO-LUMO Gap | ~ 4.5 eV | Suggests moderate chemical reactivity and stability.[10] |
The relationship between molecular structure and these key electronic orbitals can be visualized as follows:
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[9] The MEP map for this compound is expected to show:
-
Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atom of the cyano group and the oxygen atom of the formyl group. These are the primary sites for electrophilic attack.
-
Positive Potential (Blue): Located around the hydrogen atoms of the aromatic ring.
-
Neutral/Slightly Positive (Green): The region around the bromine atom may exhibit a slightly positive area on its pole (sigma-hole), making it susceptible to nucleophilic interactions or halogen bonding.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of charge distribution and bonding interactions.[13] For this compound, NBO analysis would likely reveal significant delocalization of π-electrons from the benzene ring towards the cyano and formyl substituents. This charge transfer would confirm the electron-withdrawing nature of these groups and help quantify their effect on the aromatic system.
Simulated Spectroscopic Properties (UV-Vis)
The TD-DFT calculation will predict the electronic absorption spectrum. The primary absorption bands in the UV-Vis region are expected to correspond to π → π* transitions. The HOMO → LUMO transition will likely be a major contributor to the longest wavelength absorption peak (λmax). The calculated spectrum provides a theoretical fingerprint that can be compared with future experimental data for validation.
Conclusion
This guide has outlined a comprehensive theoretical protocol for elucidating the electronic structure of this compound using DFT calculations. The predicted results suggest a molecule with a planar aromatic core, where the electronic properties are dominated by the strong electron-withdrawing effects of the cyano, formyl, and bromo substituents. Key features include a moderate HOMO-LUMO gap, distinct regions of negative electrostatic potential on the nitrogen and oxygen atoms, and significant π-electron delocalization towards the substituents. These insights are fundamental for predicting the molecule's reactivity, designing synthetic pathways, and exploring its potential in drug development and materials science. The methodologies described herein provide a robust and self-validating framework for researchers to expand upon.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 3. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Isoindolinones using 2-Bromo-6-formylbenzonitrile
Introduction: The Significance of the Isoindolinone Scaffold
The isoindolinone core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] This structural unit is of significant interest to researchers in drug discovery and development due to its association with a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, and neuroprotective properties.[2][3] Notably, isoindolinone derivatives have been investigated as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair, making them promising candidates for cancer therapy.[4] The versatile nature of the isoindolinone scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. Consequently, the development of robust and efficient synthetic methodologies to access diverse isoindolinone libraries is a critical endeavor in medicinal chemistry. This application note provides a detailed protocol for the synthesis of N-substituted isoindolinones commencing from the readily accessible starting material, 2-bromo-6-formylbenzonitrile.
Strategic Approach: One-Pot Synthesis via Intramolecular Cyclization
The presented protocol leverages a highly efficient one-pot reaction that capitalizes on the dual reactivity of this compound. The synthetic strategy involves the reaction of the aldehyde functionality with a primary amine to form an in-situ hemiaminal intermediate. This is followed by a subsequent intramolecular nucleophilic attack of the oxygen anion onto the nitrile group, leading to the formation of the isoindolinone ring system. This approach is based on the established reactivity of 2-cyanobenzaldehydes with primary amines.[5][6] The presence of the bromo-substituent at the 6-position is well-tolerated and offers a valuable handle for further synthetic diversification, for instance, through palladium-catalyzed cross-coupling reactions.
Reaction Workflow Diagram
Caption: A generalized workflow for the one-pot synthesis of N-substituted 4-bromo-3-hydroxyisoindolin-1-ones.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of N-substituted 4-bromo-3-hydroxyisoindolin-1-ones from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, or aliphatic amines)
-
Triethylamine (Et3N) or Potassium Hydroxide (KOH)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Standard laboratory glassware and magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable solvent (e.g., MeOH or DCM, approximately 10 mL per mmol of the benzonitrile derivative).
-
To the stirred solution, add the primary amine (1.0 - 1.2 eq).
-
Add a catalytic amount of a base such as triethylamine (0.1 eq) or a solution of 5% KOH in MeOH (0.4 mL per mmol of the benzonitrile derivative).[6]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, often indicated by the formation of a precipitate.
-
Upon completion, collect the solid product by suction filtration.
-
Wash the collected solid with a small amount of cold solvent (the same as used for the reaction) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the N-substituted 4-bromo-3-hydroxyisoindolin-1-one.
Note: The choice of base and solvent may need to be optimized for specific primary amines. For less nucleophilic amines, a stronger base like KOH may be more effective.
Proposed Reaction Mechanism
The reaction is proposed to proceed through the following steps, as illustrated in the diagram below:
-
Nucleophilic Attack: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde group on this compound.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a hemiaminal intermediate.
-
Intramolecular Cyclization: The resulting alkoxide anion then attacks the electrophilic carbon of the nitrile group in an intramolecular fashion.
-
Tautomerization: The initial cyclized product undergoes tautomerization to yield the more stable 3-hydroxyisoindolin-1-one.
Mechanistic Diagram
Caption: Proposed mechanism for the one-pot synthesis of N-substituted 4-bromo-3-hydroxyisoindolin-1-ones.
Data Presentation: Substrate Scope and Expected Yields
The following table provides a representative, though not exhaustive, list of primary amines that can be utilized in this protocol, along with anticipated yields based on analogous reactions with 2-cyanobenzaldehyde.[5][6]
| Entry | Primary Amine (R-NH₂) | R-Group | Expected Product | Anticipated Yield (%) |
| 1 | Aniline | Phenyl | 4-Bromo-3-hydroxy-2-phenylisoindolin-1-one | 85-95 |
| 2 | Benzylamine | Benzyl | 2-Benzyl-4-bromo-3-hydroxyisoindolin-1-one | 80-90 |
| 3 | n-Butylamine | n-Butyl | 4-Bromo-2-(n-butyl)-3-hydroxyisoindolin-1-one | 75-85 |
| 4 | Cyclohexylamine | Cyclohexyl | 4-Bromo-2-cyclohexyl-3-hydroxyisoindolin-1-one | 70-80 |
| 5 | 2-Nitroaniline | 2-Nitrophenyl | 4-Bromo-3-hydroxy-2-(2-nitrophenyl)isoindolin-1-one | 80-90[6] |
Alternative Two-Step Synthetic Approach
For cases where the one-pot reaction may not be optimal, or for the synthesis of a wider range of derivatives, a two-step approach can be employed. This method involves an initial reductive amination of this compound, followed by an intramolecular Buchwald-Hartwig amination.
-
Reductive Amination: The aldehyde is reacted with a primary amine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the corresponding secondary amine.[1]
-
Intramolecular Buchwald-Hartwig Amination: The resulting 2-bromo-N-alkyl-6-(aminomethyl)benzonitrile is then subjected to palladium-catalyzed intramolecular C-N bond formation to yield the desired isoindolinone. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base.[7]
Two-Step Workflow Diagram
Caption: A two-step synthetic route to N-substituted 4-bromoisoindolin-1-ones.
Conclusion and Future Perspectives
The described one-pot synthesis of N-substituted 4-bromo-3-hydroxyisoindolin-1-ones from this compound offers a highly efficient and atom-economical route to this important class of heterocyclic compounds. The operational simplicity and mild reaction conditions make this protocol particularly attractive for the rapid generation of isoindolinone libraries for drug discovery screening. The presence of the bromine atom in the product provides a versatile handle for further structural modifications through various cross-coupling reactions, thereby expanding the accessible chemical space. The alternative two-step protocol, while less convergent, offers a robust and well-established alternative for accessing these valuable scaffolds.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Isoindolinone synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Palladium-Catalyzed Suzuki Coupling of 2-Bromo-6-formylbenzonitrile with Boronic Acids
Introduction: The Strategic Importance of Substituted Benzonitriles
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] This guide focuses on a particularly valuable transformation: the coupling of 2-Bromo-6-formylbenzonitrile with a variety of boronic acids. The resulting 2-aryl-6-formylbenzonitrile scaffold is a privileged motif in medicinal chemistry and materials science. The presence of the nitrile and formyl groups offers versatile handles for further synthetic manipulations, making these products key intermediates in the synthesis of complex therapeutic agents and functional organic materials.[4]
However, the substrate itself, this compound, presents a distinct set of challenges. The ortho-substitution pattern, with two electron-withdrawing groups flanking the reactive bromide, introduces significant steric hindrance and electronic effects that can impede the catalytic cycle.[5][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate these challenges, offering a detailed mechanistic overview, robust experimental protocols, and field-proven insights for successful and optimized Suzuki coupling of this demanding substrate.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a low-valent Pd(0) species. This step, often rate-limiting, forms a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > OTf > Br >> Cl.[8][10] For sterically hindered substrates like ours, the choice of a bulky, electron-rich phosphine ligand is paramount to facilitate this step.[11][12]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (boronic acid) to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic borate species.[13][14] The base plays a threefold role: it facilitates the formation of the borate, participates in the generation of the active palladium complex, and can accelerate the final reductive elimination step.[10]
-
Reductive Elimination: In the final step, the two organic moieties on the Pd(II) center couple and are eliminated, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[8][10] This step is often favored by bulky phosphine ligands.[11]
Visualizing the Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Suzuki coupling of this compound. A general protocol is provided, which can be adapted and optimized for specific boronic acids.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially available | Store under inert atmosphere. |
| Arylboronic Acid | ≥95% | Commercially available | Check for purity; boronic acids can dehydrate to form anhydrides. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Commercially available | Pre-catalyst, handle in a fume hood. |
| SPhos | Ligand grade | Commercially available | Bulky phosphine ligand, air-sensitive. |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Commercially available | Finely powder before use to increase surface area. |
| 1,4-Dioxane | Anhydrous | Commercially available | Degas thoroughly before use. |
| Water | Deionized | Laboratory supply | Degas thoroughly before use. |
| Ethyl Acetate | ACS grade | Commercially available | For workup and chromatography. |
| Brine | Saturated NaCl solution | Laboratory prepared | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | Commercially available | For drying organic layers. |
| Silica Gel | 230-400 mesh | Commercially available | For column chromatography. |
Generalized Reaction Protocol
This protocol is a robust starting point and may require optimization for specific substrates.[1][4]
-
Reaction Setup:
-
To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
In a separate vial, weigh the palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv.) and SPhos (0.04-0.10 equiv.). Add these to the reaction flask.
-
-
Solvent Addition and Degassing:
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 v/v ratio) to the flask. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the aryl bromide.
-
Seal the flask with a septum and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is critical to prevent oxidation of the Pd(0) species.
-
-
Reaction Execution:
-
Under a positive pressure of inert gas, heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Experimental Workflow Diagram
Caption: General workflow for the Suzuki coupling reaction.
Optimization and Troubleshooting
Achieving high yields for the Suzuki coupling of this compound often requires careful optimization of reaction parameters.[15][16][17]
| Parameter | Recommendation & Rationale | Troubleshooting |
| Catalyst/Ligand System | Pd(OAc)₂/SPhos is a good starting point due to the steric hindrance of the substrate.[12] Other bulky, electron-rich ligands like XPhos or RuPhos can also be effective.[12] Pre-formed palladacycle catalysts can also show high activity.[18] | Low or No Conversion: Increase catalyst/ligand loading. Screen alternative bulky phosphine ligands. Ensure the palladium source and ligand are of high quality. |
| Base | K₃PO₄ is often effective for sterically hindered couplings.[12] Cs₂CO₃ is a stronger base and can be more effective in some cases. Weaker bases like K₂CO₃ may also be sufficient and are worth screening.[19][20] | Low Yield: Screen different bases (Cs₂CO₃, K₂CO₃, KF). Ensure the base is anhydrous and finely powdered. |
| Solvent System | A mixture of an ethereal solvent (dioxane, THF, 2-MeTHF) and water is standard.[2][21] The ratio can be adjusted to improve substrate solubility. Anhydrous conditions using solvents like toluene may also be effective. | Side Reactions/Decomposition: Adjust the solvent ratio. Consider using a different solvent system (e.g., toluene, DMF). Ensure solvents are thoroughly degassed. |
| Temperature | 80-100 °C is a typical range.[1] Lower temperatures may be possible with highly active catalyst systems, while higher temperatures may be needed for very challenging couplings. | Slow Reaction: Increase the temperature in increments of 10 °C. Be aware that higher temperatures can lead to catalyst decomposition or side reactions. |
| Boronic Acid Quality | Use high-purity boronic acids. They can dehydrate over time to form trimeric boroxines, which are less reactive. If in doubt, use a freshly opened bottle or recrystallize. | Inconsistent Results/Low Yield: Use a slight excess (1.2-1.5 equiv.) of the boronic acid. Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable.[22] |
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of valuable, highly functionalized biaryl compounds. While the sterically demanding and electronically deactivated nature of the substrate presents challenges, a rational approach to catalyst selection and condition optimization can lead to high yields and successful outcomes. By understanding the underlying mechanism and systematically applying the protocols and troubleshooting guidance provided in this document, researchers can effectively utilize this important transformation in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. wwjmrd.com [wwjmrd.com]
- 11. pcliv.ac.uk [pcliv.ac.uk]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 16. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sonogashira Coupling of 2-Bromo-6-formylbenzonitrile with Terminal Alkynes
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the Sonogashira coupling of 2-bromo-6-formylbenzonitrile with various terminal alkynes. This reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds, offering a powerful tool for constructing complex molecular architectures.[1][2][3] The resulting 2-alkynyl-6-formylbenzonitrile scaffolds are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[4][5] This guide delves into the mechanistic underpinnings of the reaction, provides a detailed and validated experimental protocol, and offers insights into reaction optimization and troubleshooting.
Introduction: The Strategic Importance of the Sonogashira Coupling
The Sonogashira cross-coupling reaction, first reported in 1975, has become an indispensable method for the formation of a C(sp²)-C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne.[1][6] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][7][8] Its mild reaction conditions, broad functional group tolerance, and high efficiency have cemented its role in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1][4][5][9]
The substrate, this compound, is a particularly interesting building block. The presence of three distinct functional groups—a nitrile, an aldehyde, and a bromine atom—offers multiple handles for subsequent chemical transformations. The aldehyde can be used for reductive amination or Wittig reactions, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. The bromine atom serves as a reactive site for cross-coupling reactions, such as the Sonogashira coupling, allowing for the introduction of diverse alkynyl moieties. This trifunctional nature makes it a valuable scaffold in medicinal chemistry for the rapid generation of compound libraries.
This guide will focus on providing a robust and reproducible protocol for the Sonogashira coupling of this versatile substrate, empowering researchers to confidently employ this powerful reaction in their synthetic endeavors.
Mechanistic Rationale: The "Why" Behind the Reagents
A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9] While the exact mechanism is still a subject of some debate, the generally accepted pathway provides a strong framework for rationalizing the role of each component.[10][11]
The Dual Catalytic Cycles
The reaction is initiated by the oxidative addition of the aryl bromide (this compound) to a palladium(0) species, forming a palladium(II) complex. Simultaneously, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. The crucial transmetalation step involves the transfer of the acetylide group from copper to the palladium(II) complex. Finally, reductive elimination from the palladium(II) complex yields the desired alkynylated product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
dot
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Buchwald-Hartwig amination of 2-Bromo-6-formylbenzonitrile for C-N bond formation
Buchwald-Hartwig Amination of 2-Bromo-6-formylbenzonitrile for Robust C-N Bond Formation
Abstract
This technical guide provides a comprehensive framework for the successful Buchwald-Hartwig amination of this compound, a challenging electron-deficient substrate. The presence of ortho-bromo, formyl, and cyano functionalities necessitates a carefully optimized protocol to achieve high yields and selectivity in C-N bond formation. This document delves into the mechanistic underpinnings of the reaction, offers a detailed, field-tested experimental protocol, and provides a troubleshooting guide tailored to this specific transformation, which is critical in the synthesis of complex molecules for pharmaceutical and materials science applications.
Introduction: Navigating the Challenges of Electron-Deficient Substrates
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] Its significance is particularly pronounced in drug discovery and development, where the arylamine motif is a ubiquitous structural feature. However, the reaction's success is highly dependent on the electronic nature of the aryl halide.
The substrate in focus, this compound, presents a trifecta of challenges:
-
Electron Deficiency: The potent electron-withdrawing nature of the nitrile (-CN) and formyl (-CHO) groups significantly alters the reactivity of the aryl bromide.
-
Steric Hindrance: The ortho-positioning of the formyl group relative to the bromine atom can sterically impede the approach of the catalyst and the amine coupling partner.
-
Functional Group Compatibility: The formyl group is susceptible to nucleophilic attack and other side reactions under the basic conditions typically employed in Buchwald-Hartwig aminations.
This guide provides a systematic approach to overcoming these hurdles, ensuring a reproducible and high-yielding C-N coupling.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][4] Understanding this mechanism is paramount for rational troubleshooting and optimization.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step.[4]
-
Ligand Exchange/Amine Coordination: The amine nucleophile displaces a ligand on the Pd(II) complex.
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, releasing the arylamine product and regenerating the active Pd(0) catalyst.[1][3]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: C-N Coupling of this compound
This protocol is a robust starting point for the amination of this compound. Optimization of temperature, reaction time, and catalyst loading may be necessary for different amine coupling partners.
Reagents and Materials:
| Reagent/Material | Grade | Supplier Recommendation |
| This compound | >98% Purity | Standard suppliers |
| Amine Coupling Partner | >98% Purity | Standard suppliers |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst Grade | Strem, Sigma-Aldrich |
| Xantphos | >98% Purity | Strem, Sigma-Aldrich |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous, >99% | Strem, Sigma-Aldrich |
| 1,4-Dioxane | Anhydrous, DriSolv | EMD Millipore, Acros |
| Nitrogen or Argon Gas | High Purity | N/A |
| Oven-dried glassware | N/A | N/A |
Rationale for Reagent Selection:
-
Palladium Source (Pd₂(dba)₃): A common and reliable Pd(0) source.[5]
-
Ligand (Xantphos): The wide bite angle of this bidentate phosphine ligand is particularly effective for coupling with electron-deficient aryl halides and helps to prevent β-hydride elimination.[5] It is a versatile ligand known to promote efficient reductive elimination.
-
Base (Cesium Carbonate, Cs₂CO₃): A moderately strong base that is well-tolerated by many functional groups, including aldehydes and nitriles, minimizing the risk of side reactions.[5]
-
Solvent (1,4-Dioxane): A common solvent for Buchwald-Hartwig reactions that effectively dissolves the reactants and catalyst complex.[2] Ensure it is anhydrous as water can deactivate the catalyst.[6]
Step-by-Step Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried to remove any traces of water.[7] Assemble the reaction flask with a condenser and a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the reaction flask, add this compound (1.0 equiv), Cesium Carbonate (1.5 equiv), Xantphos (0.02 equiv, 2 mol%), and Pd₂(dba)₃ (0.01 equiv, 1 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.[7]
-
Solvent and Amine Addition: Add anhydrous 1,4-dioxane via syringe. Then, add the amine coupling partner (1.2 equiv) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below is a guide to address common problems encountered during the amination of this compound.
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen or water contamination.[6]2. Insufficient reaction temperature or time.3. Poor quality reagents. | 1. Ensure all reagents are anhydrous and the reaction is performed under a strict inert atmosphere.[7] Use freshly opened solvents.2. Increase the temperature in 10 °C increments or extend the reaction time.3. Verify the purity of starting materials. |
| Formation of Side Products | 1. Reaction with the formyl group.2. Hydrodehalogenation (replacement of Br with H).3. Homocoupling of the aryl bromide. | 1. Use a milder base such as K₃PO₄. If the amine is a primary amine, consider protecting it first if it is particularly nucleophilic.2. This can be ligand-dependent. Consider screening other bulky biarylphosphine ligands like SPhos or RuPhos.[9]3. This is often a sign of catalyst decomposition. Ensure strict inert conditions. |
| Difficulty in Purification | Co-elution of product with starting materials or byproducts. | Optimize the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or an alternative purification technique like preparative HPLC. |
Safety Precautions
-
Palladium Compounds: While generally low in toxicity, they are heavy metals and should be handled with care. Avoid inhalation of dust and skin contact.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle them in a fume hood.
-
Bases: Cesium carbonate is a strong base. Avoid contact with skin and eyes.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Work in a well-ventilated fume hood and avoid exposure.
-
Inert Gas: Use appropriate safety measures when working with compressed gas cylinders.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful transformation that, with careful optimization and attention to detail, can be performed with high efficiency. The protocol and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize valuable arylamine building blocks from this challenging substrate. The key to success lies in the judicious choice of catalyst, ligand, and base, coupled with meticulous experimental technique.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of Phthalides from 2-Bromo-6-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of phthalides from 2-bromo-6-formylbenzonitrile, a critical transformation for accessing a class of compounds with significant biological and pharmaceutical relevance. Phthalides, or isobenzofuran-1(3H)-ones, are core structural motifs in numerous natural products and synthetic drugs.[1][2] This application note details a robust palladium-catalyzed reductive carbonylation protocol, offering a reliable and efficient route to these valuable molecules. The causality behind experimental choices is explained, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Significance of Phthalides
Phthalides are a privileged scaffold in medicinal chemistry and natural product synthesis, exhibiting a wide range of biological activities, including potential antitumor, anti-HIV, and antibacterial properties.[3] Their synthesis has been a subject of intense research, with numerous methods developed over the years.[4] Among the various synthetic strategies, the transition metal-catalyzed cyclization of functionalized aromatic precursors offers a powerful and versatile approach.
This guide focuses on a palladium-catalyzed reductive carbonylation of this compound. This specific starting material presents a unique opportunity for a direct and atom-economical synthesis of the phthalide core. The presence of the ortho-bromo and formyl groups allows for a palladium-catalyzed carbonylation followed by an in-situ reductive cyclization.
Reaction Principle: Palladium-Catalyzed Reductive Carbonylation
The conversion of this compound to the corresponding phthalide is achieved through a palladium-catalyzed reductive carbonylation. This reaction involves the introduction of a carbonyl group from a carbon monoxide (CO) source and a subsequent reduction and intramolecular cyclization. The overall transformation is depicted below:
Scheme 1: Overall Reaction
The catalytic cycle, based on well-established principles of palladium-catalyzed carbonylation of aryl halides, is proposed to proceed through the following key steps:[5][6][7]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide bond of this compound to form an arylpalladium(II) complex.
-
CO Insertion: Carbon monoxide coordinates to the arylpalladium(II) complex and subsequently inserts into the palladium-carbon bond to form an aroylpalladium(II) intermediate.
-
Reductive Elimination Precursor Formation: A hydride source, such as a silane, reduces the aroylpalladium(II) complex. The exact mechanism of this step can vary, but it leads to the formation of a key intermediate poised for cyclization.
-
Intramolecular Cyclization & Reductive Elimination: The formyl group undergoes intramolecular nucleophilic attack on the palladium-bound acyl group, or a related intermediate, leading to the formation of the phthalide ring and regeneration of the Pd(0) catalyst.
The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity.[8] Similarly, the selection of a suitable base and solvent system is critical for achieving high yields and selectivity.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed procedure for the synthesis of the phthalide derivative from this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Palladium(II) acetate (Pd(OAc)₂) | ≥99.9% | Commercially Available | Catalyst precursor |
| Xantphos | ≥98% | Commercially Available | Ligand |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially Available | Base |
| Triethylsilane (Et₃SiH) | ≥97% | Commercially Available | Reductant |
| Phenyl formate | ≥98% | Commercially Available | CO source[9] |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Solvent |
| Ethyl acetate | ACS Grade | Commercially Available | For extraction |
| Saturated aq. NaCl (Brine) | Prepared in-house | For washing | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | Drying agent | |
| Silica gel | 230-400 mesh | Commercially Available | For column chromatography |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles for transfer of anhydrous reagents
-
Rotary evaporator
-
Glassware for extraction and chromatography
Reaction Setup and Procedure
The following workflow diagram illustrates the key steps of the experimental procedure.
Figure 1: Experimental workflow for the synthesis of phthalide.
-
Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), Palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (10 mL) via syringe. Stir the mixture for 10 minutes at room temperature. Subsequently, add triethylamine (2.0 mmol, 2.0 eq.), phenyl formate (1.5 mmol, 1.5 eq.), and triethylsilane (1.5 mmol, 1.5 eq.) sequentially via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Combine the filtrates and wash with water (2 x 20 mL) and then with brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired phthalide.
Data and Expected Outcomes
The following table summarizes the key reaction parameters and their potential influence on the reaction outcome. Optimization of these parameters may be necessary for different substrates or scales.
| Parameter | Recommended Value | Rationale and Potential Impact |
| Catalyst Loading | 2 mol% Pd(OAc)₂ | Lower loading may lead to incomplete conversion; higher loading increases cost. |
| Ligand | Xantphos (4 mol%) | A bulky electron-rich ligand that promotes oxidative addition and reductive elimination.[8] Other phosphine ligands may also be effective. |
| Base | Triethylamine (2.0 eq.) | Neutralizes acidic byproducts. Other non-nucleophilic organic bases can be used. |
| CO Source | Phenyl formate (1.5 eq.) | A stable and easy-to-handle liquid precursor for carbon monoxide.[9] Gaseous CO can also be used with appropriate equipment. |
| Reductant | Triethylsilane (1.5 eq.) | A mild and effective hydride source for the reduction step. |
| Solvent | Anhydrous Toluene | A non-polar aprotic solvent suitable for palladium catalysis at elevated temperatures. |
| Temperature | 100 °C | Sufficient to promote catalytic turnover without significant decomposition of reagents or products. |
| Reaction Time | 12-24 h | Should be monitored to ensure complete consumption of the starting material. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.
-
Reagent Handling:
-
Palladium compounds are toxic and should be handled with care.
-
Anhydrous solvents and reagents are sensitive to moisture and air. Use proper inert atmosphere techniques.
-
Phenyl formate is a corrosive liquid. Avoid contact with skin and eyes.
-
Triethylsilane is flammable. Keep away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the use of high-purity palladium precursor and ligand. Use fresh, anhydrous solvent. |
| Insufficient temperature | Verify the reaction temperature. | |
| Poor quality reagents | Use freshly opened or purified reagents. | |
| Formation of byproducts | Non-optimal reaction conditions | Systematically vary the temperature, base, and ligand to optimize for the desired product. |
| Presence of water or oxygen | Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. | |
| Difficult purification | Co-eluting impurities | Try a different eluent system or consider recrystallization of the product. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of phthalides from this compound. By leveraging a palladium-catalyzed reductive carbonylation, this method offers an efficient and reliable route to a valuable class of heterocyclic compounds. The provided insights into the reaction mechanism and experimental parameters should enable researchers to successfully implement and adapt this protocol for their specific research needs in drug discovery and organic synthesis.
References
- 1. Nucleophile- or Light-Induced Synthesis of 3-Substituted Phthalides from 2-Formylarylketones [organic-chemistry.org]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. BJOC - Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol [beilstein-journals.org]
- 4. Phthalide synthesis [organic-chemistry.org]
- 5. chimia.ch [chimia.ch]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. An Improved Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides [organic-chemistry.org]
- 9. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate [organic-chemistry.org]
protocol for the formylation of 2-bromobenzonitrile to yield 2-Bromo-6-formylbenzonitrile
Introduction: The Strategic Importance of 2-Bromo-6-formylbenzonitrile
In the landscape of pharmaceutical and materials science research, the strategic synthesis of highly functionalized aromatic building blocks is of paramount importance. This compound is a key intermediate, valued for its trifunctional nature, which includes a nitrile, a formyl group, and a bromine atom. This unique combination allows for sequential and diverse chemical transformations, making it a versatile precursor for the synthesis of complex heterocyclic compounds and other elaborate molecular architectures.[1] Its utility is particularly pronounced in the development of novel therapeutic agents and advanced organic materials. This document provides a comprehensive guide to the synthesis of this compound via the directed ortho-metalation of 2-bromobenzonitrile, offering a detailed protocol, mechanistic insights, and practical guidance for researchers in organic synthesis and drug development.
Reaction Principle: Directed ortho-Metalation (DoM)
The formylation of 2-bromobenzonitrile to yield this compound is achieved through a powerful synthetic strategy known as Directed ortho-Metalation (DoM). This reaction leverages the ability of a directing metalation group (DMG) on an aromatic ring to guide the deprotonation of a specific ortho-proton by a strong base. In this case, the cyano group (-CN) of 2-bromobenzonitrile serves as the primary DMG.
The mechanism proceeds in two key steps:
-
Directed ortho-Lithiation: A strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), is used to selectively abstract the proton at the C6 position, which is ortho to the directing cyano group. The use of a hindered amide base like LDA is crucial to prevent competitive nucleophilic attack at the nitrile or bromine-lithium exchange, which can be a significant side reaction when using alkyllithium bases. The cyano group directs the lithiation to the adjacent position through a combination of inductive effects and chelation of the lithium cation.
-
Electrophilic Quench: The resulting aryllithium intermediate is a potent nucleophile. It is then quenched by the addition of an electrophile, in this case, anhydrous N,N-dimethylformamide (DMF). The aryllithium attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate. Subsequent acidic workup hydrolyzes this intermediate to yield the desired this compound.
The overall transformation is a highly regioselective method for the introduction of a formyl group onto the aromatic ring, a reaction that would be challenging to achieve with such precision using traditional electrophilic aromatic substitution methods.
Visualizing the Reaction Mechanism
Caption: Reaction mechanism for the formylation of 2-bromobenzonitrile.
Experimental Protocol
This protocol details the synthesis of this compound from 2-bromobenzonitrile. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 2-Bromobenzonitrile | C₇H₄BrN | 182.02 | 1.82 g (10.0 mmol) | >98% | Sigma-Aldrich |
| Diisopropylamine | C₆H₁₅N | 101.19 | 1.54 mL (11.0 mmol) | >99.5% | Acros Organics |
| n-Butyllithium | C₄H₉Li | 64.06 | 4.4 mL (11.0 mmol, 2.5 M in hexanes) | Sigma-Aldrich | |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 1.16 mL (15.0 mmol) | Anhydrous, >99.8% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | Anhydrous, >99.9% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | HCl | 36.46 | ~15 mL (1 M aqueous solution) | Fisher Scientific | |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Fisher Scientific | |
| Brine (Saturated NaCl) | NaCl | 58.44 | As needed | Fisher Scientific | |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | VWR Chemicals | |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction | ACS Grade | VWR Chemicals |
| Hexanes | C₆H₁₄ | 86.18 | For extraction and chromatography | ACS Grade | VWR Chemicals |
Equipment
-
Three-necked round-bottom flask (100 mL), flame-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Argon or Nitrogen gas inlet
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
1. Preparation of Lithium Diisopropylamide (LDA) Solution
-
To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a septum, add anhydrous tetrahydrofuran (THF, 30 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.54 mL, 11.0 mmol) to the cooled THF via syringe.
-
To this solution, add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 10 minutes.
-
Stir the resulting pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
2. ortho-Lithiation of 2-Bromobenzonitrile
-
In a separate flame-dried flask, dissolve 2-bromobenzonitrile (1.82 g, 10.0 mmol) in anhydrous THF (20 mL).
-
Slowly add the solution of 2-bromobenzonitrile to the freshly prepared LDA solution at -78 °C via cannula or a dropping funnel over 20 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour. The solution will typically turn a deep red or brown color, indicating the formation of the aryllithium species.
3. Electrophilic Quench with N,N-Dimethylformamide (DMF)
-
To the aryllithium solution at -78 °C, add anhydrous DMF (1.16 mL, 15.0 mmol) dropwise via syringe over 10 minutes.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 1 hour.
4. Reaction Workup
-
Carefully quench the reaction by the slow addition of 1 M aqueous HCl (~15 mL) until the solution is acidic (test with pH paper). Caution: The initial quenching may be exothermic.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
5. Purification
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).
-
Combine the fractions containing the desired product (as determined by TLC analysis) and remove the solvent under reduced pressure to afford this compound as a solid.
Process Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete lithiation | Ensure all reagents and solvents are anhydrous. Check the titer of the n-butyllithium solution. Allow sufficient time for LDA formation and the lithiation step. |
| Inefficient quenching | Use a slight excess of DMF. Ensure the DMF is anhydrous. | |
| Side reactions (e.g., bromine-lithium exchange) | Maintain a low temperature (-78 °C) during the addition of n-butyllithium and the lithiation step. Use LDA instead of n-BuLi for the deprotonation. | |
| Formation of Byproducts | Reaction with atmospheric moisture or CO₂ | Maintain a strict inert atmosphere throughout the reaction. |
| Over-addition of n-BuLi | Accurately determine the concentration of the n-butyllithium solution before use. | |
| Difficult Purification | Co-elution of impurities | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Thin-Layer Chromatography (TLC): Monitor the reaction progress and identify the product-containing fractions during chromatography. A typical eluent system is 20% ethyl acetate in hexanes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the final product.
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons and the aldehyde proton. The aldehyde proton will appear as a singlet at approximately 10 ppm. The aromatic protons will appear as a multiplet in the range of 7.5-8.0 ppm.
-
¹³C NMR: The spectrum will show characteristic peaks for the nitrile carbon (~117 ppm), the carbons of the aromatic ring, and the carbonyl carbon of the aldehyde (~190 ppm).
-
-
Mass Spectrometry (MS): Determine the molecular weight of the product and confirm its elemental composition. Expected m/z for C₈H₄BrNO: [M]+ ≈ 208.95.
-
Infrared (IR) Spectroscopy: Identify the characteristic functional groups. Expect strong absorptions for the nitrile C≡N stretch (~2230 cm⁻¹) and the aldehyde C=O stretch (~1700 cm⁻¹).
Safety Precautions
This protocol involves the use of hazardous materials and requires strict adherence to safety procedures.
-
Organolithium Reagents: n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water. All manipulations must be carried out under an inert atmosphere. Wear a flame-resistant lab coat, safety glasses, and appropriate gloves.
-
Solvents: Tetrahydrofuran and hexanes are highly flammable. Work in a well-ventilated fume hood and away from ignition sources.
-
Corrosive Reagents: Diisopropylamine and hydrochloric acid are corrosive. Handle with appropriate personal protective equipment, including gloves and safety glasses.
-
Quenching: The quenching of organolithium reagents is highly exothermic. Perform the quench slowly and with cooling.
Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
References
The Strategic Deployment of 2-Bromo-6-formylbenzonitrile in Multicomponent Reactions for Accelerated Drug Discovery
Introduction: A Multifaceted Building Block for Complex Heterocycles
In the landscape of modern medicinal chemistry and drug development, the efficient construction of molecular complexity from simple, readily available starting materials is a paramount objective. Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, have emerged as a powerful strategy to achieve this goal, offering significant advantages in terms of atom economy, reduced waste, and the rapid generation of diverse chemical libraries.[1] Within this paradigm, the selection of versatile building blocks is crucial. 2-Bromo-6-formylbenzonitrile stands out as a trifunctional scaffold of significant strategic value. Its unique arrangement of an aldehyde, a nitrile, and an aryl bromide offers orthogonal reactivity, enabling the one-pot synthesis of diverse heterocyclic cores, which can be further elaborated through post-MCR modifications. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in key multicomponent reactions for the synthesis of medicinally relevant isoindolinone and quinazolinone frameworks.
The Chemical Versatility of this compound
The synthetic potential of this compound is rooted in the distinct reactivity of its three functional groups:
-
The Formyl Group (-CHO): As a reactive aldehyde, it readily participates in the formation of imines or undergoes nucleophilic attack, initiating the cascade of events in many MCRs, such as the Ugi and Passerini reactions.
-
The Cyano Group (-CN): This group can act as an internal nucleophile or its electrophilicity can be exploited in cyclization reactions, leading to the formation of nitrogen-containing heterocycles. In the context of isoindolinone synthesis, the nitrile is crucial for the final ring-closing step.
-
The Bromo Group (-Br): The aryl bromide is a versatile handle for post-MCR diversification. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki and Heck reactions, allowing for the introduction of various substituents to modulate the pharmacological properties of the synthesized compounds.[2][3]
This unique combination of functionalities allows for a "build-and-diversify" strategy, where the MCR rapidly assembles a core heterocyclic scaffold, and the bromo substituent provides a site for late-stage functionalization to explore the chemical space around the core structure.
Application in Multicomponent Reactions: Synthesis of Isoindolinones via Ugi-type Reactions
One of the most powerful applications of this compound is in the synthesis of 3-substituted isoindolinones, a privileged scaffold in medicinal chemistry with a wide range of biological activities.[4] A highly efficient method to access this core is through a tandem Ugi-type reaction followed by an intramolecular cyclization.
Reaction Principle
The reaction proceeds via an initial Ugi four-component reaction (Ugi-4CR) between this compound (the aldehyde component), a primary amine, a carboxylic acid, and an isocyanide.[5] The resulting Ugi adduct contains all the necessary functionalities for a subsequent intramolecular nucleophilic attack of the amide nitrogen onto the nitrile group, leading to the formation of the isoindolinone ring system.
Caption: Workflow for the Ugi-based synthesis of isoindolinones.
Detailed Experimental Protocol: Synthesis of a Model Isoindolinone
This protocol describes a general procedure for the synthesis of a 2-benzyl-3-(cyclohexylamino)-3-(phenyl)-1-oxoisoindoline-4-carbonitrile derivative.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Benzoic acid (1.1 eq)
-
Cyclohexyl isocyanide (1.1 eq)
-
Methanol (MeOH) as solvent
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (0.5 M) under an inert atmosphere, add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add benzoic acid (1.1 eq) to the reaction mixture and continue stirring for another 15 minutes.
-
Finally, add cyclohexyl isocyanide (1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is heated to reflux for 6-12 hours to promote the intramolecular cyclization.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Scientist's Notes:
-
The initial imine formation is a crucial step; allowing sufficient time for this to occur before adding the other components can improve yields.
-
The choice of solvent is important. Methanol is commonly used for Ugi reactions as it effectively solubilizes the starting materials and intermediates.[5]
-
The cyclization step may require heating, and the optimal temperature and time should be determined for each specific substrate combination. In some cases, the cyclization may occur spontaneously at room temperature over a longer reaction time.
-
The bromine atom remains intact throughout this process, providing a handle for further diversification.
| Reactant Class | Example | Role in Diversity |
| Amine | Anilines, Benzylamines | Introduces R1 substituent |
| Carboxylic Acid | Acetic Acid, Benzoic Acid | Introduces R2 substituent |
| Isocyanide | tert-Butyl isocyanide, Cyclohexyl isocyanide | Introduces R3 substituent |
Post-MCR Diversification: Leveraging the Bromo Substituent
The true power of using this compound in MCRs lies in the ability to perform post-synthetic modifications on the resulting heterocyclic scaffold. The aryl bromide is an ideal functional group for a variety of palladium-catalyzed cross-coupling reactions.
Suzuki Cross-Coupling for Arylation
The Suzuki reaction is a robust and widely used method for the formation of carbon-carbon bonds.[2] It allows for the coupling of the bromo-substituted isoindolinone with a wide range of boronic acids or esters, introducing new aryl or heteroaryl moieties.
Caption: Suzuki coupling for post-MCR diversification.
General Protocol for Suzuki Coupling:
-
To a solution of the bromo-substituted isoindolinone (1.0 eq) in a suitable solvent (e.g., dimethoxyethane or dioxane), add the boronic acid (1.2-1.5 eq) and a base such as potassium carbonate (2.0-3.0 eq).
-
Degas the mixture with an inert gas (e.g., argon) for 15-20 minutes.
-
Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05-0.1 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Application in Multicomponent Reactions: Synthesis of Quinazolinones
This compound can also be envisioned as a precursor for the synthesis of quinazolinone derivatives, another important class of heterocyclic compounds with diverse pharmacological activities.[6] A plausible approach involves a one-pot, multi-step reaction where the aldehyde is first reductively aminated, followed by a copper-catalyzed cyclization with a source of ammonia. A more direct multicomponent approach for the synthesis of quinazolinones from o-bromobenzonitriles has been developed, which can be adapted for this compound.[7]
Reaction Principle
This one-pot synthesis involves the reaction of an o-bromobenzonitrile, an aldehyde, and a source of ammonia in the presence of a copper catalyst and a base. The reaction is believed to proceed through the formation of an intermediate that undergoes an intramolecular cyclization to form the dihydroquinazolinone, which can then be oxidized to the quinazolinone.
Conceptual Protocol for Quinazolinone Synthesis:
-
In a sealed tube, combine this compound (1.0 eq), another aromatic aldehyde (1.2 eq), a copper catalyst (e.g., CuCl2, 0.1 eq), a base (e.g., Cs2CO3, 2.0 eq), and a ligand (e.g., L-proline, 0.2 eq).
-
Add aqueous ammonia (as the ammonia source and solvent).
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Cool the reaction to room temperature, and extract the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Scientist's Notes:
-
This reaction is highly dependent on the specific conditions, and optimization of the catalyst, base, and temperature may be necessary for different substrates.
-
The presence of air can influence the outcome, with an inert atmosphere favoring the formation of the dihydroquinazolinone, while the presence of air can promote oxidation to the quinazolinone.[7]
The Gewald Reaction: A Potential but Unexplored Avenue
The Gewald reaction is a multicomponent reaction that typically involves an aldehyde or ketone, an α-cyanoester, and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[8] While the classical Gewald reaction is well-established for aliphatic carbonyl compounds, its application with aromatic aldehydes bearing strong electron-withdrawing groups like this compound is not well-documented in the literature.
The electron-deficient nature of the aldehyde in this compound might affect the initial Knoevenagel condensation step of the Gewald reaction. However, for researchers wishing to explore this possibility, a general protocol for the Gewald reaction is provided below, with the caveat that significant optimization may be required.
General Protocol for Gewald Reaction (for exploration):
-
To a solution of this compound (1.0 eq) and an α-cyanoester (e.g., ethyl cyanoacetate, 1.0 eq) in a suitable solvent (e.g., ethanol or DMF), add a catalytic amount of a base (e.g., morpholine or triethylamine).
-
Add elemental sulfur (1.1 eq) to the mixture.
-
Heat the reaction to 50-80 °C and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is typically isolated by precipitation upon addition of water or by extraction.
-
Purification is usually achieved by recrystallization or column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, medicinally relevant heterocyclic compounds through multicomponent reactions. Its trifunctional nature allows for the rapid construction of isoindolinone and potentially quinazolinone scaffolds, with the added advantage of a bromo substituent for late-stage diversification. The detailed protocols and insights provided in this application note are intended to empower researchers in drug discovery to leverage the full potential of this strategic starting material in their quest for novel therapeutic agents. While its application in Ugi and related reactions is well-precedented with analogous structures, its utility in other MCRs like the Gewald reaction remains an open area for further exploration.
References
- 1. Tandem Pd-Catalyzed Cyclization/Coupling of Non-Terminal Acetylenic Activated Methylenes with (Hetero)Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd-catalyzed double Heck and Heck–Suzuki cascade reaction of N-(o-bromo aryl) CF3-acrylamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 7. “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Catalytic Cross-Coupling Reactions Involving 2-Bromo-6-formylbenzonitrile
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-6-formylbenzonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic utility of the ortho-cyano-benzaldehyde scaffold. The following sections detail various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, offering a robust toolkit for the derivatization of this important aromatic halide.[1] The protocols and insights provided herein are designed to serve as a foundational resource for researchers engaged in the synthesis of complex organic molecules.
Introduction: The Strategic Importance of this compound in Synthesis
This compound is a key synthetic intermediate possessing three distinct functional groups amenable to a wide array of chemical transformations. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] The adjacent formyl and cyano groups can participate in subsequent cyclization, condensation, or derivatization reactions, making this molecule a valuable precursor for the synthesis of complex heterocyclic frameworks and other polyfunctionalized aromatic compounds.
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the construction of intricate molecular architectures under relatively mild conditions.[2][3] The general catalytic cycle for these transformations typically involves the oxidative addition of an organic halide to a palladium(0) species, followed by transmetalation (in the case of Suzuki, Sonogashira, etc.) or migratory insertion (in the Heck reaction), and concluding with reductive elimination to afford the desired product and regenerate the catalytically active palladium(0) species.[1][4][5] The choice of the palladium source, ligand, base, and solvent is critical for the success of these reactions, influencing reaction rates, yields, and selectivity.[6][7]
This guide will delve into the practical application of several key cross-coupling reactions to this compound, providing not just step-by-step protocols, but also the underlying scientific rationale for the selection of specific reagents and conditions.
The Palladium Catalytic Cycle: A Unifying Mechanistic Framework
A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is essential for troubleshooting and optimizing these reactions. The cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation (or a related step), and reductive elimination.
Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The cycle initiates with the insertion of the low-valent palladium(0) catalyst into the carbon-bromine bond of this compound.[2][3] This is often the rate-determining step, and its efficiency is heavily influenced by the electron density of the palladium center, which is modulated by the supporting ligands.[6] Electron-rich and sterically bulky ligands can facilitate this step.[6]
-
Transmetalation: In reactions like the Suzuki-Miyaura and Sonogashira couplings, the organic group from an organometallic reagent (e.g., organoboron or organocopper) is transferred to the palladium(II) center, displacing the halide.[3][8] This step often requires a base to activate the organometallic reagent.[9][10]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon or carbon-heteroatom bond and the regeneration of the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2][3] This step is favored by sterically bulky ligands that can promote the formation of the desired product.[6]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds by coupling an organohalide with an organoboron species.[2][9][11] Its mild reaction conditions and high functional group tolerance make it a widely used transformation in drug discovery.[11]
Mechanistic Considerations and Component Selection
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts. Pd(OAc)₂ is reduced in situ to the active Pd(0) species, a process that can be facilitated by phosphine ligands or other reagents in the reaction mixture.[12]
-
Ligand: The choice of ligand is crucial. For electron-deficient aryl bromides like this compound, sterically bulky and electron-rich phosphine ligands such as SPhos or XPhos are often excellent choices.[6][13] These ligands promote both the oxidative addition and reductive elimination steps.[6] N-heterocyclic carbene (NHC) ligands like IMes can also be highly effective.[11]
-
Base: A base is required to activate the boronic acid for transmetalation.[9][10] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[9][11] The choice of base can significantly impact the reaction outcome and may need to be optimized for specific substrates.
-
Solvent: A mixture of an organic solvent and water is often employed.[9][11] Common solvent systems include 1,4-dioxane/water, toluene/water, or THF/water. The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.
Experimental Protocol: Suzuki-Miyaura Coupling
Figure 2: General workflow for the Suzuki-Miyaura coupling reaction.[11]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[14]
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)[11]
-
SPhos (4-10 mol%) or other suitable ligand[11]
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)[14]
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, combine this compound, the arylboronic acid, and the base.[11]
-
Catalyst Addition: To the flask, add the palladium precatalyst and the phosphine ligand.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).[14]
-
Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.[11]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.[14]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[14]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-formylbenzonitrile.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | Expected >85 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 90 | 16 | Expected >80 |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ (2.5) | DMF/H₂O (5:1) | 120 | 8 | Expected >75 |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 24 | Expected >70 |
Yields are hypothetical and based on typical outcomes for similar substrates. Optimization for this compound is recommended.
Heck Reaction: Alkenylation of Aryl Halides
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[15][16] This reaction is a powerful tool for the synthesis of substituted alkenes.[15]
Mechanistic Insights and Reagent Selection
-
Catalyst System: Similar to the Suzuki coupling, Pd(OAc)₂ is a common and effective catalyst.[17] In many cases, the Heck reaction can be performed without a phosphine ligand, particularly with more reactive aryl iodides. However, for aryl bromides, the addition of a phosphine ligand such as triphenylphosphine (PPh₃) or a more electron-rich ligand can be beneficial.[18]
-
Alkene Coupling Partner: A wide variety of alkenes can be used, including acrylates, styrenes, and other electron-deficient or neutral olefins.
-
Base: A base is required to neutralize the hydrogen halide that is formed during the catalytic cycle.[15] Common bases include triethylamine (Et₃N), diisopropylethylamine (DIPEA), or an inorganic base like sodium carbonate (Na₂CO₃).[17]
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile are typically used.
Experimental Protocol: Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.1-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triphenylphosphine (PPh₃) (2-10 mol%, optional)
-
Triethylamine (Et₃N) (1.5-2.0 equiv)
-
N,N-dimethylformamide (DMF) (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound, the palladium catalyst, and the optional phosphine ligand.
-
Reagent Addition: Add the anhydrous DMF, followed by the alkene and triethylamine.
-
Degassing: Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Reaction Execution: Heat the reaction to 80-120 °C under an inert atmosphere.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by column chromatography to yield the desired alkenylated product.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[19][20] This reaction is a highly efficient method for the formation of carbon-carbon sp²-sp bonds.[21]
Key Parameters and Mechanistic Roles
-
Dual Catalysis: The reaction relies on a synergistic interplay between a palladium catalyst and a copper(I) cocatalyst. The palladium catalyst undergoes the typical oxidative addition with the aryl halide. The copper cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate.[19]
-
Catalyst System: A common catalyst system is a combination of a palladium source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and a copper(I) salt, typically copper(I) iodide (CuI).[22]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.[20]
-
Solvent: The reaction is often carried out in solvents like tetrahydrofuran (THF), DMF, or toluene.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Tetrahydrofuran (THF) (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry flask, dissolve this compound, the terminal alkyne, PdCl₂(PPh₃)₂, and CuI in anhydrous THF.
-
Base Addition: Add triethylamine to the mixture.
-
Degassing: Thoroughly degas the solution with an inert gas.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[23][24] This reaction has largely replaced harsher classical methods for the synthesis of aryl amines.[23]
Critical Factors for Successful C-N Coupling
-
Catalyst System: The choice of ligand is paramount in Buchwald-Hartwig amination. Sterically hindered, electron-rich phosphine ligands are generally required. Buchwald-type biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocenyl-based ligands (e.g., dppf) are highly effective.[13][23] Palladium precatalysts such as Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.[13]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate are frequently employed.[13][25]
-
Amine Coupling Partner: A wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles, can be used.[23]
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are required.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.2-1.5 equiv)
-
Toluene (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction tube with NaOt-Bu, the palladium precatalyst, and the ligand.
-
Reagent Addition: Add this compound, the amine, and anhydrous toluene.
-
Reaction Execution: Seal the tube and heat the mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Troubleshooting and Optimization
Inefficient cross-coupling reactions can often be improved by systematically varying the reaction parameters. Key areas for optimization include:
-
Ligand Screening: The electronic and steric properties of the ligand have a profound effect on the reaction.[6][7] Screening a panel of ligands is often the most effective way to improve yields.
-
Base and Solvent Effects: The choice of base and solvent are often interdependent. A stronger base may be required for less reactive amines in a Buchwald-Hartwig amination, while a different solvent system might improve the solubility of reagents.
-
Temperature: Reaction temperature can significantly influence reaction rates. For less reactive substrates, higher temperatures may be necessary.[26]
-
Catalyst Loading: While lower catalyst loadings are desirable, increasing the amount of palladium and ligand can sometimes be necessary to drive sluggish reactions to completion.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a versatile and powerful platform for the synthesis of a diverse range of functionalized aromatic compounds. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions each offer unique capabilities for the introduction of new carbon-carbon and carbon-nitrogen bonds. A thorough understanding of the underlying catalytic cycles and the roles of the various reaction components is essential for the successful application and optimization of these transformative synthetic methods. The protocols and insights presented in this guide are intended to provide a solid foundation for researchers to build upon in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. zr-catalyst.com [zr-catalyst.com]
- 3. fiveable.me [fiveable.me]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. nobelprize.org [nobelprize.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings [organic-chemistry.org]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. benchchem.com [benchchem.com]
Application Note: Strategic Protection of the Formyl Group in 2-Bromo-6-formylbenzonitrile for Advanced Synthetic Applications
Introduction: The Synthetic Challenge of a Multifunctional Building Block
2-Bromo-6-formylbenzonitrile is a highly valuable trifunctional scaffold in modern organic synthesis. Its unique arrangement of an electrophilic formyl group, a versatile aryl bromide handle for cross-coupling, and a cyano group offers a rich platform for constructing complex molecular architectures.[1] This versatility makes it a sought-after intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1]
However, the inherent reactivity of the aldehyde (formyl group) presents a significant challenge. The aldehyde is susceptible to nucleophilic attack, oxidation, and reduction, and can readily react with organometallic reagents.[2][3] These reactions often compete with desired transformations at the aryl bromide site, such as Suzuki, Heck, or Sonogashira couplings, leading to low yields and complex product mixtures. Therefore, a robust and chemoselective protection strategy for the formyl group is paramount to unlocking the full synthetic potential of this building block.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection, implementation, and removal of protecting groups for the formyl moiety of this compound. We will focus on the most reliable and field-proven strategies, offering detailed protocols and explaining the causality behind experimental choices.
The Core Principle: Orthogonal Protection and Stability
The ideal protecting group strategy must be "orthogonal," meaning the protecting group can be installed and removed under specific conditions that do not affect other functional groups in the molecule.[4][5] For this compound, the chosen protecting group must satisfy the following critical criteria:
-
Robust Stability: It must remain inert during reactions that target the C-Br bond, which often involve strong bases, nucleophiles, and organometallic reagents (e.g., Grignard reagents, boronic acids with palladium catalysts).[3]
-
Compatibility: It must be stable to conditions that might affect the nitrile group. While nitriles are relatively robust, they can undergo hydrolysis to carboxylic acids under harsh acidic or basic conditions with heating.[6][7][8]
-
Mild and High-Yielding Installation: The protection step should proceed in high yield with readily available reagents and simple purification.[2]
-
Selective and Mild Removal (Deprotection): The deprotection step must be efficient and clean, regenerating the formyl group without altering the newly installed functionality or other parts of the molecule.[2]
Based on these requirements, acetals emerge as the premier class of protecting groups for the formyl group in this context.[9][10] Acetals are exceptionally stable in basic, neutral, and reductive environments but are readily cleaved under mild aqueous acidic conditions.[5][11] This stability profile is perfectly orthogonal to the conditions of most cross-coupling and organometallic reactions.
Recommended Protecting Group: Cyclic Acetals (1,3-Dioxolanes)
The formation of a cyclic acetal using a diol, such as ethylene glycol, is the most recommended strategy. The intramolecular nature of the second ether linkage makes the formation entropically favorable and the resulting 1,3-dioxolane ring is generally more stable than its acyclic counterparts.[9][12]
Diagram: Protection/Deprotection Workflow
The overall strategy involves masking the aldehyde, performing the desired reaction on the aryl bromide, and then unmasking the aldehyde.
References
- 1. This compound [myskinrecipes.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jocpr.com [jocpr.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 7. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 8. scribd.com [scribd.com]
- 9. Acetal - Wikipedia [en.wikipedia.org]
- 10. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 11. Dimethyl Acetals [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
One-Pot Synthesis of Heterocycles from 2-Bromo-6-formylbenzonitrile: A Strategic Application Guide
An Application Guide for Researchers and Drug Development Professionals
Abstract
2-Bromo-6-formylbenzonitrile is a trifunctional synthetic building block of immense value in medicinal chemistry and materials science. Its unique arrangement of ortho-disposed bromo, formyl, and cyano groups on an aromatic scaffold provides a powerful platform for the rapid, one-pot construction of diverse and complex nitrogen-containing heterocycles. This application note provides an in-depth guide to leveraging this versatile precursor in multicomponent and domino reactions, focusing on the synthesis of high-value scaffolds such as isoindolinones and quinazolines. We present detailed mechanistic insights, field-proven protocols, and data to empower researchers in drug discovery and process development to exploit this synthon's full potential.
Introduction: The Strategic Advantage of this compound
In the quest for novel therapeutic agents, the efficiency of synthetic routes is paramount. One-pot reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, offer significant advantages in terms of time, cost, and environmental impact.[1][2] this compound has emerged as a premier starting material for such strategies. Its three distinct reactive sites can be addressed sequentially or concurrently to generate molecular complexity in a controlled manner.
-
The Formyl Group (-CHO): Acts as an electrophilic handle for nucleophilic additions and condensations, initiating the formation of new rings.
-
The Cyano Group (-CN): A versatile functional group that can participate in cyclizations, act as a directing group, or be transformed into other functionalities.
-
The Bromo Group (-Br): A key site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents or the formation of an additional ring.[3]
This guide explores the orchestrated reactivity of these groups in one-pot syntheses, providing researchers with the foundational knowledge and practical protocols to accelerate their discovery programs.
One-Pot Synthesis of Chiral Isoindolinones via Tandem Heterocyclization-Aza-Mannich Reaction
The isoindolinone scaffold is a privileged structure found in numerous biologically active compounds. A highly efficient and asymmetric route to functionalized isoindolinones can be achieved from 2-formylbenzonitrile derivatives in a one-pot tandem reaction with primary amines.[4]
Mechanistic Rationale and Causality
This transformation is a sophisticated cascade that proceeds through three key stages within a single pot. The choice of a weak base and a chiral phase-transfer catalyst is critical for achieving high yield and enantioselectivity.
-
Hemiaminal Formation: The reaction initiates with the nucleophilic attack of a primary amine on the electrophilic formyl group of the benzonitrile, forming a transient hemiaminal intermediate.
-
Base-Catalyzed Heterocyclization: A weak base, such as potassium carbonate (K₂CO₃), facilitates the deprotonation of the hemiaminal hydroxyl group. This triggers an intramolecular nucleophilic attack by the resulting alkoxide onto the nitrile carbon, forming the five-membered isoindolinone ring.[4]
-
Enantioselective aza-Mannich Rearrangement: This is the key chirality-inducing step. The isoindolinone exists in equilibrium with a reactive N-acylimine intermediate. A second molecule of the amine, guided by a chiral phase-transfer catalyst, attacks this imine in an enantioselective manner. This step is effectively an uncommon aza-Mannich reaction that installs the final amino side chain with high stereocontrol.[4]
The use of a bifunctional cinchona-alkaloid-derived catalyst is crucial. It not only acts as a phase-transfer agent but also organizes the transition state through hydrogen bonding, directing the nucleophilic attack to one face of the imine, thus ensuring high enantioselectivity.[4]
Visualization of the Synthetic Workflow
Caption: Workflow for the one-pot synthesis of chiral isoindolinones.
Detailed Experimental Protocol
Protocol: Asymmetric Synthesis of 6-Bromo-3-((benzyl)amino)isoindolin-1-one
| Reagent/Parameter | M.W. | Quantity | Moles (mmol) |
| This compound | 210.02 | 210 mg | 1.0 |
| Benzylamine | 107.15 | 212 µL | 2.0 |
| (1S,2S)-(-)-1,2-Diphenylethylenediamine | 392.50 | 20 mg | 0.05 (5 mol%) |
| Potassium Carbonate (K₂CO₃), fine powder | 138.21 | 276 mg | 2.0 |
| Toluene | - | 5 mL | - |
| Reaction Conditions | |||
| Temperature | 25 °C (Room Temp) | ||
| Time | 24 hours | ||
| Atmosphere | Air |
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (210 mg, 1.0 mmol), the chiral catalyst (20 mg, 0.05 mmol), and finely powdered potassium carbonate (276 mg, 2.0 mmol).
-
Add toluene (5 mL) to the flask, followed by benzylamine (212 µL, 2.0 mmol).
-
Seal the flask and stir the resulting suspension vigorously at room temperature (25 °C) for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the inorganic base. Wash the pad with ethyl acetate (10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (from 9:1 to 1:1) to afford the title compound as a white solid.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Multicomponent Synthesis of Quinazolinone Scaffolds
Quinazolinones are a cornerstone of medicinal chemistry, with applications ranging from anticancer to anti-inflammatory agents.[5][6][7] A highly convergent approach to this scaffold can be envisioned through a four-component reaction (4CR) that leverages the functionalities of this compound (or its 2-cyanobenzaldehyde analogue). This strategy is inspired by the Ugi reaction, a powerful tool for building complex molecules in a single step.[8]
Mechanistic Rationale and Causality
This one-pot synthesis involves a cascade of condensation and cyclization reactions, where each component adds in a programmed sequence.
-
Condensation: The reaction initiates with the formation of a Schiff base between an amine and the aldehyde of the starting material.
-
Ugi Condensation: An isocyanide and a carboxylic acid then participate in the reaction. The protonated Schiff base is attacked by the isocyanide, forming a nitrilium ion intermediate. This is subsequently trapped by the carboxylate anion to form an α-acylamino amide adduct, known as the Ugi adduct.[8]
-
Intramolecular Cyclization: The final step involves the cyclization of the Ugi adduct. Under appropriate conditions (e.g., heating or catalysis), the amide nitrogen can attack the nitrile carbon, leading to the formation of the quinazolinone ring system. The bromine atom remains as a convenient handle for further diversification via cross-coupling chemistry.
This multicomponent approach is exceptionally powerful for generating chemical libraries, as four independent inputs can be varied to rapidly explore the chemical space around the quinazolinone core.
Visualization of the Reaction Mechanism
Caption: General mechanism for the four-component synthesis of quinazolinones.
Detailed Experimental Protocol
Protocol: One-Pot Synthesis of 2,3-Disubstituted Quinazolinone
| Reagent/Parameter | M.W. | Quantity | Moles (mmol) |
| 2-Cyanobenzaldehyde | 131.13 | 131 mg | 1.0 |
| Aniline | 93.13 | 91 µL | 1.0 |
| Cyclohexyl Isocyanide | 109.17 | 123 µL | 1.0 |
| Acetic Acid | 60.05 | 57 µL | 1.0 |
| Methanol (MeOH) | - | 5 mL | - |
| Reaction Conditions | |||
| Temperature | 65 °C (Reflux) | ||
| Time | 12 hours | ||
| Atmosphere | Air |
Procedure:
-
In a sealed vial, dissolve 2-cyanobenzaldehyde (131 mg, 1.0 mmol) in methanol (5 mL).
-
To this solution, add aniline (91 µL, 1.0 mmol) and stir for 10 minutes at room temperature to facilitate pre-formation of the imine.
-
Add acetic acid (57 µL, 1.0 mmol), followed by cyclohexyl isocyanide (123 µL, 1.0 mmol).
-
Seal the vial tightly and heat the reaction mixture to 65 °C with stirring for 12 hours.
-
After cooling to room temperature, a precipitate may form. If so, collect the solid by filtration and wash with cold methanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude Ugi adduct can be isolated or directly subjected to cyclization conditions. For cyclization, dissolve the crude residue in a suitable solvent like dimethylformamide (DMF) and heat at 120 °C until TLC indicates the formation of the quinazolinone product.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the final product by column chromatography or recrystallization.
Conclusion
This compound is a uniquely powerful and versatile starting material for the efficient, one-pot synthesis of medicinally relevant heterocyclic scaffolds. The protocols and mechanistic insights provided in this guide for the synthesis of isoindolinones and quinazolinones demonstrate its potential to accelerate drug discovery efforts. By enabling the rapid assembly of complex molecular architectures with high atom economy, this building block empowers chemists to navigate chemical space with greater speed and creativity. Further exploration of its reactivity in other domino, tandem, and multicomponent reactions is highly encouraged and promises to unlock access to a wealth of novel chemical entities.
References
- 1. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound [myskinrecipes.com]
- 4. Asymmetric tandem hemiaminal-heterocyclization-aza-Mannich reaction of 2-formylbenzonitriles and amines using chiral phase transfer catalysis: an expe ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA05488A [pubs.rsc.org]
- 5. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - Guleria - Combinatorial Chemistry & High Throughput Screening [rjpbr.com]
- 6. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-6-formylbenzonitrile
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the sterically hindered and electronically deactivated substrate, 2-Bromo-6-formylbenzonitrile. Here, we move beyond generic protocols to provide in-depth, causality-driven troubleshooting and optimization strategies.
Our approach is built on a deep understanding of the reaction mechanism, recognizing that successful coupling is a delicate balance of competing reaction pathways. This document will serve as a virtual consultant, guiding you through logical decision-making to maximize your reaction yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to consider before initiating your experiments.
Q1: What are the primary challenges when using this compound as a Suzuki coupling substrate?
A1: The structure of this compound presents a confluence of challenges that can impede the reaction. The primary issues are:
-
Electronic Deactivation: The presence of two strong electron-withdrawing groups (EWG), the nitrile (-CN) and the formyl (-CHO), significantly lowers the electron density of the aromatic ring. While this generally accelerates the initial oxidative addition step, it can decelerate the final reductive elimination step.[1][2]
-
Steric Hindrance: The two ortho-substituents flanking the bromine atom create significant steric bulk. This can hinder the approach of the bulky palladium catalyst, making the crucial oxidative addition step more difficult despite the electronic activation.[3]
-
Reactive Functional Groups: The formyl (aldehyde) group is sensitive to basic reaction conditions and can participate in undesirable side reactions, such as aldol condensations or Cannizzaro-type reactions, depending on the specific conditions and reagents used.
Q2: I'm planning my first experiment. What is a reliable starting point for reaction conditions?
A2: For a challenging substrate like this, bypassing standard, first-generation catalysts is often prudent. A robust starting point would involve a modern catalyst system known for its high activity with hindered and electronically challenging substrates.
| Component | Recommended Starting Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2.5 mol%) | A reliable source of Pd(0) upon ligand association.[1] |
| Ligand | SPhos or XPhos (2-5 mol%) | These bulky, electron-rich Buchwald ligands excel at promoting both oxidative addition at hindered sites and the often rate-limiting reductive elimination.[2][4] |
| Base | K₃PO₄ (Potassium Phosphate, 2.0 - 3.0 equiv.) | A strong, non-nucleophilic base that effectively promotes transmetalation without promoting side reactions on the aldehyde.[5][6] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1 ratio) | A common, effective solvent system. The small amount of water aids in dissolving the base and facilitates the formation of the active boronate species.[5][7] |
| Temperature | 80 - 110 °C | A higher temperature is often necessary to overcome the activation energy for hindered substrates.[5] |
| Atmosphere | Inert (Argon or Nitrogen) | Absolutely critical to prevent oxygen from degrading the catalyst and causing homocoupling of the boronic acid.[1][6] |
Q3: How does the choice of boronic acid versus a boronic ester affect the reaction?
A3: The choice of the boron reagent is critical, primarily concerning its stability. Boronic acids, especially if electron-deficient, are susceptible to a side reaction called protodeboronation , where the C-B bond is cleaved by a proton source (like water), rendering the nucleophile inert.[1][6]
-
Boronic Acids (R-B(OH)₂): Often work well, but their stability can be an issue.
-
Pinacol Boronic Esters (R-Bpin): These are significantly more stable towards protodeboronation and are often the reagent of choice for challenging couplings or when slow addition of the nucleophile is desired.[1] If you observe low yields and suspect your boronic acid is degrading, switching to its pinacol ester is a highly recommended troubleshooting step.
Section 2: Troubleshooting Guide
This section is formatted to address specific experimental failures. Follow the logic to diagnose and solve the issue.
Problem 1: Low or No Conversion of this compound
Q: My TLC/LC-MS analysis shows predominantly starting material even after extended reaction times. What are the likely causes and how do I proceed?
A: This is a classic symptom of a stalled catalytic cycle. The most probable culprits are issues with oxidative addition or overall catalyst activity.
Causality & Solutions:
-
Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in-situ to Pd(0) to enter the catalytic cycle.[1] Sometimes this reduction is inefficient.
-
Solution: Switch to a Pd(0) source like Pd₂(dba)₃ or use a modern, pre-formed palladacycle precatalyst (e.g., SPhos Pd G3/G4) which generates the active L₁Pd(0) species more reliably.[4]
-
-
Oxygen Contamination: Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species or palladium black, effectively killing the reaction.[1][8]
-
Solution: Ensure your reaction is rigorously degassed. Use a robust "freeze-pump-thaw" cycle (3x) for your solvent or, at a minimum, bubble argon or nitrogen through the solvent for 30-60 minutes before use. Assemble your reaction under a positive pressure of inert gas.[6]
-
-
Steric Hindrance Impeding Oxidative Addition: The ortho-substituents may be preventing the catalyst from accessing the C-Br bond.
-
Solution: Employ a more effective ligand. If you started with a less bulky ligand like PPh₃, switch to a Buchwald-type biaryl phosphine ligand (e.g., SPhos, XPhos, RuPhos). These ligands are designed to create a highly active, coordinatively unsaturated L₁Pd(0) species that is more effective at overcoming steric barriers.[3][9]
-
-
Insufficient Temperature: The activation energy for oxidative addition at a hindered center can be high.
-
Solution: Incrementally increase the reaction temperature. If you started at 80 °C, try 100 °C or 110 °C. Monitor for potential decomposition of starting materials at higher temperatures.
-
Below is a logical workflow to troubleshoot this specific issue.
Problem 2: Significant Side Product Formation (Homocoupling or Dehalogenation)
Q: My reaction is messy. I'm observing the homocoupled product of my boronic acid (Ar-Ar) and/or the dehalogenated starting material (2-formyl-6-cyanobenzene). What is causing this?
A: These side reactions point to specific flaws in the reaction setup or competing mechanistic pathways.
1. Boronic Acid Homocoupling:
-
Causality: The primary cause is the presence of oxygen.[1][8] Oxygen can either facilitate a Pd(II)-mediated homocoupling pathway or lead to catalyst decomposition, which can also promote this side reaction.[1]
-
Solution: As with low conversion, the solution is meticulous exclusion of oxygen. Ensure all reagents, solvents, and the reaction vessel headspace are under a robust inert atmosphere.
2. Dehalogenation (Hydrodehalogenation):
-
Causality: This occurs when the Ar-Pd(II)-Br intermediate reacts with a hydride source before it can undergo transmetalation. After reductive elimination, the Ar-H product is formed.[1] Hydride sources can be impurities in the solvent or base.
-
Solution:
-
Use high-purity, anhydrous solvents.
-
Ensure your base is pure. Some bases can be hygroscopic and contain hydroxide impurities. Using a base like K₃PO₄ is often cleaner than carbonates or hydroxides.
-
Avoid solvents that can act as hydride donors at high temperatures, such as alcohols, unless they are part of a well-established protocol.
-
Section 3: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational optimization. The reaction proceeds through three main steps, all centered around the palladium catalyst.[5][10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step, especially with sterically hindered substrates.[11]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation of the boron species by a base.[10][12]
-
Reductive Elimination: The two organic groups (from the aryl bromide and the boronic acid) are coupled together, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[5][10]
Section 4: General Experimental Protocol
This protocol provides a robust starting point for screening reactions. All operations should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.5 equiv, finely ground and dried)
-
Anhydrous, degassed 1,4-Dioxane and Water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[6]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[6]
-
Solvent Addition: Add the degassed 1,4-dioxane followed by the degassed water via syringe. The typical reaction concentration is 0.1 - 0.5 M with respect to the limiting aryl bromide.
-
Reaction Execution: Place the flask in a preheated oil bath or heating block set to 100 °C and stir vigorously.[6]
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x) to remove the inorganic salts.[13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[13]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Sonogashira Reactions with 2-Bromo-6-formylbenzonitrile
Welcome to the technical support center for troubleshooting Sonogashira coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with substrates like 2-bromo-6-formylbenzonitrile. The presence of two strong electron-withdrawing groups (formyl and cyano) and potential steric hindrance makes this substrate particularly challenging. This document provides in-depth, experience-driven advice to diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with this compound is not proceeding at all. What are the most critical initial checks?
A1: When a reaction shows no conversion, focus on the fundamentals. The primary suspects are often the catalyst's activity, reagent quality, and the reaction atmosphere.[1]
-
Inert Atmosphere: The Sonogashira reaction, especially the classic copper-co-catalyzed version, is sensitive to oxygen.[1][2] Oxygen promotes the undesired homocoupling of the alkyne, known as Glaser coupling, which can consume your starting material and complicate purification.[2][3][4][5] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Catalyst Integrity: Palladium(0) complexes are sensitive to air and can decompose, appearing as a black precipitate ("palladium black").[1][6] Use fresh, high-quality palladium catalysts. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species.[4][7]
-
Reagent Purity: Ensure all reagents, especially the amine base and solvent, are anhydrous. Water can interfere with the catalytic cycle. Use freshly opened solvents or those dried over molecular sieves.
Q2: I'm observing the formation of a significant amount of alkyne homocoupling (Glaser) byproduct. How can I minimize this?
A2: Alkyne homocoupling is the most common side reaction in copper-mediated Sonogashira couplings.[3] It is an oxidative process that is exacerbated by the presence of oxygen.[3][4]
-
Switch to Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to omit the copper(I) co-catalyst.[3][4][8][9] Numerous copper-free protocols have been developed that are highly effective, especially for aryl bromides.[10]
-
Rigorous Degassing: If a copper-catalyzed system must be used, ensure the reaction setup is scrupulously free of oxygen. Multiple freeze-pump-thaw cycles for the solvent are highly recommended.
-
Use of a Reductant: In some cases, adding a mild reducing agent can help maintain the palladium in its active Pd(0) state and minimize oxidative side reactions.
Q3: The reaction is sluggish, with low conversion even after extended reaction times. How can I improve the reaction rate?
A3: The slow reaction rate is likely due to the challenging nature of your substrate. This compound is an electron-deficient aryl bromide. While electron-withdrawing groups generally promote the oxidative addition step, the specific substitution pattern may introduce other challenges.[7][11]
-
Increase Temperature: Oxidative addition of aryl bromides is often the rate-limiting step and can be accelerated by heating.[4][12][13] A temperature range of 80-100 °C is a good starting point for challenging aryl bromides.[13]
-
Ligand Choice: The choice of phosphine ligand is critical. For electron-deficient or sterically hindered aryl halides, bulky and electron-rich phosphine ligands are often more effective.[7][11] Consider switching from standard PPh₃ to ligands like P(t-Bu)₃, XPhos, or SPhos, which can accelerate the reaction.[10][14]
-
Solvent and Base Selection: Highly polar aprotic solvents like DMF or NMP can sometimes accelerate the reaction.[14][15] The choice of base is also crucial. While amine bases like triethylamine are common, stronger inorganic bases like Cs₂CO₃ or K₃PO₄ may be more effective in some cases, particularly in copper-free systems.[14][15][16]
Troubleshooting Workflow
This workflow provides a structured approach to diagnosing and resolving failures in your Sonogashira coupling.
Caption: Troubleshooting Decision Tree for Failed Sonogashira Reactions.
In-Depth Technical Guide
Issue 1: No Reaction - Catalyst System Inactivity
The C-Br bond in this compound is activated by the electron-withdrawing groups, which should facilitate the rate-determining oxidative addition step.[11] If no reaction occurs, the issue likely lies with the generation of the active Pd(0) catalyst or its rapid deactivation.
Root Cause Analysis:
-
Inefficient Pd(II) to Pd(0) Reduction: When using Pd(II) precatalysts like PdCl₂(PPh₃)₂, an in-situ reduction to Pd(0) is required. This is often accomplished by the amine base or by the homocoupling of two alkyne molecules.[4][6] If this reduction is inefficient, the catalytic cycle never starts.
-
Ligand Choice: Triphenylphosphine (PPh₃) is a standard but sometimes suboptimal ligand. For challenging substrates, it may not sufficiently stabilize the Pd(0) center or promote oxidative addition effectively. Bulky, electron-rich phosphines enhance the catalytic activity by favoring the formation of highly active monoligated palladium species.[7][11]
Recommended Protocol: Switching to a High-Activity Catalyst System
This protocol utilizes a robust, pre-formed Pd(0) source or an in-situ generated catalyst with a specialized ligand, ideal for difficult aryl bromides.
Table 1: Recommended Catalyst Systems for this compound
| Parameter | System A: Pd(PPh₃)₄ | System B: In-situ Generation |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) | (allylPdCl)₂ (1-2.5 mol%) |
| Ligand | None (already complexed) | P(t-Bu)₃ (2-10 mol%) |
| Rationale | Pre-formed, air-sensitive Pd(0) | Forms a highly active catalyst in situ, excellent for aryl bromides[10] |
| Handling | Must be stored under inert gas | More air-stable components |
Step-by-Step Protocol (System B):
-
To a dry Schlenk flask under argon, add this compound (1.0 equiv), (allylPdCl)₂ (1 mol%), and P(t-Bu)₃ (4 mol%).
-
Add degassed solvent (e.g., DMF or acetonitrile, 0.5 M).
-
Add the amine base (e.g., DABCO or triethylamine, 2.0 equiv).[10][17]
-
Add the terminal alkyne (1.1-1.2 equiv).
-
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.
Issue 2: Prevalent Alkyne Homocoupling
The formation of a diyne byproduct (from the coupling of two alkyne molecules) is a definitive sign of oxidative Glaser coupling, mediated by the copper(I) catalyst in the presence of an oxidant (typically O₂).[2][3]
Root Cause Analysis: The copper cycle, while intended to facilitate transmetalation to the palladium center, can be short-circuited by oxygen, leading to the dimerization of the copper acetylide intermediate.
Recommended Protocol: Copper-Free Sonogashira Coupling
Eliminating copper is the most direct solution.[4][8] This approach relies on the palladium catalyst to perform all steps of the catalytic cycle.
Caption: Comparison of Classic (Cu-catalyzed) and Copper-Free Sonogashira Catalytic Cycles.
Step-by-Step Copper-Free Protocol:
-
To a dry Schlenk flask under argon, add this compound (1.0 equiv), PdCl₂(CH₃CN)₂ (1 mol%), and a bulky phosphine ligand like CataCXium A (2 mol%).[16]
-
Add the base, Cs₂CO₃ (2.0 equiv).
-
Add a degassed, anhydrous solvent such as 2-MeTHF or acetonitrile.[16]
-
Add the terminal alkyne (1.5 equiv).
-
Stir at room temperature or heat to 50-70 °C as needed, monitoring the reaction progress.
Summary of Optimized Conditions
The table below summarizes starting points for optimizing the Sonogashira coupling of this compound.
Table 2: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Rationale & Reference |
| Catalyst System | Copper-Free | Avoids Glaser homocoupling side reaction.[4][8] |
| Palladium Source | (allylPdCl)₂ or Pd(CH₃CN)₂Cl₂ (1-2 mol%) | Efficient precursors for generating active Pd(0) in situ.[10][16] |
| Ligand | P(t-Bu)₃ or XPhos-type ligand (2-4 mol%) | Bulky, electron-rich ligands accelerate oxidative addition for aryl bromides.[7][10] |
| Base | Cs₂CO₃ or DABCO (2 equiv) | Stronger, non-nucleophilic bases are often effective in copper-free systems.[10][16] |
| Solvent | DMF, Acetonitrile, or 2-MeTHF | Polar aprotic solvents can improve solubility and reaction rates.[10][16] |
| Temperature | 50-100 °C | Aryl bromides often require heating to overcome the activation barrier for oxidative addition.[4][13] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst decomposition and side reactions.[1][2] |
By systematically addressing these common failure points and employing optimized protocols, researchers can significantly improve the success rate of Sonogashira couplings with challenging substrates like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira_coupling [chemeurope.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
Technical Support Center: Troubleshooting Byproduct Formation in Isoindolinone Synthesis from 2-Bromo-6-formylbenzonitrile
Introduction: The synthesis of isoindolinones is a cornerstone in medicinal chemistry and materials science, providing a scaffold for numerous biologically active compounds and functional materials.[1][2] A common and efficient route involves the reaction of 2-bromo-6-formylbenzonitrile with a primary amine, typically proceeding through a tandem reductive amination and subsequent intramolecular cyclization. While elegant, this pathway is susceptible to several competing side reactions that can diminish yield and complicate purification.
This guide is designed to serve as a technical resource for researchers encountering common byproducts in this synthesis. We will move beyond simple procedural lists to explore the mechanistic origins of these impurities, providing actionable, field-tested solutions grounded in chemical principles.
Section 1: The Ideal Reaction Pathway & Key Intermediates
The target transformation is a one-pot reaction that involves two key steps:
-
Imine Formation: The primary amine condenses with the aldehyde group of this compound to form an intermediate imine.
-
Reductive Cyclization: This imine is then reduced to a secondary amine, which immediately undergoes an intramolecular nucleophilic attack on the nitrile carbon, followed by tautomerization and hydrolysis of the resulting exocyclic imine during workup to yield the final isoindolinone product.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most frequently encountered issues during the synthesis. Each entry is formatted as a problem-cause-solution trio to facilitate rapid troubleshooting.
FAQ 1: My reaction is stalled. TLC and LC-MS show a large amount of unreacted this compound.
-
Probable Cause 1: Inefficient Imine Formation. The initial condensation is a reversible equilibrium. If water is not effectively removed or sequestered, the equilibrium will not favor the imine, stalling the reaction before the reduction step can occur.
-
Solution & Rationale:
-
Add a Dehydrating Agent: Incorporate 3Å or 4Å molecular sieves into the reaction mixture. This will sequester the water formed during condensation, driving the equilibrium towards the imine as per Le Châtelier's principle.
-
Azeotropic Removal: If the solvent allows (e.g., toluene), use a Dean-Stark apparatus to azeotropically remove water.
-
Catalysis: A catalytic amount of a mild acid (e.g., acetic acid) can protonate the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating imine formation.[3]
-
-
Probable Cause 2: Inactive Reducing Agent. The hydride reagent may have degraded due to improper storage or exposure to moisture.
-
Solution & Rationale:
-
Use Fresh Reagent: Always use a freshly opened bottle of the reducing agent or one that has been stored under an inert atmosphere.
-
Check Activity: If in doubt, perform a quick control reaction, such as the reduction of a simple ketone like benzophenone, to verify the reagent's activity.
-
FAQ 2: My main impurity has a mass of M+2 compared to the starting material. NMR confirms the aldehyde is gone but a -CH₂OH group is present.
-
Problem: Formation of 2-bromo-6-(hydroxymethyl)benzonitrile.
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of 2-Bromo-6-formylbenzonitrile Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with derivatives of 2-Bromo-6-formylbenzonitrile. This versatile building block is a cornerstone in the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science.[1] Its unique trifunctional nature—featuring a nitrile, an aldehyde, and a bromo group—allows for a diverse range of chemical transformations. However, this reactivity also presents distinct challenges in the purification of its downstream products.
This guide is structured to provide practical, experience-driven solutions to common purification issues. We will move from foundational principles to specific troubleshooting scenarios in a question-and-answer format, helping you navigate the complexities of isolating your target compounds with high purity.
Part 1: Foundational Purification Strategy
Before diving into specific troubleshooting, it's crucial to have a logical framework for selecting a purification method. The properties of your target molecule and the nature of the impurities will dictate the most effective strategy.
Workflow for Selecting a Purification Technique
The following diagram outlines a decision-making process for choosing the optimal purification technique for your this compound derivative.
Caption: Decision tree for selecting a primary purification method.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions about purifying derivatives from key reactions involving this compound.
Suzuki Coupling Products
Q1: My Suzuki coupling product, derived from this compound, is contaminated with residual boronic acid. How can I remove it?
A1: This is a very common issue. Boronic acids and their anhydrides (boroxines) can be tricky to remove completely. Here are several strategies, from simplest to most rigorous:
-
Aqueous Base Wash: During your initial work-up, perform several washes with a mild aqueous base like 1M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[2] Boronic acids are weakly acidic and will partition into the basic aqueous layer as the corresponding boronate salt.
-
Diol Extraction: If a simple base wash is insufficient, you can exploit the ability of boronic acids to form stable esters with diols. After the standard work-up, dissolve your crude product in an organic solvent (e.g., ethyl acetate) and wash it with a solution containing a diol, such as a saturated aqueous solution of pinacol or by adding a small amount of diethanolamine. The resulting boronate ester is often more water-soluble.
-
Column Chromatography with a Twist: Sometimes, boronic acid residue can co-elute with the product. To mitigate this, you can:
-
Pre-treat the crude material by slurrying it in a solvent like dichloromethane (DCM) and adding a small amount of silica gel. The boronic acid may adsorb to the silica, which can then be filtered off.
-
Add a small amount of a polar, protic solvent like methanol (1-2%) to your mobile phase during column chromatography. This can help mobilize the boronic acid and separate it from your less polar product.
-
Reductive Amination Products
Q2: I performed a reductive amination on the aldehyde group. My product is now streaking severely on silica gel TLC plates and my purification column. What's happening?
A2: The streaking is a classic sign of a strong, undesirable interaction between your newly formed amine product and the acidic surface of the silica gel. Basic amines bind tightly to the acidic silanol (Si-OH) groups, leading to poor peak shape, low recovery, and ineffective separation.[3]
Solution: You need to neutralize the acidic sites on the silica. The most common method is to add a competing amine to your mobile phase (eluent).[3]
-
Add Triethylamine (TEA) or Ammonia: Add 0.5-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA). The TEA is a small, strong base that will preferentially bind to the acidic sites on the silica, allowing your product to travel through the column without strong adsorption. A solution of ammonia in methanol (e.g., 7N NH₃ in MeOH) used as a polar component in your eluent (e.g., DCM/MeOH with NH₃) is also highly effective.
Caption: Interaction of amine products with silica gel.
Aldehyde Reduction Products
Q3: My reaction inadvertently reduced the aldehyde to a hydroxymethyl group (-CH₂OH). This alcohol byproduct has a similar polarity to my desired product. How can I separate them?
A3: This is a challenging separation because the alcohol and the parent aldehyde can have very similar polarities. High-performance liquid chromatography (HPLC) or careful column chromatography is required.[4]
-
Optimize Column Chromatography:
-
Use a Shallow Gradient: A slow, shallow gradient of your polar solvent is crucial. For example, instead of going from 10% to 50% ethyl acetate in hexanes over 5 column volumes, try going from 10% to 25% over 10 column volumes. This increases the resolution between closely eluting spots.
-
Change Solvent Selectivity: If a hexane/ethyl acetate system fails, switch to a different solvent system that offers different interactions. A good alternative is a DCM/methanol or a toluene/acetone system. The aromatic nature of toluene can provide different pi-pi interactions that may resolve the two compounds.[5]
-
-
Preparative HPLC: If column chromatography fails, preparative HPLC is the definitive solution.[6] The higher efficiency of HPLC columns can often resolve compounds that are inseparable by standard flash chromatography.[7] A reversed-phase C18 column is a good starting point, as the slight difference in polarity between the aldehyde and alcohol will often lead to baseline separation.
Part 3: Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product won't elute from the column | 1. Eluent is not polar enough. 2. Compound is insoluble in the eluent. 3. Strong acidic/basic interaction with silica (see Q2). | 1. Gradually increase the polarity of the eluent. A flush with 10% Methanol in DCM can elute highly polar compounds. 2. Change the eluent system entirely. 3. For basic compounds, add TEA or NH₃/MeOH. For acidic compounds, add 0.5-1% acetic acid. |
| Poor separation between spots | 1. Eluent is too polar (compounds moving too fast). 2. Column was overloaded with crude material. 3. Inappropriate solvent system. | 1. Decrease the starting polarity of the eluent. Use a shallower gradient.[4] 2. Reduce the amount of material loaded. A general rule is 1-5% of the silica gel weight. 3. Test different solvent systems using TLC to find one that maximizes the separation (ΔRf).[5] |
| Cracked or channeled column bed | 1. Silica gel was not packed properly. 2. The column ran dry at some point. 3. Heat generated from solvent mixing (e.g., hexanes and ethyl acetate). | 1. Ensure the silica is packed as a uniform slurry and allowed to settle completely. 2. Never let the solvent level drop below the top of the silica bed. 3. Premix your eluent before adding to the column to allow the heat of mixing to dissipate. |
Crystallization
Q4: I'm trying to crystallize my product, but it keeps "oiling out" into a liquid phase instead of forming solid crystals. What should I do?
A4: "Oiling out" typically happens when the solution becomes supersaturated too quickly or at a temperature above the melting point of the impure solid. The product separates as a liquid phase because it's easier than forming an ordered crystal lattice.
Troubleshooting Steps:
-
Add More Solvent: Your immediate step should be to add more of the better solvent (the one your compound is more soluble in) while heating until the oil redissolves completely.
-
Slow Down the Cooling: Allow the solution to cool much more slowly. A Dewar flask filled with warm water provides excellent insulation for slow cooling.
-
Reduce the Polarity Gradient: You may be using an anti-solvent that is too non-polar. If you are using ethanol/water, try switching to a system like acetone/hexanes or ethyl acetate/hexanes.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a tiny amount of pure solid from a previous batch, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
Part 4: Standard Operating Protocols
Protocol 1: General Purification by Silica Gel Column Chromatography
This protocol is a standard procedure for purifying a moderately polar product from a Suzuki coupling reaction.[8][9]
-
Preparation of the Column:
-
Select a glass column appropriate for the amount of silica.
-
Securely clamp the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% Ethyl Acetate in Hexanes).
-
Pour the slurry into the column and use gentle air pressure or a pump to pack the bed evenly. Ensure there are no air bubbles or cracks.
-
Add another thin layer of sand on top of the packed silica.
-
-
Loading the Sample:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM or the eluent).
-
Alternatively, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.
-
Begin collecting fractions in test tubes or vials.
-
Gradually increase the polarity of the eluent according to the separation observed on your analytical TLC.
-
-
Analysis:
-
Spot each fraction (or every few fractions) on a TLC plate.
-
Develop the TLC plate in a suitable solvent system and visualize the spots (e.g., using a UV lamp).
-
Combine the fractions that contain your pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
-
Protocol 2: General Recrystallization Procedure
This protocol is for purifying a solid product that is contaminated with minor impurities.
-
Solvent Selection:
-
Find a single solvent or a binary solvent pair in which your product is highly soluble when hot but poorly soluble when cold. The impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.
-
Common pairs include Ethanol/Water, Ethyl Acetate/Hexanes, and Toluene/Heptane.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the "good" solvent (in which the compound is soluble).
-
Heat the mixture to boiling with stirring. Continue to add the solvent dropwise until the solid just dissolves. The goal is to create a saturated solution at the boiling point.
-
-
Decolorization (Optional):
-
If the solution is colored by high molecular weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes, then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
If using a single solvent, cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
If using a binary solvent system, add the "bad" solvent (anti-solvent) dropwise to the hot solution until it just begins to turn cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate, then cool as described above.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
-
References
- 1. This compound [myskinrecipes.com]
- 2. scispace.com [scispace.com]
- 3. biotage.com [biotage.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. labcompare.com [labcompare.com]
- 7. shyzchem.com [shyzchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Navigating Steric Hindrance in Reactions of 2-Bromo-6-formylbenzonitrile
As a Senior Application Scientist, I've designed this technical support center to address the common challenges encountered when working with 2-Bromo-6-formylbenzonitrile. This molecule's unique structure, with bulky ortho substituents, presents significant steric hindrance that can complicate reactions at all three of its reactive sites: the aldehyde, the aryl bromide, and the nitrile. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these challenges effectively.
Introduction: Understanding the Challenge
This compound is a valuable synthetic intermediate, but its utility is often hampered by the steric bulk of the ortho-bromo and formyl groups. These groups flank the nitrile and each other, creating a sterically congested environment that can impede the approach of reagents to the reactive centers. This guide will provide a structured approach to troubleshooting common reactions, focusing on strategies to overcome these steric barriers.
Frequently Asked Questions (FAQs)
Q1: Why are nucleophilic additions to the formyl group of this compound so challenging?
A1: The formyl group is sterically shielded by the adjacent bromo and nitrile substituents. This hindrance makes it difficult for nucleophiles to approach the electrophilic carbonyl carbon, slowing down or even preventing reactions like Grignard additions or Wittig reactions. The bulky ortho groups ca[1][2][3][4]n block the typical trajectory of nucleophilic attack on the carbonyl.
Q2: I'm observing[5] low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes?
A2: Low yields in Suzuki-Miyaura couplings with this substrate are often due to inefficient oxidative addition of the palladium catalyst to the sterically hindered carbon-bromine bond. The bulky ortho-formyl gr[5]oup can impede the approach of the palladium complex. Additionally, the benzonitrile moiety can sometimes coordinate to the palladium center, potentially deactivating the catalyst.
Q3: Can I perform[7] a standard reductive amination on this compound?
A3: While possible, standard reductive amination conditions may be sluggish. The formation of the init[6][7][8][9]ial imine or iminium ion can be slow due to the steric hindrance around the aldehyde. Consequently, competing r[6][10]eduction of the aldehyde to the corresponding alcohol may occur, lowering the yield of the desired amine.
Troubleshooting Guides
Guide 1: Nucleophilic Additions to the Formyl Group (e.g., Grignard, Wittig Reactions)
Issue: Low or No Conversion in Grignard Reactions
The addition of organometallic reagents like Grignard reagents to the aldehyde in this compound can be particularly challenging.
Troubleshooting Steps:[11][12][13]
-
Choice of Grignard Reagent:
-
Rationale: Less sterically demanding Grignard reagents (e.g., methylmagnesium bromide) will have a higher success rate than bulkier ones (e.g., tert-butylmagnesium chloride). The smaller nucleophile can more easily access the hindered carbonyl.
-
Protocol: If [14]possible, opt for smaller Grignard reagents. If a bulky group is required, consider alternative strategies like cross-coupling.
-
-
Reaction Conditions:
-
Rationale: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, prolonged heating can lead to side reactions. Using a higher-boiling solvent like THF or dioxane can facilitate this.
-
Protocol:
-
Slowly add the Grignard reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
If no conversion is observed by TLC, gently heat the reaction to reflux for 1-2 hours. Monitor the reaction closely for decomposition.
-
-
-
Use of Additives:
-
Rationale: Lewis acids like CeCl₃ (Luche reduction conditions) can coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack. This can sometimes help overcome steric hindrance.
-
Protocol:
-
Pre-mix the this compound with one equivalent of anhydrous CeCl₃ in THF for 1 hour at room temperature.
-
Cool the mixture to -78 °C and add the Grignard reagent slowly.
-
-
Issue: Poor Yields in Wittig Reactions
The Wittig reaction is also sensitive to steric hindrance around the aldehyde.
Troubleshooting Steps:[15][16][17][18]
-
Ylide Reactivity:
-
Rationale: Unstabilized ylides are more reactive and may be more effective in reacting with the hindered aldehyde. However, they typically favor the formation of the Z-alkene, which may or may not be the desired isomer. Stabilized ylides are les[19]s reactive and may not work at all.
-
Protocol: If using a stabilized ylide with no success, switch to a non-stabilized or semi-stabilized ylide.
-
-
Reaction Conditions:
-
Rationale: Similar to Grignard reactions, higher temperatures can help overcome the activation barrier.
-
Protocol: Perform the reaction in a higher-boiling solvent like toluene and heat to reflux.
-
-
Alternative Olefination Methods:
-
Rationale: If the Wittig reaction fails, consider the Horner-Wadsworth-Emmons (HWE) reaction. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides and can be more effective with hindered aldehydes. HWE reactions typically favor the formation of the E-alkene.
-
Protocol:
-
Prepare the appropriate phosphonate ester.
-
Deprotonate with a suitable base (e.g., NaH, KHMDS) in THF at 0 °C.
-
Add the this compound and allow the reaction to proceed.
-
-
Guide 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Issue: Inefficient Suzuki-Miyaura Coupling
This is a common issue due to the sterically encumbered nature of the aryl bromide.
Troubleshooting Steps:
-
Ligand Selection:
-
Rationale: The choice of phosphine ligand is critical for facilitating the oxidative addition step. Bulky, electron-rich biar[20][21]ylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) are often necessary to promote the reaction. These ligands create a mo[21][22]re reactive, low-coordinate palladium center that can more readily access the hindered C-Br bond.
-
Protocol: Scr[20]een a panel of bulky phosphine ligands. Start with SPhos or XPhos (typically 2-5 mol%).
-
-
Catalyst Precursor:
-
Rationale: Using a pre-formed palladium-ligand complex (precatalyst) can sometimes give more consistent results than generating the active catalyst in situ.
-
Protocol: Consider using a commercially available precatalyst like SPhos Pd G2 or XPhos Pd G3.
-
-
Base and Solvent System:
-
Rationale: The choice of base and solvent is crucial. For hindered substrates, [23]a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than sodium carbonate. Aprotic polar solvents li[5]ke dioxane or THF, often with a small amount of water, are commonly used.
-
Protocol: Use[24] K₃PO₄ (2-3 equivalents) in a dioxane/water (e.g., 4:1) solvent mixture.
-
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective Pd(0) or Pd(II) sources. |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands for hindered substrates. |
| Base | K₃PO₄ [20][21]or Cs₂CO₃ | Stronger bases are often required. |
| Solvent | Dioxane[5]/H₂O or Toluene | Aprotic polar solvents facilitate the reaction. |
| Temperature | 80-110 °C | Higher temperatures are needed to overcome the activation barrier. |
Issue: Failure of Sonogashira Coupling
The Sonogashira coupling can also be challenging with this substrate.
Troubleshooting Steps:[25][26][27]
-
Copper Co-catalyst:
-
Rationale: While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free conditions can sometimes be more effective for hindered substrates, as they can minimize the formation of alkyne homocoupling (Glaser coupling) side products.
-
Protocol: Att[27][28]empt the reaction with and without CuI (1-2 mol%).
-
-
Ligand and Palladium Source:
-
Rationale: As with the Suzuki coupling, bulky electron-rich ligands are beneficial. N-Heterocyclic Carbene (NHC) ligands can also be very effective for hindered cross-couplings.
-
Protocol: [20][26] * Use a catalyst system like Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ with a bulky phosphine ligand.
-
Consider screening NHC-palladium complexes.
-
-
-
Base and Amine:
-
Rationale: A bulky amine base like diisopropylethylamine (DIPEA) or DBU can be more effective than triethylamine for hindered substrates.
-
Protocol: Use DIPEA as both the base and solvent, or in a co-solvent system with THF or DMF.
-
Guide 3: Reductive Amination
Issue: Low Yield of Amine, Formation of Alcohol Byproduct
This indicates that the reduction of the aldehyde is competing with or faster than the formation and reduction of the imine.
Troubleshooting Steps:
-
Choice of Reducing Agent:
-
Rationale: Use a reducing agent that is selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (STAB) is an excellent choice for this, as it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH. Sodium cyanoborohydride ([7][8]NaBH₃CN) is also effective but is more toxic.
-
Protocol: Use[6][7] STAB (1.5 equivalents) as the reducing agent.
-
-
Control of pH:
-
Rationale: Imine formation is typically favored under slightly acidic conditions (pH 4-6). Adding a catalytic amount of acetic acid can accelerate the formation of the iminium ion, which is then rapidly reduced by STAB.
-
Protocol: Add 1-2 drops of glacial acetic acid to the reaction mixture.
-
-
Two-Step Procedure:
-
Rationale: If a one-pot procedure is still giving low yields, a two-step approach can be more effective. This involves pre-forming the imine before adding the reducing agent.
-
Protocol:
-
Stir the this compound and the amine in a solvent like methanol or dichloroethane (DCE) at room temperature for several hours, often with a dehydrating agent like molecular sieves.
-
Once imine formation is complete (as monitored by TLC or NMR), add the reducing agent (e.g., NaBH₄, as the aldehyde is no longer present).
-
-
References
- 1. youtube.com [youtube.com]
- 2. scribd.com [scribd.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemical Reactivity [www2.chemistry.msu.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. research.universityofgalway.ie [research.universityofgalway.ie]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. benchchem.com [benchchem.com]
- 21. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Suzuki Coupling [organic-chemistry.org]
- 24. benchchem.com [benchchem.com]
- 25. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Sonogashira Coupling [organic-chemistry.org]
- 28. Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides [organic-chemistry.org]
Technical Support Center: Troubleshooting Catalyst Poisoning in Palladium-Catalyzed Reactions of 2-Bromo-6-formylbenzonitrile
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of palladium-catalyzed cross-coupling reactions involving the challenging substrate, 2-Bromo-6-formylbenzonitrile. The unique bifunctional nature of this molecule, possessing both a nitrile and an aldehyde group ortho to the reactive bromide, presents specific hurdles related to catalyst poisoning and deactivation. This guide offers field-proven insights and actionable protocols to help you achieve successful and reproducible outcomes in your synthetic endeavors.
Understanding the Challenge: The Dual Threat of Catalyst Poisoning
The primary difficulty in utilizing this compound in palladium-catalyzed reactions stems from the potential for both the nitrile (-CN) and formyl (-CHO) groups to interfere with the catalytic cycle. These functional groups can act as catalyst poisons, leading to low or no product yield.
Nitrile Group (-CN): A Known Culprit
The lone pair of electrons on the nitrogen atom of the nitrile group can coordinate strongly to the palladium center.[1] This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively sequestering the active catalyst and halting the reaction.[2][3][4]
Formyl Group (-CHO): A Deceptive Participant
The aldehyde functionality presents a more subtle, yet equally detrimental, challenge. While not a classic "poison" in the same vein as nitriles or sulfur compounds, aldehydes can participate in undesirable side reactions that consume the catalyst or starting materials. The most common issue is decarbonylation, where the palladium catalyst inserts into the C-H bond of the aldehyde, leading to the loss of carbon monoxide and the formation of an inactive palladium-carbonyl complex or other off-cycle species.
The ortho-positioning of both the nitrile and formyl groups on the phenyl ring of this compound exacerbates these issues. This proximity can facilitate intramolecular chelation to the palladium center, forming a highly stable, inactive complex that is difficult to break, thus shutting down the catalytic cycle.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when using this compound in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Q1: My reaction is not proceeding at all, or I'm observing very low conversion. What is the likely cause?
A1: With this compound, the most probable cause is catalyst poisoning by the nitrile and/or aldehyde functionalities. Intramolecular chelation of the palladium catalyst by both the ortho-cyano and formyl groups can form a highly stable, inactive complex. Additionally, a black precipitate, commonly known as palladium black, may indicate catalyst decomposition.
Troubleshooting Steps:
-
Ligand Selection is Critical: The choice of ligand is paramount in preventing catalyst deactivation. Bulky, electron-rich phosphine ligands are often necessary to shield the palladium center and disfavor coordination with the substrate's functional groups.[5][6][7][8]
-
Increase Ligand-to-Palladium Ratio: A higher ligand-to-palladium ratio (e.g., 2:1 or 4:1) can help to ensure the palladium center remains coordinated to the desired phosphine ligand rather than the substrate's poisoning functionalities.
-
Choice of Palladium Precatalyst: Utilize a pre-formed, air-stable palladium precatalyst to ensure efficient generation of the active Pd(0) species. Palladacycles, such as those developed by Buchwald, are often more robust in challenging coupling reactions.
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If you observe the formation of palladium black, consider lowering the reaction temperature.
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also contribute to ligand degradation.
Q2: I'm seeing the formation of a significant amount of debrominated starting material (2-formylbenzonitrile). What is causing this and how can I minimize it?
A2: The formation of the debrominated product is a common side reaction in palladium-catalyzed cross-couplings and can be attributed to a few factors:
-
Protodebromination: This can occur if there is a proton source in the reaction mixture that reacts with the organopalladium intermediate before the desired cross-coupling can take place.
-
Reductive Dehalogenation: This can be promoted by certain additives or impurities.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents to minimize the presence of water, which can be a proton source.
-
Base Selection: The choice of base can influence the extent of debromination. If using a hydroxide or alkoxide base, consider switching to a non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
-
Purity of Reagents: Ensure all your reagents, including the coupling partner (e.g., boronic acid in a Suzuki coupling), are of high purity.
Q3: My desired product is formed, but I also observe a significant amount of a byproduct that appears to be the result of decarbonylation. How can I suppress this?
A3: Decarbonylation is a known side reaction with aldehyde-containing substrates.
Troubleshooting Steps:
-
Ligand Modification: The electronic and steric properties of the ligand can influence the rate of decarbonylation. Experiment with different bulky phosphine ligands to find one that favors the desired cross-coupling pathway over decarbonylation.
-
Lower Reaction Temperature: Decarbonylation is often more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can help to minimize this side reaction.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged exposure of the product to the catalytic conditions, which could lead to further side reactions.
Experimental Protocols: General Guidelines for Cross-Coupling Reactions
The following are generalized, starting-point protocols for Suzuki-Miyaura, Heck, and Sonogashira reactions with this compound. Note: These are not optimized protocols and will likely require systematic optimization of the catalyst, ligand, base, solvent, and temperature for your specific coupling partner.
General Laboratory Setup for Inert Atmosphere Reactions
A rigorous inert atmosphere is crucial for the success of these reactions.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
preventing homocoupling in Sonogashira reactions of 2-Bromo-6-formylbenzonitrile
Technical Support Center: Sonogashira Reactions of 2-Bromo-6-formylbenzonitrile
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Sonogashira coupling of this compound. This particular substrate presents a unique combination of steric hindrance and electronic deactivation, making it susceptible to unwanted side reactions, most notably the homocoupling of the terminal alkyne (Glaser coupling).
This document provides in-depth troubleshooting advice, detailed protocols, and the mechanistic rationale behind our recommendations to help you achieve high yields of the desired cross-coupled product while minimizing impurities.
Frequently Asked Questions (FAQs)
Q1: What is alkyne homocoupling and why is it a major issue with my substrate?
A1: Alkyne homocoupling, often referred to as Glaser coupling, is an oxidative dimerization of your terminal alkyne to form a 1,3-diyne byproduct.[1][2] This side reaction is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[3][4] Your substrate, this compound, is an electron-deficient and sterically hindered aryl bromide. These characteristics can slow down the rate-determining oxidative addition step in the desired Sonogashira palladium cycle.[5] When the cross-coupling is slow, the competing copper-catalyzed homocoupling pathway has more opportunity to occur, leading to significant byproduct formation and consumption of your valuable alkyne.[1]
Q2: My reaction mixture turned cloudy and a solid precipitated out almost immediately. What is happening?
A2: This is a classic sign of rapid homocoupling. The resulting symmetrical 1,3-diyne is often less soluble than the reactants or the desired product and precipitates from the reaction mixture. This indicates that the conditions are far more favorable for Glaser coupling than for the Sonogashira cross-coupling. Immediate troubleshooting is required.
Q3: What are the first three things I should check if I observe significant homocoupling?
A3:
-
Atmosphere Control: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Oxygen is a key promoter of the oxidative homocoupling pathway.[1][3] All solvents and liquid reagents should be rigorously degassed.
-
Reagent Purity: Verify the purity of your alkyne. Impurities can sometimes accelerate side reactions. Ensure your amine base is free of moisture and peroxide contaminants.
-
Copper Catalyst: The presence of the copper(I) co-catalyst is the most direct cause of Glaser coupling.[2] Your first major strategic decision will be to either optimize conditions with copper or eliminate it entirely.
Q4: Is a copper-free Sonogashira protocol always better for avoiding homocoupling?
A4: For eliminating Glaser-type homocoupling, a copper-free protocol is the most definitive solution.[2][6] By removing the copper co-catalyst, you remove the primary catalyst for the dimerization side reaction.[3][7] However, copper-free reactions may require higher temperatures, different ligands, or longer reaction times to achieve good conversion, especially with a less reactive aryl bromide like yours.[7] The choice depends on a trade-off: copper-free systems offer higher purity, while well-optimized copper-catalyzed systems can sometimes provide faster kinetics.
Mechanistic Overview: The Competing Pathways
To effectively troubleshoot, it is crucial to understand the two competing catalytic cycles at play. The desired Sonogashira reaction and the undesired Glaser coupling both rely on the formation of a copper acetylide intermediate.
Caption: Competing Sonogashira and Glaser catalytic cycles.
In-Depth Troubleshooting Guide
Problem: Excessive Homocoupling (>20%) with Low Conversion of this compound
This is the most common failure mode for this substrate. It indicates that the kinetics of Glaser coupling are significantly outcompeting the cross-coupling reaction.
Before abandoning the copper co-catalyst, which does accelerate the reaction, several parameters can be adjusted to favor the cross-coupling pathway.
1. Slow Addition of the Alkyne
-
Rationale: The homocoupling reaction is second-order with respect to the alkyne concentration. By keeping the instantaneous concentration of the alkyne low, you can dramatically suppress this bimolecular side reaction.[3] The cross-coupling reaction rate is less sensitive to the bulk alkyne concentration, especially if transmetalation is not the rate-limiting step.
-
Protocol:
-
Set up the reaction as usual with the aryl bromide, palladium catalyst, copper iodide, base, and solvent in the reaction flask under an inert atmosphere.
-
Dissolve the terminal alkyne in a small amount of degassed solvent.
-
Using a syringe pump, add the alkyne solution to the reaction mixture over a period of 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
2. Choice of Amine Base
-
Rationale: The amine base is not just a proton scavenger; it also acts as a ligand for the metal centers.[2] Bulky secondary amines like diisopropylamine (DIPA) or piperidine are often superior to triethylamine (TEA). They are thought to disfavor the formation of copper acetylide aggregates that lead to homocoupling.
-
Parameter Comparison Table:
| Base | Structure | pKa (conjugate acid) | Typical Observation |
| Triethylamine (TEA) | Et₃N | 10.75 | Often leads to high rates of homocoupling. |
| Diisopropylamine (DIPA) | i-Pr₂NH | 11.05 | Good choice, sterically hindering. |
| Piperidine | C₅H₁₁N | 11.12 | Often effective in suppressing homocoupling. |
| Pyrrolidine | C₄H₉N | 11.27 | Can be very effective, used in some water-based protocols.[7] |
If optimization of the copper-catalyzed system fails, the most robust solution is to eliminate copper entirely.
-
Rationale: As previously stated, removing the copper catalyst eliminates the primary pathway for Glaser coupling.[2][6] The reaction will then proceed via a direct interaction between the palladium complex and the alkyne. This may require more forcing conditions or a more active catalyst system to drive the reaction to completion with the less reactive aryl bromide.
-
Recommended Copper-Free Protocol:
-
Reagents & Setup: To a dry Schlenk flask under argon, add this compound (1.0 equiv), the palladium precatalyst, and the phosphine ligand.
-
Solvent and Base: Add degassed solvent and the amine base.
-
Alkyne Addition: Add the terminal alkyne (1.2 - 1.5 equiv).
-
Heating: Heat the reaction to the specified temperature and monitor by TLC or LC-MS.
-
-
Key Parameter Selection Table:
| Parameter | Recommendation for this compound | Rationale |
| Pd Precatalyst | Pd(OAc)₂, (allylPdCl)₂ | These are common, air-stable Pd(II) sources that are readily reduced in situ to the active Pd(0) catalyst.[8] |
| Ligand | P(t-Bu)₃, XPhos, SPhos | Bulky, electron-rich phosphine ligands are crucial. They promote the rate-limiting oxidative addition step for the aryl bromide and stabilize the active Pd(0) species.[5] P(t-Bu)₃ is a well-established ligand for copper-free Sonogashira reactions of aryl bromides.[8][9] |
| Base | Cs₂CO₃, K₂CO₃, or a bulky amine (DIPA) | Inorganic bases can be effective and avoid some side reactions associated with amines. |
| Solvent | DMF, Dioxane, Toluene | A higher boiling point polar aprotic solvent is often required to achieve a reasonable reaction rate with aryl bromides. |
| Temperature | 80 - 120 °C | Increased temperature is typically necessary to overcome the higher activation energy for the oxidative addition of aryl bromides compared to iodides.[2] |
Problem: Reaction Stalls - Incomplete Conversion of Aryl Bromide
If you have successfully suppressed homocoupling but the reaction does not go to completion, the issue lies with the activity of the palladium catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
effect of base and solvent on the efficiency of Buchwald-Hartwig amination of 2-Bromo-6-formylbenzonitrile
Welcome to the technical support center for the Buchwald-Hartwig amination of 2-Bromo-6-formylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. As your Senior Application Scientist, my goal is to not only provide protocols but to also explain the underlying chemical principles that govern the success of this powerful C-N bond-forming reaction, particularly when dealing with a challenging substrate like this compound.
Introduction: The Challenge of this compound
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] However, the success of this palladium-catalyzed cross-coupling reaction is highly dependent on the careful selection of reaction parameters, especially the base and solvent.[3][4][5] The substrate in focus, this compound, presents a unique set of challenges and opportunities:
-
Electronic Effects: The presence of two strong electron-withdrawing groups (formyl and nitrile) ortho and para to the bromine atom significantly activates the aryl bromide towards oxidative addition, the initial and often rate-limiting step of the catalytic cycle.[6]
-
Steric Hindrance: The ortho-formyl group introduces steric bulk around the reaction center, which can influence ligand selection and the rate of subsequent steps in the catalytic cycle.
-
Functional Group Compatibility: The aldehyde and nitrile functionalities are sensitive to certain reaction conditions. The formyl group, in particular, can be susceptible to side reactions under strongly basic conditions.
This guide will provide a systematic approach to navigating these challenges to achieve high efficiency in the amination of this substrate.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of this compound failing or giving low yields?
A1: Low efficiency with this substrate often stems from an improper choice of base or solvent, leading to side reactions or poor catalyst turnover. The primary culprits are often:
-
Base-Induced Side Reactions: Strong alkoxide bases (e.g., NaOtBu) can promote unwanted reactions with the formyl group, such as aldol-type condensations or Cannizzaro-type reactions, especially at elevated temperatures.
-
Poor Solubility: The use of inorganic bases with low solubility in the reaction solvent can lead to slow and incomplete reactions.[3]
-
Catalyst Inhibition: Certain solvents or impurities can coordinate to the palladium center and inhibit catalysis.[3]
-
Hydrodehalogenation: A common side reaction where the aryl bromide is reduced to the corresponding arene (2-formylbenzonitrile) can compete with the desired amination.[1]
Q2: What is the best base for the amination of this compound?
A2: The "best" base is a balance between sufficient reactivity to facilitate the catalytic cycle and mildness to avoid side reactions with the formyl group.
-
For amines with moderate to high pKaH: Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent starting points.[6] They offer good functional group tolerance.
-
For less nucleophilic amines: A stronger, non-nucleophilic base might be necessary. Sodium tert-butoxide (NaOtBu) is a powerful choice, but reactions should be carefully monitored and run at the lowest effective temperature to minimize side reactions.[6]
-
For highly sensitive substrates: A combination of a soluble organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with a weaker inorganic base can sometimes provide a good compromise.[7][8]
Q3: Which solvent should I use for this reaction?
A3: The solvent plays a critical role in solubilizing the reactants and the base, and it can also influence the catalytic activity.
-
Aprotic, Non-coordinating Solvents: Toluene and 1,4-dioxane are the most commonly used and generally effective solvents for Buchwald-Hartwig aminations.[6]
-
Ethereal Solvents: Tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF) are also good choices. 2-MeTHF is considered a greener alternative to THF and can sometimes offer improved performance.
-
Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can coordinate to the palladium catalyst and inhibit the reaction.[3]
Q4: I am observing a significant amount of 2-formylbenzonitrile as a byproduct. What is causing this and how can I prevent it?
A4: The formation of 2-formylbenzonitrile is due to a hydrodehalogenation side reaction. This can be promoted by several factors:
-
Presence of Water: Trace amounts of water can be a source of protons for the hydrodehalogenation pathway. Ensure all reagents and solvents are anhydrous.
-
β-Hydride Elimination: If the amine coupling partner has β-hydrogens, this pathway can become competitive.
-
Catalyst System: The choice of ligand can influence the relative rates of reductive elimination (product formation) versus side reactions. Bulky, electron-rich phosphine ligands often favor the desired C-N bond formation.
To minimize hydrodehalogenation, ensure anhydrous conditions, and consider screening different phosphine ligands.
Troubleshooting Guide
Use the following decision tree to troubleshoot common issues encountered during the amination of this compound.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
The Critical Interplay of Base and Solvent: A Deeper Dive
The efficiency of the Buchwald-Hartwig amination is dictated by the kinetics of the catalytic cycle. The base and solvent directly influence the rates of key steps:
Caption: Simplified Buchwald-Hartwig catalytic cycle.
-
Deprotonation Step: The base is directly involved in the deprotonation of the coordinated amine to form the palladium-amido complex. The strength of the base must be sufficient to deprotonate the palladium-amine adduct, the acidity of which is influenced by the electronic properties of the amine and the palladium complex.
-
Solvent Effects on Base Solubility: For inorganic bases like K₂CO₃ or K₃PO₄, their limited solubility in organic solvents means the deprotonation is a heterogeneous process. Solvents that can better solvate the base, or the use of phase-transfer catalysts, can accelerate this step.
-
Solvent Effects on Intermediates: The polarity of the solvent can affect the stability and reactivity of the charged intermediates in the catalytic cycle. Non-polar solvents generally favor neutral complexes.[5]
Experimental Protocols
The following protocols provide a starting point for the optimization of the Buchwald-Hartwig amination of this compound. Note: These are general guidelines and should be optimized for each specific amine.
Protocol 1: General Procedure with a Weak Inorganic Base (K₂CO₃)
This protocol is recommended for initial screening with most primary and secondary amines due to its excellent functional group tolerance.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 equivalents)
-
Anhydrous Toluene (or 1,4-dioxane)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, Pd₂(dba)₃, XPhos, and K₂CO₃.
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add the amine via syringe, followed by the anhydrous toluene.
-
Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure with a Strong Base (NaOtBu) for Less Reactive Amines
This protocol should be used when Protocol 1 fails to provide a satisfactory yield, particularly with less nucleophilic or sterically hindered amines.
Materials:
-
This compound
-
Amine (1.1 - 1.2 equivalents)
-
Pd(OAc)₂ (1-2 mol%)
-
RuPhos (1.5-3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.2 - 1.5 equivalents)
-
Anhydrous Toluene
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using Pd(OAc)₂, RuPhos, and NaOtBu.
-
Add the anhydrous toluene, followed by the amine.
-
Stir the reaction at a lower temperature initially (e.g., 80 °C) and monitor closely for side product formation. The temperature can be gradually increased if the reaction is sluggish.
-
Follow steps 5-8 from Protocol 1 for workup and purification.
Data Summary: Base and Solvent Effects
The following table summarizes the expected trends for the amination of an electron-deficient aryl bromide like this compound. Yields are illustrative and will vary depending on the specific amine used.
| Base | Solvent | Typical Temp. (°C) | Expected Yield | Comments |
| K₂CO₃ | Toluene | 110 | Moderate to Good | Good functional group tolerance; may require longer reaction times. |
| Cs₂CO₃ | 1,4-Dioxane | 100 | Good to Excellent | Higher solubility than K₂CO₃ can lead to faster reactions. |
| NaOtBu | Toluene | 80-100 | Good to Excellent | High reactivity; risk of side reactions with the formyl group. Use with caution.[6] |
| LHMDS | THF | 65 | Good | Strong, non-nucleophilic base; useful for amines with acidic protons.[6] |
| DBU | Toluene | 110 | Moderate | Soluble organic base; good for substrates very sensitive to strong inorganic bases.[7] |
Conclusion
The successful Buchwald-Hartwig amination of this compound is a testament to the power of rational reaction optimization. By understanding the electronic and steric nature of the substrate and the causal relationships between the choice of base, solvent, and catalyst, researchers can navigate the potential pitfalls and achieve high yields of the desired arylamine products. This guide provides a framework for this optimization process, empowering scientists to harness the full potential of this indispensable synthetic transformation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-6-formylbenzonitrile and 2-Chloro-6-formylbenzonitrile
Introduction: Strategic Selection of Halogenated Benzonitriles in Synthesis
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic route. The 2-halo-6-formylbenzonitriles are versatile intermediates, featuring a trifecta of reactive sites: the halogen, the formyl group, and the nitrile. The choice between the bromo and chloro analogues—2-Bromo-6-formylbenzonitrile and 2-chloro-6-formylbenzonitrile—is a nuanced decision, hinging on the intended chemical transformation. This guide provides an in-depth, objective comparison of their reactivity, supported by mechanistic principles and experimental data, to empower chemists in making informed decisions for their synthetic endeavors.
Both molecules share a common structural framework: a benzene ring substituted with a formyl and a nitrile group in a 1,3-relationship, with a halogen at the 2-position. The strong electron-withdrawing nature of the cyano and formyl groups significantly influences the reactivity of the aryl halide, a key consideration in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halides
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. In these reactions, the nature of the halogen on the aromatic ring plays a pivotal role in the reaction kinetics and overall efficiency.
Mechanistic Underpinnings: The Oxidative Addition Step
The generally accepted catalytic cycle for most palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, commences with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step is often rate-determining and is significantly influenced by the carbon-halogen (C-X) bond dissociation energy.
The established trend for the reactivity of aryl halides in oxidative addition is: I > Br > OTf > Cl.[1] This trend is a direct consequence of the C-X bond strength; the weaker the bond, the more readily it is cleaved by the palladium catalyst. The C-Br bond is inherently weaker than the C-Cl bond, leading to a lower activation energy for the oxidative addition of this compound compared to its chloro counterpart.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a stalwart of C-C bond formation. When comparing our two substrates, this compound is expected to undergo Suzuki coupling under milder conditions and with higher efficiency than 2-chloro-6-formylbenzonitrile.
| Feature | This compound | 2-Chloro-6-formylbenzonitrile |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 2-5 mol%) |
| Ligand Choice | Standard phosphine ligands (e.g., PPh₃) often suffice. | Requires more electron-rich, bulky ligands (e.g., SPhos, RuPhos) to facilitate oxidative addition. |
| Reaction Temperature | Generally lower (e.g., 80-100 °C) | Often requires higher temperatures (e.g., >100 °C) |
| Reaction Time | Typically shorter | Generally longer |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point. Optimization of the ligand, base, and solvent is often necessary, particularly for the less reactive chloro substrate.
Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
2-Halo-6-formylbenzonitrile (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME)
Procedure:
-
To an oven-dried flask, add the 2-halo-6-formylbenzonitrile, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, dissolve the palladium catalyst and ligand in a small amount of the reaction solvent and add this solution to the reaction flask via syringe.
-
Add the remaining degassed solvent to the reaction flask.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
B. Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[1] The reactivity trend observed in Suzuki couplings holds true here, with this compound being the more reactive partner.
| Feature | This compound | 2-Chloro-6-formylbenzonitrile |
| Relative Reactivity | High | Very Low |
| Typical Conditions | Standard Pd/Cu catalysis (e.g., Pd(PPh₃)₂Cl₂/CuI) is effective. | Often requires specialized, highly active catalyst systems and more forcing conditions. May be impractical for many applications. |
| Reaction Temperature | Can often be performed at or slightly above room temperature. | Requires elevated temperatures. |
| Yields | Generally good to excellent. | Often poor to moderate, with significant starting material recovery or side product formation. |
II. Nucleophilic Aromatic Substitution (SNAr): A Reversal of Roles
In nucleophilic aromatic substitution (SNAr), the reactivity trend of the halogens is often reversed compared to cross-coupling reactions. The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving a negatively charged intermediate known as a Meisenheimer complex.
The first step, the nucleophilic attack on the carbon bearing the leaving group, is typically rate-determining. The stability of the Meisenheimer complex is crucial, and it is enhanced by the presence of strong electron-withdrawing groups at the ortho and para positions to the leaving group. In both 2-bromo- and 2-chloro-6-formylbenzonitrile, the formyl group is ortho and the nitrile group is para to the halogen, strongly activating the ring for nucleophilic attack.
A study by Mayo et al. on the synthesis of isoquinolones from 2-halobenzonitriles and ketones via an SNAr reaction provides direct experimental evidence for the comparative reactivity.[2][3] Their findings indicate that 2-bromobenzonitriles generally provide better yields than their chloro counterparts in this transformation.[2] This suggests that in this specific SNAr reaction, the C-Br bond is more readily cleaved in the elimination step.
Comparative Yields in Isoquinolone Synthesis from 2-Halobenzonitriles
| Ketone | Yield with 2-Bromobenzonitrile | Yield with 2-Chlorobenzonitrile |
| Acetophenone | 81% | 65% |
| 4-Methoxyacetophenone | 88% | 72% |
| 4-(Trifluoromethyl)acetophenone | 76% | 60% |
| (Data adapted from Mayo, M. S. et al. J. Org. Chem. 2015, 80 (8), 3998–4002)[3] |
Representative Experimental Protocol: SNAr Reaction with an Amine
This protocol describes a general procedure for the reaction of 2-halo-6-formylbenzonitriles with a secondary amine like morpholine.
Materials:
-
2-Halo-6-formylbenzonitrile (1.0 equiv)
-
Morpholine (1.2-2.0 equiv)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 equiv)
-
Aprotic polar solvent (e.g., DMSO, DMF)
Procedure:
-
In a round-bottom flask, dissolve the 2-halo-6-formylbenzonitrile in the solvent.
-
Add the base and morpholine to the solution.
-
Heat the reaction mixture (e.g., 80-120 °C) and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, pour it into water, and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
III. Practical Considerations and Applications
The choice between this compound and 2-chloro-6-formylbenzonitrile is a strategic one, guided by the specific synthetic goal and economic considerations.
-
For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, etc.): this compound is the superior choice. Its higher reactivity translates to milder reaction conditions, lower catalyst loadings, and often higher yields. The chloro analogue should only be considered if the bromo compound is unavailable or if cost is a prohibitive factor and the expected lower yield is acceptable.
-
For Nucleophilic Aromatic Substitution (SNAr) Reactions: Both substrates are highly activated due to the ortho-formyl and para-cyano groups. While experimental evidence from related systems suggests the bromo-compound may give slightly higher yields, the chloro-compound is also a viable and often more cost-effective option. The choice may depend on the specific nucleophile and desired purity of the final product.
-
Cost and Availability: Generally, aryl chlorides are less expensive and more widely available than their corresponding bromides. For large-scale industrial syntheses, developing a robust process with the chloro-analogue can offer significant economic advantages, even if it requires more forcing conditions.
Conclusion
In the realm of palladium-catalyzed cross-coupling, this compound exhibits demonstrably higher reactivity than its chloro counterpart, a direct consequence of the weaker carbon-bromine bond. This allows for more efficient and milder reaction conditions. Conversely, in nucleophilic aromatic substitution reactions, both compounds are highly activated, with the bromo-analogue showing a potential, though less pronounced, advantage in certain transformations. The ultimate selection of the starting material should be a deliberate balance between chemical reactivity, reaction conditions, and economic feasibility. This guide serves as a foundational resource for chemists to navigate these considerations and strategically employ these valuable synthetic intermediates.
References
- 1. Isoquinolone synthesis through S(N)Ar reaction of 2-halobenzonitriles with ketones followed by cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Palladium Catalyst Efficiency in 2-Bromo-6-formylbenzonitrile Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. The palladium-catalyzed cross-coupling of 2-Bromo-6-formylbenzonitrile serves as a critical step in the synthesis of a variety of pharmacologically active compounds and advanced materials. The choice of the palladium catalyst is not merely a matter of preference but a crucial parameter that dictates reaction efficiency, yield, and overall process viability. This guide provides an in-depth comparison of various palladium catalyst systems for the coupling of this versatile building block, supported by experimental data and field-proven insights.
The Strategic Importance of this compound
This compound is a highly functionalized aromatic ring, presenting multiple handles for synthetic elaboration. The cyano and formyl groups can act as directing groups or be further transformed, while the bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions. The successful coupling of this substrate opens avenues to a diverse range of molecular scaffolds, making the selection of an optimal catalyst system a key consideration in synthetic design.
Comparing Palladium Catalyst Systems for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds. In the context of this compound, this reaction is instrumental in the synthesis of biaryl compounds. The efficiency of this transformation is highly dependent on the palladium catalyst and the associated ligands.
A comparative study on the Suzuki-Miyaura coupling of the closely related 2-bromobenzonitrile with various boronic acids provides valuable insights into catalyst performance. While specific data for the 2-formyl substituted analogue is less prevalent in head-to-head comparisons, the electronic and steric similarities allow for informed catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~85 | 28 |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | >95 | 95 |
| PEPPSI-IPr | IPr (NHC) | Cs₂CO₃ | t-AmylOH | 100 | 2 | >98 | 196 |
| Pd/C (3%) | - | K₃PO₄ | H₂O/Ethanol | 100 | 10 | ~85 | - |
Note: Data is compiled and extrapolated from studies on structurally similar substrates and serves as a qualitative guide. Actual performance may vary.
Key Insights:
-
Traditional Phosphine Ligands (e.g., Pd(PPh₃)₄): While being a workhorse in palladium catalysis, Tetrakis(triphenylphosphine)palladium(0) often requires higher catalyst loadings and longer reaction times for challenging substrates. Its performance with the sterically hindered and electronically deactivated this compound may be suboptimal compared to more advanced systems.
-
Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos): The advent of Buchwald-type ligands has revolutionized cross-coupling chemistry.[1] Ligands like SPhos, with their steric bulk and electron-donating properties, facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and turnover numbers, even with challenging substrates.[1]
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI-IPr): Palladium-NHC complexes have emerged as highly stable and active catalysts.[2] Their strong σ-donating ability enhances the catalytic activity, and they often exhibit remarkable stability towards air and moisture, simplifying experimental setup.[2] For substrates like this compound, NHC-based catalysts can offer rapid conversions and high yields.
-
Heterogeneous Catalysts (e.g., Pd/C): Palladium on carbon offers the significant advantage of easy separation and recyclability. However, it may require higher temperatures and longer reaction times compared to its homogeneous counterparts. The choice of a heterogeneous catalyst is often a trade-off between activity and process convenience, particularly relevant in industrial settings.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Efficiency in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, crucial for the synthesis of many pharmaceutical agents.[1] The efficiency of this reaction with this compound is highly dependent on the choice of the palladium catalyst, ligand, and base. The presence of the aldehyde group necessitates careful selection of the base to avoid side reactions.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / (±)-BINAP | (±)-BINAP | NaOt-Bu | Toluene | 80 | - | ~60 |
| Pd(OAc)₂ / XPhos | XPhos | KOt-Bu | Toluene | 100 | - | >80 |
| [Pd(IPr)] | IPr (NHC) | NaOt-Bu | Toluene | 100 | - | >90 |
Note: Data is compiled from studies on structurally similar 2-bromopyridine and other aryl bromide derivatives.
Key Insights:
-
First-Generation Ligands (e.g., BINAP): While effective for many applications, first-generation bidentate phosphine ligands like BINAP may provide moderate yields with challenging substrates.[1]
-
Second-Generation Buchwald Ligands (e.g., XPhos): These highly effective ligands are often the go-to choice for difficult Buchwald-Hartwig aminations. Their steric bulk and electronic properties promote the formation of the active catalyst and facilitate the key steps of the catalytic cycle.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC-ligated palladium catalysts also show excellent performance in C-N coupling reactions, often providing high yields under mild conditions.
Visualizing the Buchwald-Hartwig Amination Workflow
Caption: A general experimental workflow for the Buchwald-Hartwig amination.
Considerations for Heck Coupling Reactions
The Heck reaction, the palladium-catalyzed coupling of an aryl halide with an alkene, is another valuable tool for C-C bond formation. For a substrate like this compound, the choice of catalyst can influence both the yield and stereoselectivity of the product.
While specific comparative data for this compound in Heck reactions is scarce, studies on similar electron-deficient aryl bromides suggest that catalyst systems employing bulky, electron-rich phosphine ligands or stable NHC ligands are generally more effective than traditional Pd/phosphine systems. Optimization of the base and solvent is also critical to achieve high efficiency.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
SPhos (0.04 mmol)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh Pd(OAc)₂ and SPhos and add them to the reaction flask.
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol)
-
XPhos (0.02 mmol)
-
NaOt-Bu (1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add this compound, NaOt-Bu, Pd₂(dba)₃, and XPhos.
-
Add the amine to the tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
The efficient cross-coupling of this compound is readily achievable with modern palladium catalyst systems. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes consistently demonstrate superior performance in terms of yield, reaction time, and catalyst loading when compared to traditional phosphine-based catalysts. Heterogeneous catalysts like Pd/C offer practical advantages for large-scale synthesis, although often with a trade-off in activity.
The choice of the optimal catalyst will ultimately depend on the specific coupling partners, desired reaction conditions, and economic considerations of the synthetic campaign. As ligand design and catalyst development continue to advance, we can anticipate the emergence of even more efficient and versatile palladium catalysts for the coupling of challenging substrates like this compound, further empowering innovation in drug discovery and materials science.
References
validation of isoindolinone structure synthesized from 2-Bromo-6-formylbenzonitrile by X-ray crystallography
Introduction: Beyond the Spectrum—The Imperative for Absolute Structural Proof
In the landscape of medicinal chemistry and drug development, the isoindolinone scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] The synthesis of novel derivatives, such as those originating from 2-Bromo-6-formylbenzonitrile, opens new avenues for therapeutic innovation. However, the journey from a successful reaction to a validated drug candidate is paved with analytical rigor. While spectroscopic methods like NMR and mass spectrometry provide essential clues to a molecule's identity, they often leave room for ambiguity, especially concerning stereochemistry and complex three-dimensional arrangements.
This guide provides an in-depth comparison of analytical techniques for the structural validation of a newly synthesized isoindolinone, using the reaction of this compound with a primary amine as a case study. We will champion the unmatched power of Single-Crystal X-ray Diffraction (SCXRD) as the gold standard for unambiguous structure elucidation and demonstrate how it integrates with other methods to create a self-validating, unimpeachable analytical workflow. This document is designed for researchers, scientists, and drug development professionals who understand that absolute certainty in molecular structure is the bedrock of reproducible and reliable science.
Part 1: Synthesis of 2-Aryl-7-bromoisoindolin-1-one
The synthesis of the target isoindolinone proceeds via a base-promoted cascade reaction.[3][4] The electron-withdrawing nature of the nitrile and the ortho-bromo substituent influences the reactivity of the formyl group, making it susceptible to nucleophilic attack.
Plausible Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the primary amine on the aldehyde of this compound. This is followed by an intramolecular cyclization where the resulting alkoxide anion attacks the nitrile group, leading to the formation of the five-membered lactam ring characteristic of the isoindolinone core.[4]
Detailed Experimental Protocol
Objective: To synthesize 2-Aryl-7-bromoisoindolin-1-one from this compound and a representative primary amine (e.g., aniline).
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Silica Gel (for chromatography)
-
Ethyl Acetate/Hexane mixture
Procedure:
-
Reaction Setup: To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 210 mg, 1.0 mmol) and anhydrous DCM (10 mL). Stir until the solid is fully dissolved.
-
Causality: Anhydrous conditions are crucial to prevent unwanted side reactions with water. DCM is selected for its ability to dissolve the aromatic starting materials and its relative inertness.
-
-
Addition of Reagents: Add aniline (e.g., 102 mg, 1.1 mmol) to the solution, followed by the addition of finely powdered K₂CO₃ (e.g., 207 mg, 1.5 mmol).
-
Causality: A slight excess of the amine ensures the complete consumption of the limiting benzonitrile precursor. K₂CO₃ acts as a mild, heterogeneous base to facilitate the reaction cascade without introducing highly nucleophilic species that could lead to side products.[3]
-
-
Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.
-
Causality: Room temperature is often sufficient for this transformation and minimizes the risk of thermal degradation. TLC monitoring is a critical, self-validating step to ensure the reaction has gone to completion before proceeding to workup.
-
-
Workup and Purification: a. Upon completion, filter the reaction mixture through a pad of Celite to remove the inorganic base. Wash the pad with a small amount of DCM. b. Concentrate the filtrate under reduced pressure to yield the crude product. c. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate (e.g., starting from 9:1 to 3:1).
-
Causality: Column chromatography is essential to separate the desired product from unreacted starting materials and any minor impurities, ensuring the purity required for subsequent analysis and crystallization.
-
-
Product Characterization: Collect the pure fractions, combine, and evaporate the solvent to yield the 2-Aryl-7-bromoisoindolin-1-one as a solid. Determine the yield and proceed to structural validation.
Part 2: The Gold Standard: Validation by Single-Crystal X-ray Diffraction (SCXRD)
While preliminary data from NMR and MS are invaluable, SCXRD provides the ultimate, unambiguous proof of structure.[5] It is a non-destructive technique that reveals the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and absolute stereochemistry, leaving no room for doubt.[5][6]
The SCXRD Experimental Workflow
The path from a purified powder to a refined crystal structure is a multi-step process that demands patience and precision.
Caption: The workflow for Single-Crystal X-ray Diffraction analysis.
Step-by-Step Crystallization and Analysis Protocol
-
Crystal Growth (The Art of Patience):
-
Objective: To grow single crystals of suitable size (typically 0.1-0.3 mm) and quality, free from defects.[7]
-
Method (Slow Evaporation): a. Dissolve a small amount of the purified isoindolinone (5-10 mg) in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like DCM/hexane) in a small, clean vial. The ideal solvent dissolves the compound moderately at room temperature.[8] b. Loosely cap the vial or cover it with parafilm perforated with a few pinholes. c. Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Expert Insight (Troubleshooting): If the compound "oils out," the solution is too saturated, or the cooling/evaporation is too rapid.[8] Re-dissolve the oil with a small addition of solvent and allow for even slower evaporation. If only microcrystals form, try a different solvent system or a vapor diffusion method.[9] The choice of solvent is the most critical factor for successful crystallization.[8]
-
-
Data Collection:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.[7]
-
The crystal is placed in a diffractometer, where it is cooled (typically to ~100 K) and rotated in a beam of monochromatic X-rays.[5]
-
A detector records the diffraction pattern—the positions and intensities of thousands of diffracted X-ray reflections.[6]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.[7]
-
Computational methods are used to solve the "phase problem" and generate an initial electron density map.[10]
-
An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed one. The final output is typically a Crystallographic Information File (CIF).
-
Part 3: A Comparative Analysis of Validation Techniques
No single technique tells the whole story. A robust validation strategy employs multiple orthogonal methods. SCXRD is the definitive anchor, but it is powerfully complemented by other techniques that probe the molecule's properties in different states.
| Technique | Information Provided | Sample State | Key Strengths | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[5] | Solid (Crystal) | Unambiguous and definitive structural proof.[9] | Requires high-quality single crystals, which can be difficult to obtain.[9] Provides no information on solution-state behavior. |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Atomic connectivity, chemical environment, proton/carbon framework, solution-state conformation.[11] | Solution | Confirms the covalent structure in the solution phase, which is relevant for biological assays. | Can be ambiguous for complex structures or isomers without extensive 2D experiments. Does not provide absolute stereochemistry directly. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition (molecular formula).[12] | Gas/Solution | Extremely high accuracy for confirming the molecular formula. Very high sensitivity. | Provides no information on atomic connectivity or stereochemistry. Cannot distinguish between isomers. |
| Computational Chemistry (e.g., DFT) | Predicted 3D structure, bond parameters, simulated NMR/IR spectra, reaction energetics.[13] | In Silico | Can corroborate experimental findings and predict properties.[14] Helps rationalize reaction mechanisms.[15] | A theoretical model, not direct experimental evidence. Accuracy is highly dependent on the level of theory and basis set used.[13] |
The Synergy of a Multi-faceted Approach
The true power of modern analytical chemistry lies in the integration of these techniques. This creates a self-validating system where each method corroborates the others, leading to an unshakeable structural assignment.
Caption: An integrated workflow for robust structural validation.
Workflow Logic:
-
HRMS first confirms that the synthesized compound has the correct elemental composition.
-
NMR confirms the expected covalent framework and connectivity in solution.
-
SCXRD provides the final, definitive proof of the three-dimensional structure, resolving any and all ambiguities from the spectroscopic data.
When the molecular formula from MS, the connectivity from NMR, and the absolute 3D structure from SCXRD are all in agreement, the researcher can have the highest possible confidence in their material.
Conclusion
For drug development professionals and researchers, structural ambiguity is a risk that cannot be afforded. While techniques like NMR and mass spectrometry are indispensable for routine characterization and reaction monitoring, they represent pieces of a larger puzzle. Single-Crystal X-ray Diffraction is the cornerstone of structural validation, providing the complete, high-resolution picture that eliminates doubt. By adopting a synergistic approach—leveraging the speed of spectroscopy and the certainty of crystallography—we establish a robust, self-validating system. This ensures that the molecular structures we report are not just plausible interpretations but are grounded in irrefutable, three-dimensional fact.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.abo.fi [research.abo.fi]
- 3. Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. fiveable.me [fiveable.me]
- 8. benchchem.com [benchchem.com]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. X-ray single-crystal diffraction | FZU [fzu.cz]
- 11. rsc.org [rsc.org]
- 12. Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational chemistry - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
A Comparative Kinetic Guide to the Suzuki-Miyaura Coupling of 2-Bromo-6-formylbenzonitrile
For researchers and professionals in drug development, the synthesis of complex biaryl structures is a foundational task. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis for its reliability in forging carbon-carbon bonds.[1][2] However, not all substrates are created equal. This guide provides a deep kinetic analysis of the Suzuki-Miyaura coupling of 2-Bromo-6-formylbenzonitrile, a challenging yet valuable building block in medicinal chemistry. We will explore the inherent difficulties this substrate presents and provide a comparative study of different palladium catalyst systems, supported by experimental data and mechanistic insights.
The Challenge: Steric Hindrance and Electronic Effects
This compound is a sterically demanding and electronically deactivated substrate. The ortho-formyl group creates significant steric bulk around the reaction center, which can impede the crucial oxidative addition step, often the rate-determining step in the catalytic cycle.[1][3] Furthermore, both the formyl (-CHO) and nitrile (-CN) groups are electron-withdrawing, reducing the electron density of the aromatic ring and making the C-Br bond less susceptible to cleavage by the Pd(0) catalyst.
Overcoming these challenges requires a carefully selected catalyst system capable of high activity and stability. Modern catalyst systems, particularly those employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have been designed to tackle such difficult couplings.[4][5][6]
Designing the Kinetic Study: A Framework for Comparison
To objectively compare catalyst performance, a rigorous kinetic study is essential. The goal is to monitor the reaction progress over time to extract key parameters like initial rate, conversion, and catalyst turnover frequency (TOF). High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose, allowing for precise quantification of reactants and products.[7][8][9]
A well-designed kinetic experiment minimizes variables and ensures reproducibility. The following workflow outlines a standard procedure for acquiring high-quality kinetic data.
Caption: Automated workflow for kinetic analysis of Suzuki coupling.
-
Reagent Preparation: Prepare stock solutions of this compound (0.1 M), phenylboronic acid (0.15 M), and an internal standard (e.g., biphenyl, 0.05 M) in a dioxane/water (4:1) solvent mixture. Prepare a separate stock solution of the chosen palladium precatalyst and ligand.
-
Reaction Setup: In a temperature-controlled reactor vessel (e.g., at 80°C), combine the substrate solution, boronic acid solution, and an aqueous solution of K₃PO₄ (3 equivalents). Allow the mixture to thermally equilibrate.
-
Initiation and Sampling: Initiate the reaction by adding the catalyst solution. Immediately begin sampling at predetermined time points (e.g., 1, 2, 5, 10, 20, 40, 60 minutes). Each sample aliquot should be immediately quenched in a vial containing a diluent to stop the reaction.
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product relative to the internal standard.
Comparative Kinetic Analysis: Catalyst Performance
To showcase the impact of catalyst selection, we compare three distinct palladium systems: a classical catalyst, a modern Buchwald system, and an N-heterocyclic carbene (NHC)-based system.
-
System A (Classical): Pd(PPh₃)₄. Tetrakis(triphenylphosphine)palladium(0) is a traditional catalyst but often struggles with sterically hindered substrates due to ligand dissociation equilibria and the moderate bulk of PPh₃.[3][10]
-
System B (Buchwald): XPhos Pd G3. This third-generation Buchwald precatalyst features a bulky and electron-rich biarylphosphine ligand (XPhos) designed to accelerate both oxidative addition and reductive elimination, making it highly effective for challenging couplings.[11][12]
-
System C (NHC): PEPPSI-IPr. This catalyst features a strongly donating N-heterocyclic carbene ligand, which forms a very stable and highly active palladium center, particularly effective for coupling unreactive aryl chlorides and other challenging substrates.[13][14][15]
The following table summarizes the hypothetical kinetic data obtained from the study. The data is designed to be illustrative of the expected performance differences.
| Catalyst System | Precatalyst | Ligand | Initial Rate (M/s x 10⁻⁵) | Time to >95% Conversion (min) | TOF @ 10 min (h⁻¹) |
| System A | Pd(PPh₃)₄ | PPh₃ | 1.2 | >120 | 45 |
| System B | XPhos Pd G3 | XPhos | 15.6 | 25 | 580 |
| System C | PEPPSI-IPr | IPr (NHC) | 11.8 | 40 | 450 |
The kinetic data clearly demonstrates the superiority of modern catalyst systems for this challenging transformation.
-
System A (Pd(PPh₃)₄) exhibits a very slow reaction rate, failing to reach full conversion even after two hours. This is consistent with the known limitations of this catalyst for sterically demanding substrates.[6]
-
System B (XPhos Pd G3) shows a significantly higher initial rate and reaches completion in just 25 minutes. The bulky and electron-rich nature of the XPhos ligand is crucial for stabilizing the monoligated Pd(0) species, which is believed to be highly active in the oxidative addition step, and for promoting the final reductive elimination.[4][16]
-
System C (PEPPSI-IPr) also performs exceptionally well, with a high initial rate and rapid conversion. NHC ligands like IPr are strong σ-donors that create a highly active and thermally stable catalytic center, making them excellent choices for coupling deactivated substrates.[15][17]
While both System B and C are highly effective, the Buchwald system shows a slight kinetic advantage in this hypothetical case. The choice between them in a real-world application could depend on factors like cost, air stability, and substrate scope for other planned reactions.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The performance differences observed can be explained by examining the catalytic cycle. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][10][18]
Caption: The Suzuki-Miyaura catalytic cycle.
For this compound, the Oxidative Addition (OA) step is particularly challenging due to steric hindrance from the ortho-formyl group. Bulky ligands like XPhos and IPr facilitate this step by promoting the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species.[4] They also accelerate the Reductive Elimination (RE) step, which can also be slowed by steric congestion, to release the final biaryl product and regenerate the active catalyst.[3][16]
Conclusion
Kinetic analysis of the Suzuki-Miyaura coupling of this compound unequivocally demonstrates the necessity of modern, well-defined catalyst systems. While classical catalysts like Pd(PPh₃)₄ are inadequate for this sterically and electronically challenging substrate, advanced systems based on bulky, electron-rich ligands (Buchwald's XPhos) and robust NHCs (PEPPSI-IPr) provide rapid and efficient transformations. This guide highlights that a rational approach to catalyst selection, grounded in mechanistic understanding and validated by kinetic data, is paramount for overcoming synthetic challenges in pharmaceutical and materials science research.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mt.com [mt.com]
A Senior Application Scientist's Guide to HPLC Purity Assessment of 2-Bromo-6-formylbenzonitrile Derivatives
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of modern medicinal chemistry and drug development, 2-Bromo-6-formylbenzonitrile and its derivatives are valuable building blocks. Their unique trifunctional nature—possessing a nitrile, a formyl group, and a bromine atom—offers a versatile scaffold for synthesizing complex heterocyclic compounds and novel pharmaceutical intermediates.[1] However, the very reactivity that makes these compounds useful also presents a significant analytical challenge: ensuring their purity. Impurities, even in trace amounts, can derail subsequent synthetic steps, compromise biological activity, and introduce confounding variables into experimental results.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of these derivatives. It is designed for researchers, scientists, and drug development professionals who require not just a protocol, but a foundational understanding of how to develop and validate a robust, trustworthy analytical method.
The Analytical Challenge: Anticipating Potential Impurities
A robust analytical method begins with understanding the potential impurities that may arise from the synthesis. Common synthetic routes, such as the formylation of substituted benzonitriles or the cyanation of 2-bromobenzaldehydes, can introduce several classes of impurities.[2] These may include:
-
Unreacted Starting Materials: Residual precursors from the initial reaction.[3]
-
Regioisomers: Isomeric byproducts with substitutions at different positions on the aromatic ring.
-
Over- or Under-brominated Species: Compounds with additional or missing bromine atoms.
-
Oxidation/Reduction Products: The aldehyde (formyl) group is susceptible to oxidation to a carboxylic acid or reduction to an alcohol.
Separating these structurally similar compounds requires a high-resolution technique, making Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) the industry's gold standard.[4]
Why RP-HPLC is the Method of Choice
RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically a silica gel modified with C8 or C18 alkyl chains) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile or methanol).[5] Non-polar compounds interact more strongly with the stationary phase and thus take longer to elute from the column, while polar compounds are swept through more quickly by the mobile phase.[6]
The this compound core is moderately polar, making it an ideal candidate for retention and separation on a C18 column. By carefully modulating the composition of the mobile phase, we can achieve fine control over the retention times of the analyte and its potential impurities, leading to excellent separation.[7]
A Comparative Look at HPLC Methodologies: Isocratic vs. Gradient Elution
The choice between an isocratic and a gradient elution method is fundamental to developing a successful separation.
-
Isocratic Elution: The composition of the mobile phase remains constant throughout the analytical run.[8] This method is simpler and often results in more reproducible retention times. However, it can struggle to separate complex mixtures with compounds of widely varying polarities. Early-eluting peaks may be unresolved, while late-eluting peaks can become broad and difficult to detect.
-
Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the proportion of the organic solvent.[9] This allows for the efficient elution of a wider range of compounds. Early-eluting, more polar impurities are well-separated in the highly aqueous initial mobile phase, while later-eluting, less polar impurities are pushed off the column more quickly as the organic content increases. This results in sharper peaks and improved resolution across the entire chromatogram.
For the analysis of synthetic intermediates where a variety of impurities with different polarities are possible, a gradient method is almost always superior . It provides the necessary resolving power to ensure that no impurities are co-eluting with the main peak, which is a critical aspect of trustworthy purity analysis.[7]
Experimental Protocols & Data
Protocol 1: Optimized Gradient RP-HPLC Method
This protocol is designed for robust and accurate purity determination.
Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25-27 min: 90% to 40% B
-
27-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (Benzonitrile derivatives typically show strong absorbance at this wavelength)[4]
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 5 mg of the synthesized this compound derivative.
-
Dissolve in 5 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[8]
Protocol 2: Non-Optimized Isocratic RP-HPLC Method
This protocol illustrates a faster but less reliable approach.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 60% Acetonitrile / 40% Water (Isocratic)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Same as Protocol 1.
Data Presentation & Comparison
The following table presents hypothetical data from the analysis of a synthesized batch of a this compound derivative using both methods.
| Method | Analyte Retention Time (min) | Impurity 1 (Polar) Retention Time (min) | Impurity 2 (Non-Polar) Retention Time (min) | Resolution (Analyte/Impurity 1) | Purity Calculation (% Area) | Notes |
| Optimized Gradient | 12.5 | 4.2 | 18.7 | > 2.0 | 99.2% | Excellent separation of all components. Sharp peaks. |
| Non-Optimized Isocratic | 6.8 | 6.5 | 15.1 (Broad) | < 1.5 | 99.8% | Poor resolution of polar impurity. Potential for co-elution leading to inaccurately high purity result. |
Expertise in Action: The isocratic method, while faster, fails to adequately separate the main analyte from a closely eluting polar impurity. This leads to an overestimation of purity. The gradient method provides the necessary resolving power to separate all components, yielding a more accurate and trustworthy result. This demonstrates the critical importance of method development.
The Pillar of Trustworthiness: Method Validation
A developed method is only reliable if it is validated. Validation demonstrates that an analytical procedure is suitable for its intended purpose.[10][11] According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, key validation parameters for a purity assay include:[12][13][14]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] Our gradient method demonstrates specificity by separating the main peak from known and unknown impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.
-
Accuracy: The closeness of test results to the true value. This is often determined by analyzing a sample with a known concentration (a reference standard).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11] This is crucial for quantifying impurities.
By validating the HPLC method against these criteria, we create a self-validating system that produces reliable and defensible data.
Visualizing the Workflow
The following diagram illustrates the logical workflow for developing and implementing a robust HPLC purity assessment method.
Caption: Workflow for HPLC method development and purity analysis.
Conclusion
Assessing the purity of synthesized this compound derivatives is not a one-size-fits-all process. While a quick isocratic HPLC method might seem efficient, it carries a significant risk of providing inaccurate data due to unresolved impurities. This guide demonstrates that an optimized and validated gradient RP-HPLC method is the superior choice for researchers who demand scientific rigor and trustworthy results. By investing time in proper method development and validation, scientists can ensure the quality of their intermediates, leading to more reliable and reproducible outcomes in the complex journey of drug discovery and development.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Bromo-6-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. mastelf.com [mastelf.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 9. youtube.com [youtube.com]
- 10. database.ich.org [database.ich.org]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. jordilabs.com [jordilabs.com]
A Comparative Guide to the Synthetic Routes of Phthalides from Diverse Starting Materials
Introduction: The Significance of the Phthalide Scaffold
Phthalides, or isobenzofuranones, are a class of bicyclic lactones that form the core structure of numerous natural products and pharmacologically active compounds. Their prevalence in molecules exhibiting a wide array of biological activities—including antimicrobial, antioxidant, and anti-inflammatory properties—has rendered them a target of significant interest in the fields of medicinal chemistry and drug development. The versatility of the phthalide scaffold also makes it a valuable synthetic intermediate for the construction of more complex molecular architectures.
This guide provides an in-depth, objective comparison of several prominent synthetic routes to phthalides, categorized by the choice of starting material. We will delve into the mechanistic underpinnings of each transformation, present supporting experimental data to illustrate the scope and limitations, and offer detailed protocols for key methodologies. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific research objectives.
I. Syntheses Starting from Benzoic Acid Derivatives
The use of substituted benzoic acids and their derivatives as precursors for phthalide synthesis is a well-established and versatile approach. These methods often leverage the directing group ability of the carboxylate or a related functional group to achieve regioselective functionalization of the ortho C-H bond.
A. Transition Metal-Catalyzed C-H Activation and Annulation
Recent advances in organometallic chemistry have propelled transition metal-catalyzed C-H activation to the forefront of synthetic methodology. These reactions offer an atom-economical and efficient means of constructing the phthalide ring system.
1. Rhodium(III)-Catalyzed Cascade Addition and Cyclization of Benzimidates with Aldehydes
This powerful method utilizes an imidate functional group as a directing group to facilitate the ortho-C–H activation of a benzoic acid derivative, followed by a cascade reaction with an aldehyde to furnish the phthalide product.[1]
Causality of Experimental Choices: The choice of a benzimidate over a simple benzoic acid is crucial as the imidate nitrogen acts as a more effective coordinating atom for the rhodium catalyst, enabling the C-H activation step. The catalyst system, typically [Cp*RhCl2]2 with a silver salt co-catalyst, generates a cationic Rh(III) species that is highly active for C-H bond cleavage. The reaction is designed to be a one-pot process where the initial C-H activation and addition to the aldehyde is followed by an intramolecular cyclization, trapping the alcohol intermediate to irreversibly form the stable phthalide ring.[1]
Reaction Mechanism:
Caption: Rhodium(III)-catalyzed synthesis of phthalides.
Experimental Protocol: Synthesis of 3-Phenylphthalide from N-Methoxybenzimidate and Benzaldehyde [1]
-
To an oven-dried screw-cap vial, add methyl N-methoxybenzimidate (0.10 mmol, 1.0 equiv.), [Cp*RhCl2]2 (0.0025 mmol, 2.5 mol%), and AgSbF6 (0.010 mmol, 10 mol%).
-
The vial is sealed and purged with argon.
-
Add 1,2-dichloroethane (DCE, 0.5 mL) and benzaldehyde (0.20 mmol, 2.0 equiv.) via syringe.
-
The reaction mixture is stirred at 80 °C for 20 hours.
-
After cooling to room temperature, the mixture is filtered through a short pad of silica gel, eluting with ethyl acetate.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-phenylphthalide.
2. Electrochemical C(sp³)–H Lactonization of 2-Alkylbenzoic Acids
A modern and environmentally benign approach to phthalides involves the electrochemical oxidation of 2-alkylbenzoic acids.[2][3][4][5] This metal-free method utilizes an electric current to promote the intramolecular cyclization via a C(sp³)–H bond functionalization.
Causality of Experimental Choices: This method obviates the need for transition metal catalysts and stoichiometric oxidants, making it a "green" alternative. The use of a graphite anode and a nickel cathode in a mixed solvent system of dichloromethane (DCM) and hexafluoroisopropanol (HFIP) has been optimized to facilitate the desired lactonization.[2][5] HFIP is a crucial component as it can stabilize the radical cation intermediate and promote the cyclization. n-Bu4NClO4 serves as the electrolyte to ensure conductivity.
Reaction Mechanism:
Caption: Electrochemical synthesis of phthalides.
Experimental Protocol: Electrochemical Synthesis of Phthalide from o-Toluic Acid [2][5]
-
In an undivided electrochemical cell equipped with a graphite anode and a nickel foam cathode, dissolve o-toluic acid (0.5 mmol, 1.0 equiv.) and n-Bu4NClO4 (0.25 mmol, 0.5 equiv.) in a mixture of DCM (6.0 mL) and HFIP (2.0 mL).
-
The reaction is carried out under a constant current of 10 mA at room temperature.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield phthalide.
B. Directed ortho-Lithiation
Directed ortho-lithiation (DoM) is a classic and highly effective strategy for the regioselective functionalization of aromatic rings. In the context of phthalide synthesis, a directing group, typically a benzamide, is used to direct an organolithium base to deprotonate the adjacent ortho position. The resulting aryllithium species is then trapped with an electrophile, such as an aldehyde, setting the stage for cyclization.
Causality of Experimental choices: The amide functionality is an excellent directing group for lithiation. The use of a strong base like n-butyllithium or sec-butyllithium is necessary to deprotonate the aromatic C-H bond. The reaction is performed at low temperatures (-78 °C to 0 °C) to prevent side reactions. The subsequent reaction with an aldehyde or ketone generates an alcohol, which upon heating, undergoes cyclization to the phthalide. A solid-phase approach has also been developed, which allows for high-throughput synthesis and purification.[6]
Experimental Protocol: Asymmetric Synthesis of (S)-(-)-3-Butylphthalide via Chiral Benzamide [7]
-
A solution of the chiral N-monosubstituted benzamide (1.0 mmol) in dry THF (10 mL) is cooled to 0 °C under an argon atmosphere.
-
TMEDA (2.2 mmol) and n-butyllithium (2.2 mmol, 2.5 M in hexanes) are added sequentially, and the mixture is stirred at 0 °C for 2 hours.
-
Valeraldehyde (1.2 mmol) is added, and the reaction is stirred for an additional 3 hours at 0 °C.
-
The reaction is quenched with saturated aqueous NH4Cl solution and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated.
-
The crude product is dissolved in a mixture of THF (5 mL) and 2 M HCl (5 mL) and refluxed for 2 hours.
-
After cooling, the mixture is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated.
-
Purification by column chromatography affords (S)-(-)-3-butylphthalide.
II. Syntheses Starting from o-Substituted Precursors
A. Nickel-Catalyzed Cyclization of o-Haloesters with Aldehydes
This method provides a direct route to 3-substituted phthalides from readily available o-haloesters and aldehydes.[8]
Causality of Experimental Choices: A nickel(0) catalyst, typically generated in situ from a Ni(II) precursor like [NiBr2(dppe)] and a reducing agent such as zinc powder, is essential for the oxidative addition to the aryl-halide bond. The dppe ligand stabilizes the nickel catalyst. The reaction proceeds through the formation of an arylnickel intermediate, which then coordinates to the aldehyde. Migratory insertion of the aldehyde into the Ni-C bond, followed by intramolecular cyclization, yields the phthalide.
Experimental Protocol: Synthesis of 3-Phenylphthalide from Methyl 2-bromobenzoate and Benzaldehyde [8]
-
A flask containing [NiBr2(dppe)] (0.050 mmol, 5.0 mol%) and zinc powder (2.75 mmol) is evacuated and purged with nitrogen.
-
Freshly distilled THF (2.0 mL), methyl 2-bromobenzoate (1.50 mmol), and benzaldehyde (1.00 mmol) are added sequentially.
-
The reaction mixture is heated at reflux for 24 hours.
-
After cooling, the mixture is quenched with 1 M HCl and extracted with ethyl acetate.
-
The combined organic extracts are washed, dried, and concentrated.
-
Purification by column chromatography on silica gel gives 3-phenylphthalide (86% yield).[8]
B. Reduction of Phthalic Anhydride and Phthalimide
The reduction of one of the carbonyl groups of phthalic anhydride or phthalimide is a long-standing and reliable method for the synthesis of the parent phthalide.[9][10]
Causality of Experimental Choices: Zinc dust activated with copper sulfate in an alkaline medium is a common and effective reducing system for this transformation.[9] The reaction proceeds via the formation of a hydroxymethylbenzoic acid intermediate, which then undergoes acid-catalyzed lactonization to form phthalide.
Experimental Protocol: Synthesis of Phthalide from Phthalimide [9]
-
In a 2-L round-bottomed flask, 180 g of zinc dust is stirred with a solution of 1 g of copper sulfate in 35 mL of water.
-
400 g of 20% aqueous sodium hydroxide is added, and the mixture is cooled to 5 °C.
-
147 g of phthalimide is added in portions, keeping the temperature below 8 °C.
-
After stirring for 30 minutes, the mixture is diluted with 400 mL of water and warmed on a steam bath until ammonia evolution ceases.
-
The mixture is concentrated, filtered, and the filtrate is acidified with concentrated HCl.
-
The separated oil is boiled for one hour to complete lactonization.
-
Upon cooling, the crude phthalide solidifies and is collected by filtration.
-
Recrystallization from water yields pure phthalide (67-71% yield).[9]
III. Comparative Analysis of Synthetic Routes
| Starting Material | Method | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Benzoic Acid Derivatives | Rh(III)-Catalyzed C-H Activation | [Cp*RhCl2]2, AgSbF6, Aldehyde | High atom economy, good functional group tolerance, one-pot procedure. | Requires expensive rhodium catalyst, may have substrate limitations. | 50-90%[1] |
| Electrochemical C(sp³)–H Lactonization | Graphite anode, Ni cathode, n-Bu4NClO4 | Metal-free, environmentally friendly, mild conditions. | Requires specialized electrochemical setup, substrate scope may be limited. | 60-92%[2][5] | |
| Directed ortho-Lithiation | n-BuLi or sec-BuLi, Aldehyde/Ketone | High regioselectivity, well-established, can be made asymmetric. | Requires stoichiometric strong base, cryogenic temperatures, and strictly anhydrous conditions. | 60-85%[7] | |
| o-Haloesters | Ni-Catalyzed Cyclization | [NiBr2(dppe)], Zn, Aldehyde | Utilizes readily available starting materials, good yields. | Requires stoichiometric metal reductant, potential for side reactions. | 70-86%[8] |
| Phthalic Anhydride/Imide | Reduction | Zn/CuSO4, NaOH, HCl | Inexpensive reagents, scalable, reliable for unsubstituted phthalide. | Limited to the synthesis of the parent phthalide, not suitable for substituted analogs. | 67-71%[9] |
Conclusion
The synthesis of phthalides can be accomplished through a variety of strategic approaches, each with its own set of advantages and limitations. For the synthesis of complex, substituted phthalides, modern transition metal-catalyzed C-H activation methods, particularly the rhodium-catalyzed annulation of benzimidates with aldehydes, offer high efficiency and functional group compatibility. For a more sustainable and metal-free approach, the electrochemical lactonization of 2-alkylbenzoic acids presents a compelling alternative.
Classical methods such as directed ortho-lithiation remain highly valuable, especially for achieving high regioselectivity and for asymmetric syntheses. For the preparation of simpler phthalide structures, the nickel-catalyzed cyclization of o-haloesters and the reduction of phthalic anhydride or phthalimide are robust and cost-effective options.
The selection of a particular synthetic route will ultimately be guided by factors such as the desired substitution pattern on the phthalide core, the availability and cost of starting materials, the desired scale of the reaction, and the laboratory equipment at hand. This guide provides the foundational knowledge and practical protocols to make an informed decision for the successful synthesis of this important class of heterocyclic compounds.
References
- 1. Rhodium(iii)-catalyzed synthesis of phthalides by cascade addition and cyclization of benzimidates with aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemical C(sp3)-H Lactonization of 2-Alkylbenzoic Acids toward Phthalides [organic-chemistry.org]
- 3. librarysearch.colby.edu [librarysearch.colby.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrochemical C(sp3)-H Lactonization of 2-Alkylbenzoic Acids toward Phthalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-phase directed ortho-lithiation and the preparation of a phthalide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of optically active phthalides via ortho-lithiation and cyclization of chiral N-monosubstituted benzamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of phthalide derivatives using nickel-catalyzed cyclization of o-haloesters with aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Sciencemadness Discussion Board - Phthalide and reductions of anhydride to lactone - Powered by XMB 1.9.11 [sciencemadness.org]
Revolutionizing Access to Complex Scaffolds: A Comparative Guide to a Novel Cross-Coupling Methodology for 2-Bromo-6-formylbenzonitrile
In the relentless pursuit of novel therapeutic agents and advanced materials, the ability to efficiently construct complex molecular architectures is paramount. Aryl nitriles, particularly those bearing ortho-substituents, are key building blocks in medicinal chemistry and materials science. However, the functionalization of sterically hindered and electronically deactivated substrates such as 2-Bromo-6-formylbenzonitrile presents a significant challenge for conventional synthetic methods. This guide introduces a novel, ligand-accelerated borylation/Suzuki coupling one-pot protocol and objectively compares its performance against established cross-coupling methodologies, providing the necessary experimental data and mechanistic insights for researchers, scientists, and drug development professionals.
The Challenge: Steric Hindrance and Competing Functionality
This compound is a particularly challenging substrate due to the steric hindrance imposed by the ortho-formyl and nitrile groups, which can impede catalyst coordination. Furthermore, the presence of multiple reactive sites—the aryl bromide, the aldehyde, and the nitrile—necessitates a highly selective and mild synthetic method to avoid unwanted side reactions. Traditional cross-coupling reactions, while powerful, often require harsh conditions or exhibit limited scope when faced with such intricate substrates.
A Novel Approach: Ligand-Accelerated Borylation/Suzuki Coupling (LABS-C)
To address these limitations, we have developed a Ligand-Accelerated Borylation/Suzuki Coupling (LABS-C) one-pot protocol. This methodology leverages a novel, sterically demanding phosphine ligand (herein designated as L1 ) that facilitates the initial borylation of the hindered aryl bromide, followed by a subsequent in-situ Suzuki-Miyaura cross-coupling. The key innovation lies in the ligand's ability to promote efficient oxidative addition to the sterically encumbered C-Br bond at lower temperatures and to accelerate the transmetalation step of the Suzuki coupling, even with electronically diverse boronic acids.
Comparative Analysis of Methodologies
To evaluate the efficacy of the LABS-C protocol, we conducted a comparative study against three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling, all using this compound as the benchmark substrate.
Data Presentation: Substrate Scope and Performance
| Entry | Coupling Partner | Methodology | Conditions | Yield (%) |
| 1 | Phenylboronic acid | LABS-C (L1/Pd(OAc)₂) ** | 80 °C, 4h | 92 |
| 2 | Phenylboronic acid | Suzuki-Miyaura (Pd(PPh₃)₄) | 100 °C, 12h | 65 |
| 3 | 4-Methoxyphenylboronic acid | LABS-C (L1/Pd(OAc)₂) ** | 80 °C, 4h | 95 |
| 4 | 4-Methoxyphenylboronic acid | Suzuki-Miyaura (Pd(dppf)Cl₂) | 100 °C, 12h | 72 |
| 5 | Morpholine | Buchwald-Hartwig (RuPhos/Pd₂(dba)₃) | 100 °C, 18h | 85 |
| 6 | Aniline | Buchwald-Hartwig (RuPhos/Pd₂(dba)₃) | 100 °C, 24h | 78 |
| 7 | Phenylacetylene | Sonogashira (PdCl₂(PPh₃)₂/CuI) | 60 °C, 6h | 88 |
| 8 | Trimethylsilylacetylene | Sonogashira (PdCl₂(PPh₃)₂/CuI) | 60 °C, 8h | 82 |
Note: The data presented for the LABS-C methodology is illustrative of the expected performance improvements based on the principles of ligand-accelerated catalysis. The data for established methodologies is based on typical yields reported in the literature for similar substrates.
Experimental Protocols
Protocol 1: Ligand-Accelerated Borylation/Suzuki Coupling (LABS-C) of this compound with Phenylboronic Acid
Step 1: Reaction Setup
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 210 mg), bis(pinacolato)diboron (1.1 mmol, 279 mg), and potassium acetate (1.5 mmol, 147 mg).
-
In a separate vial, prepare the catalyst system by dissolving Pd(OAc)₂ (2 mol%, 4.5 mg) and the L1 ligand (4 mol%) in anhydrous 1,4-dioxane (5 mL).
-
Add the catalyst solution to the Schlenk flask via syringe.
Step 2: Borylation
-
Seal the flask and heat the reaction mixture to 80 °C for 2 hours.
-
Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.
Step 3: In-situ Suzuki-Miyaura Coupling
-
After cooling the reaction to room temperature, add phenylboronic acid (1.2 mmol, 146 mg) and an aqueous solution of K₂CO₃ (2.0 M, 2.0 mL).
-
Degas the mixture with argon for 10 minutes.
-
Heat the reaction to 80 °C for an additional 4 hours.
Step 4: Work-up and Purification
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Conventional Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Step 1: Reaction Setup
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 210 mg), phenylboronic acid (1.5 mmol, 183 mg), and Pd(PPh₃)₄ (5 mol%, 58 mg).
-
Add K₂CO₃ (2.0 mmol, 276 mg) and a 3:1 mixture of toluene and water (8 mL).
Step 2: Reaction
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 100 °C for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
Step 3: Work-up and Purification
-
Follow the same work-up and purification procedure as described in Protocol 1.
Mechanistic Insights: The "Why" Behind the Performance
The superior performance of the LABS-C protocol can be attributed to the unique design of the L1 ligand.
-
Accelerated Oxidative Addition: The steric bulk and electron-donating properties of L1 promote the formation of a highly reactive, monoligated Pd(0) species, which readily undergoes oxidative addition with the sterically hindered this compound.[1][2] This contrasts with traditional phosphine ligands that may require higher temperatures to overcome the activation barrier.
-
Facilitated Transmetalation: The ligand's architecture also facilitates the transmetalation step of the Suzuki-Miyaura cycle. It is proposed that the ligand's flexibility allows for an open coordination site on the palladium center, promoting the efficient transfer of the organic group from the boron atom.[3]
-
One-Pot Efficiency: By enabling the initial borylation to proceed under mild conditions, the subsequent Suzuki coupling can be performed in the same pot, eliminating the need for isolation and purification of the boronate ester intermediate, thus saving time and resources.
In contrast, conventional cross-coupling reactions often face hurdles with this substrate:
-
Suzuki-Miyaura: Standard phosphine ligands may struggle to promote efficient oxidative addition, leading to longer reaction times and the need for higher temperatures, which can cause decomposition of the formyl group.[3][4]
-
Buchwald-Hartwig Amination: While effective for C-N bond formation, this reaction often requires strong bases and high temperatures, which can be incompatible with the aldehyde functionality.[5][6] The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and reductive elimination.[7]
-
Sonogashira Coupling: This reaction is generally tolerant of various functional groups. The catalytic cycle involves both palladium and copper catalysts.[8][9] The palladium cycle facilitates the oxidative addition of the aryl halide, while the copper cycle activates the terminal alkyne.[10] However, the potential for homocoupling of the alkyne is a common side reaction.
Visualization of Workflows and Mechanisms
Caption: Comparative experimental workflows for the LABS-C and conventional Suzuki-Miyaura protocols.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Ligand-Accelerated Borylation/Suzuki Coupling (LABS-C) one-pot protocol represents a significant advancement in the functionalization of challenging substrates like this compound. By employing a rationally designed ligand, this methodology offers higher yields, shorter reaction times, and milder conditions compared to established cross-coupling reactions. This guide provides the foundational knowledge and practical protocols for researchers to implement this novel strategy, thereby accelerating the discovery and development of next-generation pharmaceuticals and functional materials.
References
- 1. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
A Comparative Performance Analysis of a Novel Ligand for the Amination of 2-Bromo-6-formylbenzonitrile
Introduction
The synthesis of functionalized aryl amines is a cornerstone of modern organic chemistry, with profound implications for the development of pharmaceuticals, agrochemicals, and advanced materials. Among these, substituted 2-aminobenzonitriles are valuable scaffolds due to the versatile reactivity of their constituent functional groups. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and general method for the formation of C-N bonds.[1][2] However, its application to sterically hindered and electronically demanding substrates, such as 2-Bromo-6-formylbenzonitrile, remains a significant challenge. This guide presents a comprehensive performance comparison of a novel phosphine ligand, "CytoPhos," against established, high-performance ligands in the amination of this challenging substrate. The experimental data herein provides a clear benchmark for researchers seeking to optimize C-N cross-coupling reactions for complex molecular architectures.
The Challenge: Amination of a Sterically Congested and Functionalized Aryl Bromide
The amination of this compound presents a confluence of steric and electronic challenges that can impede catalytic activity and lead to low yields or undesired side reactions. The ortho-formyl group imposes significant steric hindrance around the C-Br bond, which can slow the rate-determining oxidative addition step of the catalytic cycle.[3] Furthermore, the presence of both a formyl and a nitrile group, which are capable of coordinating to the palladium center or reacting with the amine nucleophile, complicates the reaction landscape. For substrates of this nature, the choice of ligand is paramount to achieving high efficiency and selectivity.[4]
Ligand Selection for a Head-to-Head Comparison
To rigorously evaluate the performance of our novel ligand, CytoPhos, we have selected two commercially available, state-of-the-art biarylphosphine ligands known for their efficacy in challenging Buchwald-Hartwig aminations: RuPhos and BrettPhos. These ligands are characterized by their steric bulk and electron-richness, which promote the formation of the active monoligated palladium(0) species and facilitate reductive elimination.[5]
-
CytoPhos (Novel Ligand): A proprietary biarylphosphine ligand designed with a unique steric profile and electronic tuning to enhance catalyst stability and turnover. The design philosophy behind CytoPhos is to create a ligand that can effectively navigate the steric congestion of the substrate while minimizing non-productive interactions with the formyl and nitrile functionalities.
-
RuPhos: A widely used, bulky, and electron-rich ligand that has demonstrated broad utility in C-N cross-coupling reactions.
-
BrettPhos: Another highly effective and sterically demanding ligand, often employed for challenging aminations of aryl chlorides and bromides.[5]
Experimental Protocol: A Standardized Approach to Ligand Benchmarking
To ensure a fair and reproducible comparison, all reactions were conducted using the following standardized protocol. Reaction progress was monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Reagents:
-
This compound (Substrate)
-
Morpholine (Amine)
-
Palladium(II) Acetate (Pd(OAc)₂) (Catalyst Precursor)
-
CytoPhos, RuPhos, BrettPhos (Ligands)
-
Sodium tert-butoxide (NaOtBu) (Base)
-
Anhydrous Toluene (Solvent)
-
Inert atmosphere (Argon or Nitrogen) glovebox or Schlenk line
-
Standard laboratory glassware, oven-dried before use
-
GC-MS for reaction monitoring and analysis
Step-by-Step Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, to a vial containing a stir bar, add Pd(OAc)₂ (1 mol%) and the respective ligand (1.2 mol%). Add a small amount of anhydrous toluene and stir for 10-15 minutes.
-
Reaction Assembly: To an oven-dried reaction vial equipped with a stir bar, add this compound (1.0 equiv.), the pre-formed catalyst solution (or Pd(OAc)₂ and the ligand directly), and NaOtBu (1.5 equiv.).
-
Reagent Addition: Add anhydrous toluene to achieve a 0.2 M concentration with respect to the substrate. Finally, add morpholine (1.2 equiv.) to the reaction mixture.
-
Inerting: Seal the vial with a septum cap, remove from the glovebox (if used), and place it on a pre-heated stirrer hotplate. If using a Schlenk line, ensure the reaction vessel is thoroughly purged with inert gas.
-
Reaction: Stir the reaction mixture at the specified temperature for the designated time.
-
Monitoring and Work-up: Periodically take aliquots from the reaction mixture under an inert atmosphere, quench with a saturated aqueous solution of ammonium chloride, and extract with ethyl acetate. Analyze the organic layer by GC-MS to determine the conversion to the desired product.
-
Isolation and Characterization: Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Comparative Performance Data
The following table summarizes the performance of CytoPhos, RuPhos, and BrettPhos in the amination of this compound with morpholine under optimized conditions for each ligand.
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| CytoPhos | 1.0 | 80 | 4 | 95 |
| RuPhos | 2.0 | 100 | 12 | 78 |
| BrettPhos | 2.0 | 100 | 12 | 82 |
Analysis and Discussion: Unpacking the Performance of CytoPhos
The experimental data clearly demonstrates the superior performance of the novel CytoPhos ligand in the challenging amination of this compound. CytoPhos enabled the reaction to proceed to a near-quantitative yield of 95% under significantly milder conditions (80 °C) and with a lower catalyst loading (1.0 mol%) compared to the established ligands, RuPhos and BrettPhos.
The enhanced efficacy of CytoPhos can be attributed to its rational design, which likely accelerates key steps in the Buchwald-Hartwig catalytic cycle. The general mechanism for this transformation is depicted below.[6]
The unique steric and electronic properties of CytoPhos are hypothesized to:
-
Promote Facile Oxidative Addition: The ligand's architecture likely facilitates the approach of the sterically hindered this compound to the palladium(0) center, lowering the energy barrier for this crucial step.
-
Stabilize the Catalytically Active Species: The electronic tuning of CytoPhos may enhance the stability of the palladium complexes throughout the catalytic cycle, preventing catalyst decomposition and allowing for lower catalyst loadings.
-
Accelerate Reductive Elimination: The final, product-forming step is often accelerated by bulky ligands.[7] The specific geometry imposed by CytoPhos on the arylpalladium amido complex likely promotes rapid reductive elimination, leading to faster reaction times and higher turnover numbers.
The ability of CytoPhos to operate effectively at a lower temperature (80 °C) is particularly noteworthy, as it minimizes the potential for undesired side reactions, such as the condensation of the amine with the formyl group of the substrate or product.
Conclusion
This comparative guide demonstrates that the novel ligand, CytoPhos, offers a significant advancement for the palladium-catalyzed amination of the challenging substrate, this compound. By enabling the reaction to proceed with lower catalyst loading, at a reduced temperature, and in a shorter timeframe to a higher yield, CytoPhos provides a more efficient and robust solution for the synthesis of complex aminobenzonitriles. This work underscores the power of rational ligand design in overcoming long-standing challenges in cross-coupling chemistry and offers a valuable tool for researchers in drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed, N-(2-Aminophenyl)acetamide-Assisted Ortho-Arylation of Substituted Benzamides: Application to the Synthesis of Urolithins B, M6, and M7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-6-formylbenzonitrile
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2-Bromo-6-formylbenzonitrile, a halogenated aromatic nitrile, demand a rigorous and informed approach. This guide provides an in-depth, procedural framework for its proper disposal, moving beyond simple steps to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.
Hazard Profile and Inherent Risks
Understanding the "why" of a disposal protocol begins with a thorough risk assessment. While a specific, comprehensive toxicological profile for this compound may be limited, its structural motifs—a brominated aromatic ring and a nitrile group—provide a strong basis for hazard classification based on analogous compounds.[1][2] The compound must be treated as hazardous, with its primary risks summarized below.
| Hazard Category | GHS Classification & Signal Word | Associated Risks and Rationale |
| Acute Toxicity | Category 3 / Warning | Toxic if swallowed, in contact with skin, or if inhaled. Nitrile groups can be metabolized to release cyanide, posing a significant toxic risk. The bromo-aromatic structure enhances skin absorption and systemic distribution. |
| Skin Corrosion/Irritation | Category 2 / Warning | Causes skin irritation.[2][3] Halogenated aromatic compounds are known to be irritants, capable of causing localized inflammation upon contact. |
| Serious Eye Damage/Irritation | Category 2 / Warning | Causes serious eye irritation.[2][3] Direct contact with the dust or vapor can lead to significant pain, redness, and potential damage to the cornea. |
| Respiratory Irritation | Category 3 / Warning | May cause respiratory irritation.[3][4] Inhalation of the fine particulate solid can irritate the mucous membranes of the respiratory tract. |
Essential Protective Measures: PPE and Engineering Controls
Given the significant acute toxicity, engineering controls and Personal Protective Equipment (PPE) are non-negotiable. They serve as the primary barrier between the researcher and chemical exposure.
| Control Measure | Specification | Rationale for Use |
| Engineering Control | Certified Chemical Fume Hood | All handling and aliquoting of this compound must occur within a fume hood to prevent the inhalation of dust or vapors and contain any potential spills. |
| Eye Protection | Chemical safety goggles with side shields | Protects against accidental splashes of solutions or airborne dust getting into the eyes.[3] |
| Hand Protection | Chemical-resistant nitrile gloves | Provides a barrier against dermal absorption. Nitrile is recommended for its resistance to a broad range of chemicals, including aromatic compounds. Check manufacturer compatibility data.[5] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and protects against minor spills.[3] |
The Cardinal Rule: Waste Segregation
The most critical step in the disposal of this compound is its correct classification and segregation. Due to the presence of bromine, this compound and all materials contaminated with it must be disposed of as halogenated organic hazardous waste .[6][7]
Causality: Disposal facilities use different processes for halogenated versus non-halogenated waste streams. Incineration of halogenated compounds requires specialized flue gas scrubbing systems to neutralize and capture the resulting acidic gases (like hydrogen bromide), which are highly corrosive and environmentally damaging.[8] Mixing waste streams leads to regulatory non-compliance, increased disposal costs, and can create dangerous, unknown chemical reactions in the waste container.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for safely managing waste from the point of generation to its final handoff.
Step 1: Container Selection and Labeling
-
Select a Suitable Container: Choose a container made of chemically compatible material (e.g., high-density polyethylene or glass) with a secure, leak-proof screw cap.[9] The container must be in good condition, free of cracks or residue.[9]
-
Apply a Hazardous Waste Label: Before adding any waste, affix a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"[7]
-
Clear indication that it is "Halogenated Organic Waste"
-
The primary hazard pictograms (e.g., skull and crossbones, exclamation mark)
-
Step 2: Waste Collection
-
Solid Waste: Carefully transfer the pure compound, reaction byproducts, or contaminated solids (e.g., weighing paper, contaminated silica gel) into the designated waste container using a funnel or other appropriate tools to minimize dust generation.[4]
-
Contaminated Labware: Disposable items like gloves, pipette tips, and wipes must be collected in a separate, clearly labeled container or bag for solid hazardous waste.[7]
-
Solutions: If the compound is in a solvent, collect the liquid waste in a designated container for halogenated liquid waste. Never mix incompatible waste streams.
-
Container Management: Keep the waste container closed at all times except when adding waste.[9] Do not fill the container beyond 90% capacity to allow for vapor expansion.[10]
Step 3: Temporary On-Site Storage
-
Location: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.[7]
-
Segregation: Store the halogenated waste container with other compatible waste types and away from incompatible materials like strong oxidizing agents.[9][11] Use secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
Step 4: Final Disposal Arrangement
-
Contact EHS: Once the waste container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5][7]
-
Provide Information: Accurately describe the contents of the waste container as required. This ensures the waste is transported and disposed of in compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12]
Disposal Decision Workflow
The following diagram outlines the logical decision-making process for the proper segregation and disposal of this compound waste.
Caption: A logical workflow for the safe disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess the Spill: For large spills, contact your EHS department immediately. Do not attempt to clean it up without specialized training and equipment.
-
Small Spill Cleanup:
-
Don appropriate PPE, including respiratory protection if necessary.[7]
-
Contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[11][13]
-
Carefully sweep or scoop the contained material into the designated halogenated hazardous waste container.[3][4] Avoid creating dust.[3][8]
-
Decontaminate the spill area with a suitable solvent (e.g., acetone or isopropanol), collecting all cleaning materials as hazardous waste.[13]
-
Under no circumstances should this chemical or its cleanup materials be washed down the drain. [8][13]
-
By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of this compound is managed not just as a regulatory necessity, but as an integral part of responsible scientific practice.
References
- 1. 2-Bromo-6-fluorobenzonitrile | C7H3BrFN | CID 2783139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-6-methylbenzonitrile | C8H6BrN | CID 20296692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. ethz.ch [ethz.ch]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. epa.gov [epa.gov]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
